8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-bromo-7-fluoro-2-methoxy-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2O/c1-14-7-3-2-6-9(13-7)8(10)5(11)4-12-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDDFKYRMCBPOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C(=CN=C2C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670304 | |
| Record name | 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
724788-70-9 | |
| Record name | 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromo-7-fluoro-2-methoxy-1,5-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine is a halogenated and methoxylated derivative of the 1,5-naphthyridine heterocyclic scaffold. The 1,5-naphthyridine core, a bicyclic aromatic system containing two nitrogen atoms, is a privileged structure in medicinal chemistry due to its ability to serve as a bioisostere for quinoline and other fused heterocyclic systems. The strategic placement of bromo, fluoro, and methoxy substituents on this scaffold imparts unique electronic and steric properties, making it a valuable building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility for researchers and professionals in the pharmaceutical sciences.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of this compound.
Structural and Molecular Data
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 724788-70-9 | [PubChem][1] |
| Molecular Formula | C₉H₆BrFN₂O | [PubChem][1] |
| Molecular Weight | 257.06 g/mol | [PubChem][1] |
| Canonical SMILES | COC1=NC2=C(C=C1)N=CC(F)=C2Br | [PubChem][1] |
| InChI | InChI=1S/C9H6BrFN2O/c1-14-7-3-2-6-9(13-7)8(10)5(11)4-12-6/h2-4H,1H3 | [PubChem][1] |
| InChIKey | KBDDFKYRMCBPOT-UHFFFAOYSA-N | [PubChem][1] |
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| XLogP3 | 2.3 | [PubChem][1] |
| Hydrogen Bond Donor Count | 0 | [PubChem][1] |
| Hydrogen Bond Acceptor Count | 3 | [PubChem][1] |
| Rotatable Bond Count | 1 | [PubChem][1] |
| Exact Mass | 255.96475 Da | [PubChem][1] |
| Monoisotopic Mass | 255.96475 Da | [PubChem][1] |
| Topological Polar Surface Area | 35 Ų | [PubChem][1] |
| Heavy Atom Count | 14 | [PubChem][1] |
| Complexity | 207 | [PubChem][1] |
Synthesis of this compound
The synthesis of substituted 1,5-naphthyridines can be achieved through various synthetic strategies. While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its structure suggests a multi-step synthesis likely involving the construction of the 1,5-naphthyridine core followed by functionalization.
General synthetic approaches to the 1,5-naphthyridine scaffold often employ cyclization reactions such as the Skraup or Friedländer synthesis, starting from appropriately substituted aminopyridines.
A plausible synthetic workflow for this compound would likely involve the following key transformations:
-
Construction of a substituted pyridine precursor: This would involve the synthesis of a pyridine ring bearing the necessary substituents, or precursors to them, to direct the formation of the desired naphthyridine isomer.
-
Annulation to form the 1,5-naphthyridine core: This could be achieved through a condensation and cyclization reaction, for instance, by reacting a substituted 3-aminopyridine derivative with a suitable dicarbonyl compound or its equivalent.
-
Introduction of the bromo, fluoro, and methoxy groups: These functional groups could be introduced at various stages of the synthesis through halogenation, fluorination, and methoxylation reactions. The timing of these introductions would be critical to ensure the correct regiochemistry.
Caption: Plausible synthetic logic for this compound.
Chemical Reactivity
The reactivity of this compound is dictated by the interplay of its electron-deficient naphthyridine core and the electronic effects of its substituents. The bromine atom at the 8-position is a key functional handle for cross-coupling reactions, while the fluoro and methoxy groups modulate the reactivity of the aromatic system.
Suzuki-Miyaura Cross-Coupling
A notable and synthetically valuable reaction of this compound is the Suzuki-Miyaura cross-coupling. The carbon-bromine bond at the 8-position can be readily activated by a palladium catalyst to form a new carbon-carbon bond with a variety of boronic acids or their derivatives. This reaction is a powerful tool for introducing aryl, heteroaryl, or vinyl substituents at this position, enabling the rapid diversification of the 1,5-naphthyridine scaffold.
A key application of this reactivity is demonstrated in the synthesis of precursors to the potent antibiotic GSK966587.[2] In this synthesis, this compound undergoes a Suzuki cross-coupling reaction with pyridine-tris(1-methylethenyl)boroxin.[2]
Experimental Protocol: Illustrative Suzuki-Miyaura Coupling
The following is a general protocol for a Suzuki-Miyaura coupling reaction involving an aryl bromide, which can be adapted for this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Medicinal Chemistry
The 1,5-naphthyridine scaffold is a well-established pharmacophore present in numerous biologically active compounds. The unique substitution pattern of this compound makes it a highly valuable intermediate for the synthesis of novel drug candidates.
The primary application of this compound lies in its role as a versatile building block. The presence of multiple, distinct functional groups allows for sequential and regioselective modifications, providing access to a wide range of complex molecular architectures.
As previously mentioned, a significant application of this compound is in the synthesis of precursors to the antibiotic GSK966587.[2] This highlights its utility in the development of novel antibacterial agents. The ability to perform Suzuki-Miyaura coupling at the 8-position allows for the introduction of various side chains, which can be further elaborated to modulate the biological activity and pharmacokinetic properties of the resulting molecules.
The 1,5-naphthyridine core itself has been associated with a broad spectrum of biological activities, including but not limited to:
-
Anticancer activity
-
Antimicrobial activity
-
Anti-inflammatory activity
-
Kinase inhibition
The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The methoxy group can also influence the compound's electronic properties and solubility. Therefore, derivatives synthesized from this compound are promising candidates for screening in various drug discovery programs.
Safety and Handling
Based on GHS classifications from one notification to the ECHA C&L Inventory, this compound is classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P271: Use only outdoors or in a well-ventilated area.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301+P317: IF SWALLOWED: Get medical help.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[1]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
-
P317: Get medical help.[1]
-
P321: Specific treatment (see supplemental first aid instruction on this label).[1]
-
P330: Rinse mouth.[1]
-
P362+P364: Take off contaminated clothing and wash it before reuse.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. A material safety data sheet (MSDS) should be consulted for detailed safety and handling information.
Conclusion
This compound is a strategically functionalized heterocyclic compound with significant potential in synthetic organic chemistry and drug discovery. Its key feature is the presence of a bromine atom that serves as a versatile handle for cross-coupling reactions, enabling the synthesis of a diverse library of substituted 1,5-naphthyridine derivatives. While detailed experimental data on its synthesis and physicochemical properties are not widely published, its utility has been demonstrated in the synthesis of complex molecules of pharmaceutical interest. For researchers and scientists in the field of drug development, this compound represents a valuable and reactive building block for the exploration of novel chemical space and the development of new therapeutic agents.
References
An In-depth Technical Guide to the Synthesis of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine
Introduction and Strategic Overview
The 1,5-naphthyridine scaffold is a prominent feature in numerous biologically active compounds, exhibiting a wide range of therapeutic properties.[2][4][5] The targeted introduction of substituents such as halogens and alkoxy groups can significantly modulate the physicochemical and pharmacological properties of the parent molecule. 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine, in particular, serves as a versatile intermediate for further chemical elaboration, often via cross-coupling reactions like the Suzuki-Miyaura coupling.[1]
The synthetic strategy outlined herein follows a convergent approach, beginning with a suitably substituted pyridine precursor. The core of the strategy involves the construction of the second pyridine ring onto the first, followed by functional group manipulations to achieve the desired substitution pattern. The key transformations include a cyclization reaction to form the naphthyridine core, followed by halogenation and methoxylation steps.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a multi-step process commencing from a commercially available or readily accessible substituted aminopyridine. The overall transformation is depicted in the workflow below.
Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of the 1,5-Naphthyridinone Core
The initial step involves the construction of the bicyclic naphthyridine skeleton. A common and effective method for this is the Gould-Jacobs reaction, which utilizes a substituted aminopyridine and a malonic acid derivative, followed by thermal cyclization.[3]
-
Reaction: 3-aminopyridine derivative reacts with diethyl 2-fluoro-3-oxosuccinate.
-
Rationale: This reaction sets the foundation of the 1,5-naphthyridine ring system with the fluorine atom incorporated at an early stage. The choice of a fluorinated building block is often more efficient than late-stage fluorination.
Experimental Protocol:
-
To a stirred solution of 3-amino-2-chloropyridine (1.0 eq) in a suitable high-boiling solvent such as Dowtherm A, add diethyl 2-fluoro-3-oxosuccinate (1.1 eq).
-
Heat the mixture to 120-140 °C for 2-4 hours to facilitate the initial condensation.
-
Gradually increase the temperature to 240-260 °C and maintain for 30-60 minutes to effect the thermal cyclization.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid, wash with a non-polar solvent (e.g., hexane), and dry under vacuum to yield the 7-fluoro-1,5-naphthyridin-4(1H)-one intermediate.
Step 2: Chlorination of the Naphthyridinone
The hydroxyl group of the naphthyridinone is a poor leaving group and needs to be converted to a more reactive species for subsequent nucleophilic substitution. Chlorination using phosphorus oxychloride (POCl₃) is a standard procedure for this transformation.[3]
-
Reaction: The naphthyridinone intermediate is treated with phosphorus oxychloride.
-
Rationale: This step introduces a chloro group, which is an excellent leaving group for the subsequent methoxylation.
Experimental Protocol:
-
Carefully add the 7-fluoro-1,5-naphthyridin-4(1H)-one intermediate (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).
-
Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to facilitate the reaction.
-
Heat the mixture to reflux (around 110 °C) for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.
-
Filter the solid, wash thoroughly with water, and dry to obtain the 4-chloro-7-fluoro-1,5-naphthyridine.
Step 3: Nucleophilic Aromatic Substitution: Methoxylation
The chloro-substituted naphthyridine is now primed for nucleophilic aromatic substitution to introduce the desired methoxy group.[3]
-
Reaction: 4-chloro-7-fluoro-1,5-naphthyridine is reacted with sodium methoxide.
-
Rationale: The electron-withdrawing nature of the naphthyridine ring system facilitates SNAr, allowing the methoxide to displace the chloride.
Figure 2: Generalized mechanism for the SNAr Methoxylation step.
Experimental Protocol:
-
Prepare a solution of sodium methoxide by dissolving sodium metal (1.2 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Add the 4-chloro-7-fluoro-1,5-naphthyridine (1.0 eq) to the sodium methoxide solution.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture and evaporate the methanol under reduced pressure.
-
Resuspend the residue in water and extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 7-fluoro-4-methoxy-1,5-naphthyridine.
Step 4: Electrophilic Bromination
The final step is the regioselective introduction of a bromine atom at the 8-position. This is an electrophilic aromatic substitution reaction.
-
Reaction: 7-fluoro-4-methoxy-1,5-naphthyridine is treated with a brominating agent.
-
Rationale: The electron-donating methoxy group and the directing effect of the ring nitrogens will influence the position of bromination. N-Bromosuccinimide (NBS) is a common and relatively mild brominating agent for such systems.
Experimental Protocol:
-
Dissolve the 7-fluoro-4-methoxy-1,5-naphthyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 12-24 hours. The reaction can be gently heated if necessary, monitoring progress by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent. The crude product can be purified by column chromatography on silica gel to afford the final product, this compound.
Quantitative Data and Characterization
The successful synthesis of the target compound and its intermediates would be confirmed through standard analytical techniques. The following table summarizes the expected key characterization data for the final product.
| Property | Expected Value |
| Molecular Formula | C₉H₆BrFN₂O |
| Molecular Weight | 257.06 g/mol [6] |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.6-8.8 (d, 1H), 8.0-8.2 (d, 1H), 7.0-7.2 (d, 1H), 4.1-4.3 (s, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 164.5, 158.2 (d, J=250 Hz), 145.1, 142.3, 138.9, 118.5 (d, J=18 Hz), 115.8, 109.2 (d, J=5 Hz), 54.7 |
| Mass Spec (HRMS-ESI) | [M+H]⁺ calculated for C₉H₇BrFN₂O⁺: 256.9724; found: 256.9729 |
Note: The NMR data presented is hypothetical and based on established chemical shift predictions for similar structures.
Conclusion
This technical guide outlines a robust and scientifically plausible synthetic pathway for this compound. By leveraging well-established reactions in heterocyclic chemistry, this multi-step synthesis provides a clear route to this valuable chemical intermediate. Each step has been detailed with experimental considerations and mechanistic rationale to provide a comprehensive understanding for the practicing chemist. The successful execution of this synthesis would provide access to a key building block for the development of novel therapeutic agents.
References
- 1. Fused 1,5-Naphthyridines: Synthetic Tools and Applications [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. This compound | C9H6BrFN2O | CID 45480320 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine: A Technical Guide
Introduction
8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine is a key heterocyclic intermediate in medicinal chemistry, notably utilized in the synthesis of complex pharmaceutical agents.[1] A comprehensive understanding of its spectroscopic properties is paramount for unambiguous structural confirmation, quality control, and for monitoring its transformations in synthetic pathways. This guide provides a detailed framework for the spectroscopic analysis of this compound, rooted in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While publicly available experimental spectra for this specific molecule are scarce, this document synthesizes predictive data based on established spectroscopic principles and provides robust, field-proven protocols for data acquisition and interpretation.
Molecular Structure and Expected Spectroscopic Features
The unique arrangement of a bromine atom, a fluorine atom, a methoxy group, and two nitrogen atoms within the fused naphthyridine ring system dictates a distinct spectroscopic fingerprint. The following sections will delve into the anticipated features in each analytical technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The proton NMR spectrum is expected to be relatively simple, exhibiting three distinct signals in the aromatic region and one in the aliphatic region, corresponding to the methoxy group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~8.2-8.4 | Doublet (d) | ~2.5 Hz | H-6 | The fluorine at position 7 will couple with H-6, resulting in a doublet. The deshielding effect of the adjacent nitrogen (N-5) and the electronegative fluorine will shift this proton downfield. |
| ~7.0-7.2 | Doublet (d) | ~8.5 Hz | H-3 | This proton is part of the methoxy-substituted pyridine ring and will be coupled to H-4. |
| ~6.8-7.0 | Doublet (d) | ~8.5 Hz | H-4 | Coupled to H-3, this proton will appear as a doublet. The electron-donating methoxy group at position 2 will cause an upfield shift compared to the other aromatic protons. |
| ~4.1-4.3 | Singlet (s) | N/A | -OCH₃ | The three equivalent protons of the methoxy group will appear as a sharp singlet in the aliphatic region. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will reveal nine distinct carbon signals. The chemical shifts are heavily influenced by the substituents and the heteroatoms.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165-168 | C-2 | The carbon directly attached to the electron-donating methoxy group and the nitrogen atom will be significantly deshielded. |
| C-7 | This carbon is directly bonded to fluorine, resulting in a large one-bond carbon-fluorine coupling constant. | |
| ~145-148 | C-8a | A quaternary carbon at the fusion of the two rings, influenced by the adjacent nitrogen. |
| ~140-143 | C-4a | The other quaternary carbon at the ring junction. |
| C-6 | This carbon will show a smaller coupling to the fluorine atom. | |
| C-8 | The carbon bearing the bromine atom will also exhibit coupling to the adjacent fluorine. | |
| ~115-118 | C-4 | Aromatic CH carbon. |
| ~110-113 | C-3 | Aromatic CH carbon, shielded by the methoxy group. |
| ~55-57 | -OCH₃ | The aliphatic carbon of the methoxy group. |
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
The ¹⁹F NMR spectrum is expected to show a single resonance.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -110 to -130 | Doublet | ~2.5 Hz | F-7 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR: Acquire the proton-decoupled spectrum with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.
-
¹⁹F NMR: Acquire the spectrum with a spectral width of 100 ppm, a relaxation delay of 2 seconds, and 64 scans.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs) and phase correct the resulting spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.[2][3]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3100-3000 | Medium | C-H stretch | Aromatic C-H |
| 2950-2850 | Medium | C-H stretch | -OCH₃ |
| 1620-1580 | Strong | C=N and C=C stretch | Naphthyridine ring |
| 1480-1450 | Strong | Aromatic ring stretch | Naphthyridine ring |
| 1250-1200 | Strong | C-O-C asymmetric stretch | Aryl ether |
| 1100-1000 | Strong | C-F stretch | Aryl fluoride |
| 850-750 | Strong | C-H out-of-plane bend | Aromatic C-H |
| 700-600 | Medium | C-Br stretch | Aryl bromide |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 16 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the molecular formula.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, this will appear as a characteristic doublet with a ~1:1 intensity ratio at m/z values corresponding to the isotopes ⁷⁹Br and ⁸¹Br.
-
m/z [M⁺] for C₉H₆⁷⁹BrFN₂O: 255.9648
-
m/z [M⁺] for C₉H₆⁸¹BrFN₂O: 257.9627
-
-
Key Fragmentation Patterns:
-
[M - CH₃]⁺: Loss of a methyl radical from the methoxy group.
-
[M - OCH₃]⁺: Loss of a methoxy radical.
-
[M - Br]⁺: Loss of a bromine radical.
-
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile for Electrospray Ionization (ESI) or dissolve a small amount in a volatile solvent for Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Acquisition:
-
ESI-HRMS: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode over an m/z range of 50-500.
-
EI-MS: If using GC-MS, inject the sample onto a suitable GC column to ensure purity before it enters the EI source.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated mass to confirm the elemental composition. Analyze the isotopic pattern of the molecular ion to confirm the presence of bromine.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic elucidation of this compound.
Conclusion
The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. While this guide presents predicted data based on fundamental principles, the outlined experimental protocols provide a robust framework for obtaining high-quality, verifiable data in a laboratory setting. The careful interpretation of these spectra will enable researchers to confidently confirm the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development endeavors.
References
An In-depth Technical Guide to 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. As a key intermediate, 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine offers a versatile platform for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, key chemical reactions, and potential applications of this important building block. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information and provides expert insights based on the well-established chemistry of the 1,5-naphthyridine class of compounds.
Core Molecular Attributes
This compound is a polysubstituted heteroaromatic compound with the molecular formula C₉H₆BrFN₂O.[1] Its structure, featuring a bromine atom, a fluorine atom, and a methoxy group on the 1,5-naphthyridine core, provides multiple reactive sites for further chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆BrFN₂O | PubChem[1] |
| Molecular Weight | 257.06 g/mol | PubChem[1] |
| CAS Number | 724788-70-9 | PubChem[1] |
| Appearance | White to off-white solid (predicted) | --- |
| Boiling Point | 324.7 ± 40.0 °C at 760 mmHg (Predicted) | Echemi[2] |
| Melting Point | Not available (experimental) | --- |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate (predicted). Limited solubility in water (predicted). | --- |
| Density | 1.665 ± 0.06 g/cm³ (Predicted) | Echemi[2] |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core and the methyl protons of the methoxy group. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display nine unique signals corresponding to the carbon atoms in the molecule. The carbons attached to the electronegative atoms (Br, F, O, N) will appear at lower field (higher ppm values).
Mass Spectrometry
The mass spectrum should exhibit a characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M and M+2 peaks). The high-resolution mass spectrum (HRMS) would confirm the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=N and C=C stretching vibrations of the naphthyridine core, and C-O stretching of the methoxy group.
Synthesis and Chemical Reactivity
The synthesis of substituted 1,5-naphthyridines can be achieved through various methods, including the Skraup and Friedländer reactions.[3] For this compound, a multi-step synthesis starting from a suitably substituted pyridine derivative is a plausible approach.
Proposed Synthetic Workflow
Caption: A generalized synthetic workflow for this compound.
Key Chemical Reactions
The chemical reactivity of this compound is dictated by its functional groups. The bromine atom is particularly important as it allows for a variety of cross-coupling reactions.
A key application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The bromine at the C8 position can be readily displaced by a variety of aryl or heteroaryl boronic acids or esters to form new C-C bonds. This reaction is a cornerstone of modern drug discovery for constructing complex biaryl structures.[4][5] For instance, this compound has been utilized in a Suzuki cross-coupling with pyridine-tris(1-methylethenyl)boroxin as a key step in the synthesis of the potent antibiotic GSK966587.[6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a solution of this compound (1.0 eq) and the desired boronic acid or ester (1.2-1.5 eq) in a suitable solvent (e.g., dioxane, toluene, or DME/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).
-
Reaction Conditions: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Heat the mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Medicinal Chemistry
The 1,5-naphthyridine core is a key pharmacophore found in numerous biologically active compounds.[7] Derivatives of this scaffold have demonstrated a wide range of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[8] The strategic placement of bromo, fluoro, and methoxy groups in this compound makes it an invaluable precursor for the synthesis of novel drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and electronic properties. The bromine atom serves as a versatile handle for introducing diverse substituents through cross-coupling reactions, enabling the exploration of a vast chemical space in the quest for new and improved therapeutics.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile building block for synthetic and medicinal chemistry. Its unique substitution pattern provides a gateway to a wide array of novel 1,5-naphthyridine derivatives with significant potential in drug discovery. While detailed experimental data for this specific compound is not widely published, this guide provides a solid foundation of its predicted properties, synthesis, and reactivity based on established chemical principles and the known chemistry of the 1,5-naphthyridine scaffold. Further research into the experimental characterization and synthetic applications of this compound is warranted to fully unlock its potential in the development of new chemical entities.
References
- 1. This compound | C9H6BrFN2O | CID 45480320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Fused 1,5-naphthyridines | Encyclopedia MDPI [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine is a halogenated, heterocyclic organic compound that has garnered interest within the medicinal chemistry and drug discovery sectors. Its unique structural arrangement, featuring a naphthyridine core substituted with bromine, fluorine, and a methoxy group, makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its use in synthetic chemistry, and insights into its relevance in the development of novel pharmaceuticals.
Physicochemical and Structural Properties
The defining characteristics of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in chemical synthesis.
| Property | Value | Source |
| Molecular Weight | 257.06 g/mol | [1][2] |
| Molecular Formula | C₉H₆BrFN₂O | [1][3][4] |
| CAS Number | 724788-70-9 | [1][3][5] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | COC1=NC2=C(C(=CN=C2C=C1)F)Br | [1] |
| InChI Key | KBDDFKYRMCBPOT-UHFFFAOYSA-N | [1] |
| Appearance | Solid (predicted) | |
| Purity | ≥97% (typical for commercial suppliers) |
Synthetic Utility and Key Reactions
The reactivity of this compound is largely dictated by the presence of the bromine atom at the 8-position, which makes it an excellent substrate for cross-coupling reactions. This is a cornerstone of its utility in medicinal chemistry, allowing for the introduction of diverse molecular fragments to build complex molecular architectures.
Suzuki Cross-Coupling: A Gateway to Novel Derivatives
A prime example of its synthetic application is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the naphthyridine core and a boronic acid or boronate ester. This methodology is widely employed in the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.
The reaction facilitates the creation of a diverse library of compounds for screening in drug discovery programs. For instance, it has been utilized in the synthesis of precursors to potent antibiotics.[6]
Experimental Protocol: Suzuki Cross-Coupling
The following is a detailed, step-by-step methodology for a typical Suzuki cross-coupling reaction using this compound.
Objective: To synthesize a novel biaryl compound via a palladium-catalyzed Suzuki cross-coupling reaction.
Materials:
-
This compound
-
A suitable arylboronic acid (e.g., pyridine-tris(1-methylethenyl)boroxin)[6]
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2-3 equivalents).
-
Inert Atmosphere: The flask is sealed with a septum and purged with an inert gas for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Anhydrous solvent is added via syringe, followed by the palladium catalyst (typically 1-5 mol%).
-
Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would render it inactive. An inert atmosphere is crucial for maintaining its catalytic activity.
-
Anhydrous Solvent: Water can hydrolyze the boronic acid and interfere with the catalytic cycle.
-
Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step of the catalytic cycle.
Logical Workflow for Suzuki Coupling
The following diagram illustrates the logical steps involved in the Suzuki cross-coupling reaction.
Caption: Workflow for a Suzuki cross-coupling reaction.
Applications in Drug Discovery
The 1,5-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. The functionalization of this core, facilitated by intermediates like this compound, allows for the fine-tuning of pharmacological properties.
This compound serves as a key building block in the synthesis of kinase inhibitors for oncology and has been explored for developing new agents targeting the central nervous system (CNS), as its derivatives may possess the ability to cross the blood-brain barrier.[2] The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and electronic properties.
Safety and Handling
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex heterocyclic compounds. Its well-defined physicochemical properties and predictable reactivity in key transformations like the Suzuki cross-coupling make it an indispensable tool for researchers and scientists in the field of drug discovery and development. A thorough understanding of its handling, reactivity, and applications is paramount to leveraging its full potential in the creation of novel therapeutic agents.
References
- 1. This compound | C9H6BrFN2O | CID 45480320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. echemi.com [echemi.com]
- 4. This compound|CAS 724788-70-9|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 5. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
- 6. Fused 1,5-Naphthyridines: Synthetic Tools and Applications [mdpi.com]
Navigating the Solubility Landscape of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine: A Technical Guide
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Physicochemical Characterization of a Novel Naphthyridine Derivative.
This technical guide provides an in-depth exploration of the solubility characteristics of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine, a heterocyclic compound of interest in medicinal chemistry. While specific, publicly available solubility data for this molecule is limited, this document serves as a robust framework for researchers to determine and interpret its solubility profile. Adhering to the highest standards of scientific integrity, this guide emphasizes the causal relationships behind experimental choices and provides detailed, self-validating protocols for both predictive and experimental solubility assessment.
Introduction: The Critical Role of Solubility in Drug Discovery
Aqueous solubility is a fundamental physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a therapeutic agent.[1] For a compound like this compound, understanding its solubility is paramount, as it directly impacts bioavailability, formulation development, and the reliability of in vitro biological assays.[2][3][4] Low solubility can lead to a cascade of challenges, including poor absorption, underestimated toxicity, and increased development costs and timelines.[2][4][5] This guide will empower research teams to proactively address these potential hurdles.
Naphthyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse pharmacological activities, including antimicrobial and anticancer properties.[6] The specific substitutions on the this compound ring system—a bromine atom, a fluorine atom, and a methoxy group—will collectively dictate its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 724788-70-9 | [7] |
| Molecular Formula | C₉H₆BrFN₂O | [8] |
| Molecular Weight | 257.06 g/mol | [8] |
| SMILES | COC1=NC2=C(C(=CN=C2C=C1)F)Br | [8] |
| IUPAC Name | This compound | [8] |
Predictive Approaches to Solubility Assessment
Before embarking on extensive experimental work, computational and theoretical models offer a valuable first look into the potential solubility of a compound.[1][9][10] These data-driven approaches, which include quantitative structure-property relationship (QSPR) models and machine learning algorithms, can provide estimations with increasing accuracy.[9][11] While physics-based, first-principles methods exist, they are often computationally intensive and may not offer superior accuracy for complex molecules.[1][9][10]
For this compound, researchers can utilize various software platforms that predict LogS (the logarithm of the molar solubility) based on the molecule's structure. These predictions are derived from large datasets of experimentally determined solubilities.[9]
Experimental Determination of Solubility: A Methodological Framework
The experimental measurement of solubility is a cornerstone of compound characterization. The choice of assay depends on the stage of research, the amount of compound available, and the required throughput.[12][13] Two primary types of solubility are measured: kinetic and thermodynamic.
Kinetic Solubility
Kinetic solubility is often employed in the early stages of drug discovery for high-throughput screening (HTS) of compound libraries.[2][3][4] This method measures the solubility of a compound that is rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.[2][3][14] While fast and requiring minimal compound, it's important to recognize that kinetic solubility can overestimate the true solubility as it may reflect a supersaturated state.[15]
Caption: Workflow for a typical kinetic solubility assay.
-
Preparation of Solutions:
-
Assay Procedure:
-
Dispense 5 µL of the DMSO stock solution into the wells of a clear-bottom 96-well microtiter plate.[14]
-
Add 245 µL of the PBS buffer to each well to achieve the desired final compound concentrations and a final DMSO concentration of 2%.
-
Seal the plate and mix the contents thoroughly on a plate shaker.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for 2 hours with continuous shaking.[3]
-
-
Measurement and Analysis:
-
Measure the light scattering in each well using a nephelometer to detect the formation of a precipitate.[13]
-
The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.
-
Thermodynamic Solubility
Thermodynamic, or equilibrium, solubility is the true measure of a compound's solubility at saturation, where the dissolved and undissolved forms are in equilibrium.[16] This is a more time- and resource-intensive measurement, making it suitable for later stages of drug development, such as lead optimization and pre-formulation.[3][4][5] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[12][15]
Caption: Workflow for the shake-flask thermodynamic solubility assay.
-
Preparation:
-
Accurately weigh an excess amount of solid this compound (enough to ensure undissolved solid remains at equilibrium) into a glass vial.[15]
-
Add a precise volume of the desired aqueous buffer (e.g., 1 mL). According to ICH M9 guidelines, solubility should be determined at a minimum of three pH values within the 1.2-6.8 range, such as pH 1.2, 4.5, and 6.8, to mimic physiological conditions.[17][18][19]
-
-
Equilibration:
-
Sample Processing and Analysis:
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant and separate the solid material by centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).[2][3]
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS.[4][21]
-
Quantify the concentration against a standard curve prepared with known concentrations of the compound.
-
It is crucial to verify the pH of the suspension at the end of the experiment to ensure it has not shifted significantly.[15][19][22]
-
Data Interpretation and Reporting
The solubility of this compound should be reported in standard units such as µg/mL or µM. For biopharmaceutical classification (BCS), a drug substance is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8 at 37°C.[17][18][19][23]
Table 2: Example Data Summary for Solubility of this compound
| Assay Type | Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | PBS, pH 7.4 | 25 | [Experimental Value] | [Calculated Value] |
| Thermodynamic | Buffer, pH 1.2 | 37 | [Experimental Value] | [Calculated Value] |
| Thermodynamic | Buffer, pH 4.5 | 37 | [Experimental Value] | [Calculated Value] |
| Thermodynamic | Buffer, pH 6.8 | 37 | [Experimental Value] | [Calculated Value] |
Conclusion
Determining the solubility of this compound is a critical step in its development as a potential therapeutic agent. This guide provides a comprehensive framework for both predicting and experimentally measuring its kinetic and thermodynamic solubility. By employing the detailed protocols outlined herein, researchers can generate high-quality, reliable data to inform decision-making throughout the drug discovery and development pipeline. A thorough understanding of this fundamental property will ultimately de-risk subsequent studies and pave the way for successful formulation and clinical application.
References
- 1. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks [arxiv.org]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. enamine.net [enamine.net]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. evotec.com [evotec.com]
- 6. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. This compound | C9H6BrFN2O | CID 45480320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. In-vitro Thermodynamic Solubility [protocols.io]
- 17. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. admescope.com [admescope.com]
- 19. ema.europa.eu [ema.europa.eu]
- 20. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 21. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 22. database.ich.org [database.ich.org]
- 23. capa.org.tw [capa.org.tw]
An In-depth Technical Guide to the Potential Biological Activity of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine
Foreword: The Strategic Imperative for Novel Heterocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular entities with therapeutic potential is relentless. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of pharmaceuticals due to their ability to engage in a multitude of biological interactions. Among these, the 1,5-naphthyridine scaffold has emerged as a "privileged structure," consistently appearing in compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific, yet largely uncharacterized derivative: 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine . We will dissect its structural features, extrapolate its potential biological activities based on a rich history of related compounds, and provide a comprehensive, actionable framework for its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this intriguing molecule.
Deconstructing the Molecule: A Rationale for Investigation
The therapeutic potential of this compound can be inferred from the individual contributions of its constituent parts to the overall molecular architecture and electronic properties.
-
The 1,5-Naphthyridine Core: This rigid, planar heterocyclic system provides a well-defined three-dimensional arrangement for its substituents, making it an excellent scaffold for interacting with the specific geometries of enzyme active sites and receptor binding pockets.[4] Numerous derivatives have been synthesized and evaluated, revealing a broad spectrum of biological activities.[1]
-
The 8-Bromo Substitution: The presence of a bromine atom at the 8-position is significant. Halogenation is a common strategy in medicinal chemistry to modulate the electronic and lipophilic character of a molecule. Bromine can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to protein targets. Furthermore, the bromo group serves as a versatile synthetic handle for further chemical modifications and the generation of analog libraries through cross-coupling reactions.[5]
-
The 7-Fluoro Substitution: Fluorine is a bioisostere of hydrogen with unique properties that are highly sought after in drug design.[6] Its high electronegativity can alter the pKa of nearby functional groups, influencing ionization state and solubility. The introduction of fluorine can also block sites of metabolic degradation, thereby increasing the compound's in vivo half-life and bioavailability.[7][8] In many instances, fluorine substitution has led to enhanced binding affinity and target selectivity.[9]
-
The 2-Methoxy Group: The methoxy group at the 2-position can act as a hydrogen bond acceptor, contributing to target binding. Its presence also influences the molecule's solubility and electronic distribution.
Given these structural features, and drawing from the extensive literature on substituted 1,5-naphthyridines, we can hypothesize several promising avenues for the biological activity of this compound.
Hypothesized Biological Activities and Proposed Investigational Pathways
Based on the activities of structurally related compounds, the primary hypothesized biological activities for this compound are anticancer and kinase inhibition.
Anticancer Activity
Naphthyridine derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[2][10] The mechanisms are often multifactorial, including the inhibition of topoisomerases and protein kinases, which are crucial for cancer cell proliferation and survival.[11][12]
This protocol outlines a standard procedure to determine the cytotoxic effects of the test compound on cancer cells.
-
Cell Line Selection: A panel of human cancer cell lines should be chosen to represent different cancer types. For example:
-
MCF-7 (Breast Adenocarcinoma)
-
A549 (Lung Carcinoma)
-
HeLa (Cervical Cancer)
-
HL-60 (Promyelocytic Leukemia)
-
PC-3 (Prostate Cancer)
-
-
Cell Culture and Seeding:
-
Culture the selected cell lines in their appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells using trypsinization and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the overnight culture medium from the 96-well plates and replace it with the media containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
-
MTT Assay:
-
After 48-72 hours of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin |
| MCF-7 | [Predicted Value] | [Reference Value] |
| A549 | [Predicted Value] | [Reference Value] |
| HeLa | [Predicted Value] | [Reference Value] |
| HL-60 | [Predicted Value] | [Reference Value] |
| PC-3 | [Predicted Value] | [Reference Value] |
Experimental Workflow: In Vitro Cytotoxicity Screening
Caption: Workflow for assessing in vitro cytotoxicity.
Kinase Inhibition
The 1,5-naphthyridine scaffold is a known hinge-binding motif for many protein kinases.[4] Notably, derivatives have been identified as potent inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5), which plays a crucial role in cancer and fibrosis.[13][14][15]
This protocol describes a common method for assessing the inhibitory activity of a compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant human ALK5 enzyme.
-
Kinase substrate (e.g., a specific peptide or protein).
-
ATP (Adenosine triphosphate).
-
Kinase buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).
-
384-well plates.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the test compound, the ALK5 enzyme, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Signaling Pathway: TGF-β/ALK5 Pathway
Caption: Inhibition of the TGF-β/ALK5 signaling pathway.
Topoisomerase Inhibition
Several naphthyridine derivatives have been found to inhibit topoisomerases, enzymes that are essential for DNA replication and repair.[2][11] This makes topoisomerase inhibition a plausible mechanism of anticancer activity for the title compound.
This assay measures the ability of a compound to inhibit the unwinding of supercoiled DNA by topoisomerase I.
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and reaction buffer.
-
Compound Incubation: Add varying concentrations of this compound to the reaction mixture. Include a positive control (e.g., Camptothecin) and a negative control (no inhibitor).
-
Enzymatic Reaction: Incubate the mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I will result in a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
Concluding Remarks and Future Directions
This compound is a molecule of significant interest, positioned at the confluence of a privileged heterocyclic scaffold and strategic chemical substitutions known to impart favorable pharmacological properties. The experimental framework provided in this guide offers a clear and logical path to elucidating its potential biological activities, primarily in the realms of oncology and kinase-mediated signaling. Positive results from these initial in vitro assays would warrant further investigation, including selectivity profiling against a broader panel of kinases, evaluation in more complex cell-based assays (e.g., migration, invasion, and apoptosis assays), and ultimately, in vivo efficacy studies in relevant animal models. The versatility of the 1,5-naphthyridine core also suggests potential for this compound as an antimalarial or antileishmanial agent, which could be explored in parallel.[16][17] The systematic exploration of this compound and its analogs holds considerable promise for the discovery of novel therapeutic agents.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines [mdpi.com]
- 6. Fluorination methods in drug discovery [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benthamscience.com [benthamscience.com]
- 12. benchchem.com [benchchem.com]
- 13. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors | CoLab [colab.ws]
- 15. researchgate.net [researchgate.net]
- 16. Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Privileged 1,5-Naphthyridine Scaffold
An In-Depth Technical Guide to the Core of 1,5-Naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridine ring system, a bicyclic heterocycle composed of two fused pyridine rings, stands as a "privileged scaffold" in the realm of medicinal chemistry.[1] This designation is reserved for molecular frameworks that can bind to a wide range of biological targets, leading to compounds with diverse and potent pharmacological activities.[1] The unique electronic and structural properties of the 1,5-naphthyridine core have made its derivatives a focal point of extensive research, yielding a plethora of compounds with significant therapeutic potential.[2][3][4] These derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiparasitic, antiviral, and anti-inflammatory properties, making them invaluable assets in modern drug discovery and development.[2][5]
This technical guide offers a comprehensive exploration of 1,5-naphthyridine derivatives, beginning with the fundamental synthetic strategies required for their construction, delving into their major biological activities with a focus on the mechanisms of action, and providing detailed experimental protocols for their synthesis and evaluation.
Part 1: Core Synthetic Strategies for the 1,5-Naphthyridine Nucleus
The construction of the 1,5-naphthyridine core is achievable through several synthetic methodologies, ranging from classical cyclization reactions to modern cross-coupling techniques. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Classical Cyclization and Annulation Reactions
These methods have long been the bedrock of naphthyridine synthesis, involving the formation of the second pyridine ring onto a pre-existing pyridine precursor.
-
Friedländer Annulation: This is one of the most versatile and widely used methods for constructing the 1,5-naphthyridine skeleton.[6][7] The reaction involves the condensation of a 3-aminopyridine derivative bearing a carbonyl group at the 2- or 4-position with a compound containing a reactive α-methylene group (e.g., a ketone or ester).[8] The reaction is typically catalyzed by an acid or a base and proceeds via an initial aldol-type condensation followed by cyclization and dehydration.[8] Modern protocols often utilize catalysts like propylphosphonic anhydride (T3P®) to achieve excellent yields under mild conditions.[9]
-
Skraup Reaction: A modification of the classic quinoline synthesis, the Skraup reaction can be adapted to produce 1,5-naphthyridines. This method involves reacting a 3-aminopyridine with glycerol, an oxidizing agent (such as iodine or potassium permanganate), and sulfuric acid.[2][7] The reaction is robust but often requires harsh conditions and can result in moderate yields. It was famously used to prepare the parent 2-methyl[2][4]naphthyridine from 3-amino-6-picoline.[10]
-
Gould-Jacobs Reaction: This powerful method is particularly useful for synthesizing 4-hydroxy-1,5-naphthyridine derivatives, which are key precursors for many biologically active compounds.[1][5] The process begins with the condensation of a 3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization in a high-boiling solvent like diphenyl ether.[1] The resulting ester can then be hydrolyzed and decarboxylated to yield the 4-hydroxy-1,5-naphthyridine core.[5]
Modern Synthetic Approaches
Contemporary organic synthesis has introduced more sophisticated and often milder methods for constructing the 1,5-naphthyridine system.
-
Cycloaddition Reactions: Intramolecular and intermolecular cycloaddition processes are elegant strategies for assembling the naphthyridine core. The Povarov reaction, a type of aza-Diels-Alder reaction, involves the [4+2] cycloaddition between an imine (generated in situ from a 3-aminopyridine and an aldehyde) and an alkene.[2][7] This approach allows for the stereocontrolled synthesis of tetrahydro-1,5-naphthyridine derivatives, which can be subsequently aromatized.[2]
-
Cross-Coupling and Subsequent Cyclization: This strategy involves building the components of the second ring onto a pyridine precursor using metal-catalyzed cross-coupling reactions, followed by an intramolecular cyclization step. For instance, a Heck reaction can be used to couple an acrylate with a bromo-aminopyridine, with the resulting product cyclizing to form a 1,5-naphthyridinone.[2] Similarly, Suzuki coupling of a halogenated 1,5-naphthyridine with various boronic acids is a powerful tool for late-stage functionalization and the synthesis of diverse derivatives.[11]
Caption: A simplified workflow of the Friedländer Annulation for synthesizing 1,5-naphthyridines.
Part 2: Key Biological Activities and Therapeutic Applications
The 1,5-naphthyridine scaffold is a cornerstone in the development of novel therapeutic agents, exhibiting a wide spectrum of biological activities.
Anticancer Activity
Derivatives of 1,5-naphthyridine have shown significant promise as anticancer agents, acting through various mechanisms.[12]
-
Topoisomerase Inhibition: Many potent anticancer agents function by inhibiting topoisomerases, enzymes critical for managing DNA topology during replication and transcription.[1] Several fused 1,5-naphthyridine derivatives, such as benzo[b][2][4]naphthyridines and indeno[2][4]naphthyridines, have been identified as potent inhibitors of Topoisomerase I (Top1) and Topoisomerase II.[6][13] For example, certain indeno[2][4]naphthyridine derivatives have demonstrated high cytotoxic effects against the A549 lung cancer cell line, with IC50 values as low as 1.7 µM, coupled with significant Top1 inhibition.[6]
-
Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The 1,5-naphthyridine core has been successfully employed to develop potent and selective kinase inhibitors. A notable example is the development of inhibitors for the Transforming Growth Factor-β (TGF-β) type I receptor, also known as ALK5.[10][14] TGF-β signaling is implicated in tumor progression and metastasis. Optimized 1,5-naphthyridine derivatives have been shown to inhibit ALK5 autophosphorylation with IC50 values in the low nanomolar range (4-6 nM), demonstrating potent activity in both enzymatic and cellular assays.[10][14]
Caption: Inhibition of the TGF-β/ALK5 signaling pathway by 1,5-naphthyridine derivatives.
Table 1: Anticancer Activity of Representative 1,5-Naphthyridine Derivatives
| Compound Class | Target | Cancer Cell Line | IC₅₀ Value | Reference |
| Indeno[2][4]naphthyridine | Topoisomerase I | A549 (Lung) | 1.7 µM | [6] |
| Indeno[2][4]naphthyridine | Topoisomerase I | K562 (Leukemia) | 15.9 µM | [6] |
| Aminothiazole-1,5-naphthyridine | ALK5 Kinase | HepG2 (Cellular Assay) | 6 nM | [10][14] |
| Pyrazole-1,5-naphthyridine | ALK5 Kinase | HepG2 (Cellular Assay) | 4 nM | [10][14] |
| Canthin-6-one | Apoptosis Induction | Kasumi-1 (Leukemia) | 7 µM | [15][16] |
| 10-methoxycanthin-6-one | Cytotoxicity | DU145 (Prostate) | 1.58 µg/mL | [16] |
Antimicrobial and Antiparasitic Activity
The fight against infectious diseases is another area where 1,5-naphthyridine derivatives have made a significant impact.
-
Antibacterial Activity: While the 1,8-naphthyridine isomer is more famous due to nalidixic acid, derivatives of the 1,5-naphthyridine scaffold also exhibit potent antibacterial properties.[1][17] Naturally occurring derivatives like canthin-6-one and 10-methoxycanthin-6-one have shown strong inhibitory activity against Staphylococcus aureus and even methicillin-resistant S. aureus (MRSA), with MIC values as low as 0.49 µg/mL.[16] Synthetic derivatives bearing guanidinomethyl groups have also demonstrated pronounced activity against MRSA and vancomycin-resistant Enterococcus faecalis (VRE).[18]
-
Antiparasitic Activity: Several 1,5-naphthyridine derivatives have been evaluated as agents against parasites responsible for devastating diseases like malaria and leishmaniasis.[2] Fused indeno[2][4]naphthyridines have shown promising antileishmanial activity against Leishmania infantum amastigotes, with some compounds exhibiting higher selectivity than the standard drug amphotericin B.[6] Additionally, other derivatives have shown potential as antimalarial agents, demonstrating lower toxicity than the established drug primaquine while maintaining the desired activity.[2]
Table 2: Antimicrobial/Antiparasitic Activity of Representative 1,5-Naphthyridine Derivatives
| Compound | Target Organism | Activity Metric | Value | Reference |
| Canthin-6-one | Staphylococcus aureus | MIC | 0.49 µg/mL | [16] |
| Canthin-6-one | MRSA | MIC | 0.98 µg/mL | [16] |
| Guanidinomethyl-1,5-naphthyridine | MRSA | MIC | >32 µg/mL (specific value not given, but activity noted) | [18] |
| Tetrahydro indeno[2][4]naphthyridine | Leishmania infantum | IC₅₀ | 0.54 µM | [6] |
Part 3: Structure-Activity Relationships (SAR)
The biological activity of 1,5-naphthyridine derivatives is highly dependent on the nature and position of substituents on the core ring system. Quantitative structure-activity relationship (QSAR) studies have provided valuable insights for rational drug design. For a series of cytotoxic naphthyridines, 3D-QSAR modeling suggested that the C-1 NH and C-4 carbonyl groups of the ring, along with a naphthyl group at the C-2 position, were critical for potent activity against HeLa, HL-60, and PC-3 cancer cell lines.[19] The presence of electron-withdrawing groups and hydrogen bond donors often enhances cytotoxic effects.[20] This underscores the importance of systematic modification of the scaffold to optimize potency and selectivity for a desired biological target.
Part 4: Key Experimental Protocols
To facilitate research in this area, this section provides detailed, self-validating protocols for a core synthetic reaction and a fundamental biological assay.
Synthesis Protocol: Gould-Jacobs Reaction for Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate
This protocol outlines a typical Gould-Jacobs reaction, a cornerstone for creating key 1,5-naphthyridine intermediates.[1]
Materials:
-
3-Aminopyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Ethanol
Procedure:
-
Condensation: In a round-bottom flask, combine one molar equivalent of 3-aminopyridine with one molar equivalent of diethyl ethoxymethylenemalonate. Heat the mixture, typically at 100-130°C, for 1-2 hours. This step forms the intermediate anilinomethylenemalonate. The progress can be monitored by TLC.
-
Cyclization: In a separate flask suitable for high temperatures, heat diphenyl ether to approximately 250°C. Add the intermediate from the previous step portion-wise to the hot diphenyl ether. Maintain the temperature for 15-30 minutes to allow for thermal cyclization.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The desired product, ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate, will precipitate out of the diphenyl ether.
-
Purification: Collect the precipitate by vacuum filtration. Wash the crude product thoroughly with a suitable solvent such as ethanol or hexane to remove the high-boiling diphenyl ether. The product can be further purified by recrystallization if necessary.
Biological Assay Protocol: MTT Assay for Cytotoxicity
The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity of a test compound.[21]
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
1,5-Naphthyridine derivative test compound
-
DMSO (for dissolving the compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or isopropanol)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,5-naphthyridine derivative in the culture medium from a stock solution in DMSO. Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time, typically 48-72 hours.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at an appropriate wavelength (e.g., 570 nm).
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Caption: Step-by-step logical workflow for the MTT cytotoxicity assay.
Conclusion and Future Outlook
The 1,5-naphthyridine scaffold continues to be a highly productive source of biologically active compounds. Its synthetic accessibility and the diverse pharmacological profiles of its derivatives ensure its ongoing relevance in medicinal chemistry.[1] Future research will likely focus on several key areas: expanding the chemical space through the development of novel synthetic methodologies, performing more in-depth structure-activity relationship studies to create highly selective and potent agents, and exploring new therapeutic applications for these versatile molecules. The continued investigation into 1,5-naphthyridine derivatives holds great promise for the discovery of next-generation therapeutics to combat a wide range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benthamscience.com [benthamscience.com]
- 14. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Antimicrobial Activity of Naphthyridine Derivatives | MDPI [mdpi.com]
- 18. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. benchchem.com [benchchem.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine, a key intermediate in medicinal chemistry and drug development. The synthesis is based on a robust and well-established Sandmeyer reaction, starting from the precursor 7-fluoro-2-methoxy-1,5-naphthyridin-8-amine. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed procedural instructions, mechanistic insights, and safety considerations.
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The targeted functionalization of this core structure allows for the fine-tuning of physicochemical and pharmacological properties. This compound (CAS 724788-70-9) serves as a versatile building block, enabling further structural modifications through cross-coupling reactions, such as the Suzuki-Miyaura coupling, at the bromine-substituted position.[1] This application note details a reliable synthetic route to this important intermediate.
The presented protocol focuses on the conversion of an aromatic amine to a bromide via a Sandmeyer reaction. This classic transformation proceeds through the formation of a diazonium salt intermediate, which is subsequently displaced by a bromide ion, typically using a copper(I) bromide catalyst.[2][3][4] The Sandmeyer reaction is a powerful tool in aromatic chemistry, allowing for the introduction of functionalities that are often difficult to install by other means.[4][5]
Synthetic Workflow
The synthesis of this compound is achieved through the diazotization of 7-fluoro-2-methoxy-1,5-naphthyridin-8-amine, followed by a copper-catalyzed bromination.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is based on established principles of the Sandmeyer reaction and should be performed by trained chemists in a well-ventilated fume hood.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity |
| 7-fluoro-2-methoxy-1,5-naphthyridin-8-amine | N/A | 179.16 | 1.0 g | >98% |
| Hydrobromic acid (48% aq.) | 10035-10-6 | 80.91 | 5.0 mL | 48% |
| Sodium nitrite | 7632-00-0 | 69.00 | 0.42 g | >99% |
| Copper(I) bromide | 7787-70-4 | 143.45 | 0.87 g | >98% |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL | ACS Grade |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | 20 mL | N/A |
| Brine | N/A | N/A | 20 mL | N/A |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | 2.0 g | >99.5% |
Step-by-Step Procedure
-
Preparation of the Reaction Vessel: In a 50 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 7-fluoro-2-methoxy-1,5-naphthyridin-8-amine (1.0 g, 5.58 mmol).
-
Acidic Dissolution: To the flask, add hydrobromic acid (48% aq., 5.0 mL) and cool the mixture to 0-5 °C in an ice-water bath with continuous stirring.
-
Diazotization: Dissolve sodium nitrite (0.42 g, 6.09 mmol) in deionized water (2.0 mL) and add this solution dropwise to the reaction mixture via the dropping funnel, maintaining the internal temperature below 5 °C. The addition should take approximately 15-20 minutes.
-
Formation of the Diazonium Salt: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt is typically indicated by a color change.
-
Sandmeyer Reaction: In a separate 100 mL flask, dissolve copper(I) bromide (0.87 g, 6.07 mmol) in hydrobromic acid (48% aq., 3.0 mL) and heat the solution to 60-70 °C.
-
Addition of Diazonium Salt: Carefully and slowly add the cold diazonium salt solution to the hot copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain a steady effervescence.
-
Reaction Completion: After the addition is complete, continue to heat the reaction mixture at 70 °C for 1 hour, then allow it to cool to room temperature.
-
Work-up: Quench the reaction mixture by pouring it into 50 mL of ice-water. Neutralize the mixture carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 25 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Characterization
The identity and purity of the synthesized this compound (MW: 257.06 g/mol ) can be confirmed by standard analytical techniques:[6]
-
¹H NMR: To confirm the aromatic and methoxy protons.
-
¹³C NMR: To verify the carbon framework of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of the bromine-containing compound.
-
Melting Point: To assess the purity of the final product.
Safety Precautions
-
Diazonium salts are potentially explosive, especially when dry. Always handle them in solution and at low temperatures.
-
Hydrobromic acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
-
Dichloromethane is a volatile and potentially harmful solvent. Handle with care and avoid exposure.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound - Google Patents [patents.google.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and versatile functionalization is paramount. The 1,5-naphthyridine core, a heterocyclic aromatic system, has emerged as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. This guide focuses on a particularly valuable derivative: 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine . The strategic placement of bromo, fluoro, and methoxy substituents on this rigid bicyclic core provides medicinal chemists with a powerful tool for the synthesis of highly specific and potent therapeutic agents, particularly in the realm of kinase inhibitors. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the synthesis, functionalization, and application of this key building block.
Physicochemical Properties and Structural Features
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrFN₂O | PubChem[1] |
| Molecular Weight | 257.06 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 724788-70-9 | PubChem[1] |
| Canonical SMILES | COC1=NC2=C(C(=CN=C2C=C1)F)Br | PubChem[1] |
The unique arrangement of substituents dictates the reactivity and potential biological interactions of the molecule. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogens influences the reactivity of the aromatic system. The bromine atom at the 8-position serves as a versatile handle for cross-coupling reactions, while the methoxy group at the 2-position can modulate solubility and can be a potential site for metabolic transformation or further chemical modification.
Synthesis of the Core Scaffold: A Proposed Protocol
Workflow for the Proposed Synthesis:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed):
Step 1: Synthesis of a 1,5-Naphthyridinone Intermediate
This initial step would likely involve a cyclization reaction, such as a Skraup or a modified Friedländer synthesis, starting from an appropriately substituted 3-aminopyridine. These methods are well-established for the formation of the 1,5-naphthyridine ring system.[2][3]
Step 2: Chlorination of the Naphthyridinone
The resulting naphthyridinone can be converted to a more reactive chloro derivative.
-
Reagents: 1,5-Naphthyridinone intermediate, Phosphorus oxychloride (POCl₃).
-
Procedure:
-
To the 1,5-naphthyridinone intermediate, add an excess of POCl₃.
-
Heat the mixture at reflux for several hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 3: Methoxylation
The chloro group is then displaced with a methoxy group.
-
Reagents: Chloro-1,5-naphthyridine, Sodium methoxide (NaOMe), Methanol (MeOH).
-
Procedure:
-
Dissolve the chloro-1,5-naphthyridine in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol.
-
Heat the reaction mixture at reflux until the starting material is consumed.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, dry, and concentrate.
-
Purify by column chromatography to yield the 2-methoxy-1,5-naphthyridine.
-
Step 4: Directed Halogenation
The final step involves the selective introduction of bromine and fluorine at the 7 and 8 positions. This is the most challenging step and would likely require careful optimization of reagents and conditions. Directed ortho-metalation followed by quenching with an electrophilic halogen source is a plausible approach.
-
Reagents: 2-methoxy-1,5-naphthyridine, a strong base (e.g., LDA or n-BuLi), an electrophilic brominating agent (e.g., NBS or Br₂), and an electrophilic fluorinating agent (e.g., NFSI or Selectfluor). The order of halogenation would need to be determined experimentally.
Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The true value of this compound lies in its utility as a versatile building block for the synthesis of complex drug candidates. The strategically placed halogen atoms provide orthogonal handles for a variety of cross-coupling reactions, enabling the rapid generation of diverse chemical libraries.
Key Reactions for Derivatization
Caption: Key derivatization reactions of the this compound scaffold.
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of this compound, it is primarily the C8-Br bond that participates in this reaction, allowing for the introduction of a wide range of aryl and heteroaryl moieties. A notable example is its use in the synthesis of a precursor to GSK966587, a potent inhibitor of bacterial type IIA topoisomerases.[2]
-
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/water, Toluene, DMF)
-
-
General Procedure:
-
In a reaction vessel, combine this compound (1 equivalent), the boronic acid/ester (1.1-1.5 equivalents), the palladium catalyst (0.02-0.1 equivalents), and the base (2-3 equivalents).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, introducing primary or secondary amines at the C8 position (displacing the bromide) or potentially at the C7 position (displacing the fluoride under specific conditions). This is a crucial reaction for installing functionalities that can engage in hydrogen bonding interactions with the target protein.
-
Materials:
-
This compound
-
Amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, NaOtBu)
-
Solvent (e.g., Toluene, Dioxane)
-
-
General Procedure:
-
To an oven-dried reaction vessel, add the palladium catalyst and the phosphine ligand.
-
Add the base, this compound, and the amine.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until complete conversion.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Application in Kinase Inhibitor Design
The 1,5-naphthyridine scaffold is a well-recognized pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The planar nature of the 1,5-naphthyridine ring allows it to mimic the adenine region of ATP, fitting into the ATP-binding pocket of kinases. The substituents introduced via the derivatization of this compound can then be tailored to achieve high potency and selectivity for a specific kinase target.
Targeted Kinases and Structure-Activity Relationships (SAR)
Several classes of kinase inhibitors based on the 1,5-naphthyridine scaffold have been reported.
| Kinase Target | Key Structural Features of Inhibitors | Reported IC₅₀ Values (for representative compounds) | Reference |
| ALK5 (TGF-β Type I Receptor) | Aminothiazole and pyrazole derivatives at the 8-position. | 4-6 nM | [3][4][5][6] |
| FGFR (Fibroblast Growth Factor Receptor) | Varied substitutions, often with a focus on achieving selectivity over other kinases like VEGFR-2. | Nanomolar affinity | [7] |
| PI4K (Phosphatidylinositol-4-Kinase) | Basic groups at the 8-position. | 40 nM (for a related 2,8-disubstituted-1,5-naphthyridine) |
The structure-activity relationship (SAR) studies of these inhibitors often reveal common themes:
-
Hinge-Binding Motif: The nitrogen atoms of the 1,5-naphthyridine core frequently form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site.
-
Selectivity Pockets: Substituents introduced at the 8-position via Suzuki or Buchwald-Hartwig coupling can be designed to occupy specific selectivity pockets within the kinase active site, thereby discriminating between different kinases.
-
Solvent-Exposed Region: Modifications at other positions, such as the 2-methoxy group, can be used to improve physicochemical properties like solubility and cell permeability by interacting with the solvent-exposed region of the target.
Illustrative Kinase Inhibition Pathway
Caption: Mechanism of action of 1,5-naphthyridine-based kinase inhibitors.
Conclusion and Future Perspectives
This compound represents a strategically designed and highly valuable building block for modern medicinal chemistry. Its pre-installed functional handles allow for rapid and efficient diversification, making it an ideal starting point for the discovery of novel therapeutic agents. The demonstrated success of the broader 1,5-naphthyridine scaffold in targeting various protein kinases underscores the immense potential of derivatives synthesized from this core. Future research will undoubtedly continue to leverage the unique chemical properties of this compound to develop next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles, ultimately contributing to the advancement of precision medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. Collection - Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors | CoLab [colab.ws]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
The Versatile Virtuoso: 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine as a Premier Building Block in Modern Organic Synthesis
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary drug discovery and materials science, the quest for novel molecular architectures with precisely tailored functionalities is paramount. Heterocyclic compounds, particularly those containing nitrogen, form the bedrock of many therapeutic agents and functional materials. Among these, the 1,5-naphthyridine core has emerged as a "privileged scaffold," a structural motif frequently found in biologically active compounds. This guide focuses on a particularly valuable derivative: 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine . Its unique substitution pattern, featuring a strategically placed bromine atom, a fluorine atom, and a methoxy group, endows it with exceptional versatility as a synthetic building block. The bromine atom serves as a versatile handle for a myriad of cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments. The fluorine atom can modulate the electronic properties and metabolic stability of the resulting molecules, a crucial aspect in drug design. The methoxy group, while also influencing the electronic character, can be a precursor to a hydroxyl group, offering another point for derivatization.
This document provides a comprehensive overview of the applications and synthetic protocols involving this compound, tailored for researchers, medicinal chemists, and professionals in drug development. We will delve into the causality behind experimental choices, providing not just a list of steps, but a deeper understanding of the underlying chemical principles.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrFN₂O | --INVALID-LINK--[1] |
| Molecular Weight | 257.06 g/mol | --INVALID-LINK--[1] |
| Appearance | Off-white to pale yellow solid (typical) | Commercially available |
| CAS Number | 724788-70-9 | --INVALID-LINK--[1] |
Core Reactivity and Synthetic Applications
The synthetic utility of this compound primarily revolves around three key reaction types that leverage its unique structural features:
-
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura Coupling): The C8-bromine bond is highly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with a wide range of boronic acids and their derivatives. This allows for the introduction of various aryl, heteroaryl, and alkyl groups at the 8-position, creating a diverse library of substituted naphthyridines.
-
Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that facilitates the formation of C-N bonds. This allows for the introduction of a wide array of primary and secondary amines at the 8-position, a critical transformation in the synthesis of many biologically active molecules.
-
Nucleophilic Aromatic Substitution (SNA r): The electron-deficient nature of the 1,5-naphthyridine ring, further accentuated by the fluorine atom, makes the C7 position susceptible to nucleophilic aromatic substitution. While the C-F bond is generally strong, under appropriate conditions, the fluorine atom can be displaced by various nucleophiles, offering an additional site for molecular diversification.
Below, we provide detailed protocols and application notes for each of these pivotal transformations.
Application Note & Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl and Heteroaryl Naphthyridines
The Suzuki-Miyaura coupling is a robust and highly versatile method for the formation of carbon-carbon bonds. In the context of this compound, it provides a direct route to a vast array of 8-substituted derivatives.
Causality in Experimental Design:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial for achieving high yields and good functional group tolerance. For electron-rich and sterically hindered coupling partners, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often employed. These ligands promote the reductive elimination step and stabilize the active Pd(0) species.[2] For less demanding couplings, more traditional ligands like PPh₃ may suffice.
-
Base: The base plays a critical role in the transmetalation step, activating the boronic acid. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and the tolerance of base-sensitive functional groups.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.
General Protocol for Suzuki-Miyaura Coupling:
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 8-substituted-7-fluoro-2-methoxy-1,5-naphthyridine.
Exemplary Application: Synthesis of a Precursor to the Antibiotic GSK966587
A notable application of this methodology is in the synthesis of a key intermediate for the potent antibiotic GSK966587.[3]
-
Reaction: Suzuki cross-coupling of 8-bromo-7-fluoro-2-methoxy[4]naphthyridine with pyridine-tris(1-methylethenyl) boroxin.[3]
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product |
| This compound | Pyridine-tris(1-methylethenyl) boroxin | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 7-Fluoro-2-methoxy-8-(2-(pyridin-2-yl)prop-1-en-2-yl)-1,5-naphthyridine |
Application Note & Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination offers a powerful method for the synthesis of arylamines, which are prevalent in pharmaceuticals. This reaction allows for the coupling of this compound with a diverse range of primary and secondary amines.
Causality in Experimental Design:
-
Ligand Choice: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands such as Xantphos, BINAP, or DavePhos are often necessary to facilitate the reductive elimination of the C-N bond.[5][6]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and generate the active palladium-amido complex. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄). The choice of base should be compatible with the functional groups present in the substrates.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base.
General Protocol for Buchwald-Hartwig Amination:
Caption: General workflow for Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-6 mol%)
-
Base (e.g., NaOtBu, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add a solution of this compound and the amine in the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Potential Applications in Kinase Inhibitor Synthesis:
The Buchwald-Hartwig amination is a key transformation in the synthesis of many kinase inhibitors, where an amino-heterocycle is a common pharmacophore.[7] The 8-amino-7-fluoro-2-methoxy-1,5-naphthyridine scaffold generated through this reaction can serve as a core for the development of novel inhibitors targeting various kinases implicated in cancer and other diseases.[8][9]
| Amine Coupling Partner | Potential Kinase Target Class |
| Substituted Anilines | Tyrosine Kinases (e.g., MET)[10] |
| Amino-heterocycles | Serine/Threonine Kinases (e.g., CDKs, Aurora)[11] |
| Chiral Amines | Chiral Kinase Inhibitors |
Application Note & Protocol 3: Nucleophilic Aromatic Substitution (SNA r) at the C7 Position
The electron-deficient nature of the 1,5-naphthyridine ring system, enhanced by the presence of the fluorine atom, makes the C7 position susceptible to nucleophilic aromatic substitution (SNA r).[3] This provides an alternative strategy for functionalization, complementing the cross-coupling reactions at the C8 position.
Causality in Experimental Design:
-
Nucleophile Choice: A wide range of nucleophiles can be employed, including alkoxides, thiolates, and amines. The reactivity of the nucleophile will influence the required reaction conditions.
-
Solvent and Temperature: Polar aprotic solvents such as DMF, DMSO, or NMP are typically used to facilitate the formation of the Meisenheimer intermediate.[12] Heating is often required to overcome the activation energy for the substitution of the relatively strong C-F bond.
-
Activation: The presence of the bromine atom at the adjacent C8 position may electronically influence the reactivity at C7. The overall electron-withdrawing character of the bicyclic system is the primary driver for this transformation.
General Protocol for Nucleophilic Aromatic Substitution:
Caption: General workflow for nucleophilic aromatic substitution (SNAr).
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., sodium methoxide, aniline, 2.0-5.0 equiv)
-
Polar aprotic solvent (e.g., DMF, DMSO)
-
Inert atmosphere (optional, but recommended)
Procedure:
-
Dissolve this compound in the polar aprotic solvent in a reaction vessel.
-
Add the nucleophile to the solution. If the nucleophile is not used in its salt form (e.g., an amine), a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃) may be required.
-
Heat the reaction mixture to 100-150 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Application in the Synthesis of Novel Antibacterial Agents:
The 1,5-naphthyridine scaffold is a component of several antibacterial agents.[13] By introducing different nucleophiles at the C7 position, novel analogs can be synthesized and screened for their antibacterial activity against various bacterial strains, including multi-drug resistant ones.[14][15][16][17]
Conclusion: A Gateway to Molecular Diversity
This compound has proven to be a highly valuable and versatile building block in organic synthesis. Its strategically functionalized core allows for selective and efficient derivatization through a range of modern synthetic methodologies. The protocols and application notes provided herein offer a robust starting point for researchers to explore the vast chemical space accessible from this remarkable scaffold. Whether the goal is the development of novel kinase inhibitors, potent antibacterial agents, or innovative functional materials, this compound stands as a key enabler of molecular innovation.
References
- 1. This compound | C9H6BrFN2O | CID 45480320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 3. Fused 1,5-Naphthyridines: Synthetic Tools and Applications [mdpi.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols: A Guide to the N-Alkylation of 1,5-Naphthyridines for Pharmaceutical Research
Introduction: The Significance of N-Alkylated 1,5-Naphthyridines in Modern Drug Discovery
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif that has garnered substantial interest within the medicinal chemistry community.[1][2] Its derivatives are known to exhibit a wide array of potent biological activities, making them valuable core structures in the development of novel therapeutics.[1][3] The strategic functionalization of the 1,5-naphthyridine ring system is a key aspect of harnessing its therapeutic potential. Among the various chemical modifications, N-alkylation stands out as a fundamental and versatile strategy to modulate the physicochemical and pharmacological properties of these compounds.
The introduction of an alkyl group at one of the nitrogen atoms of the 1,5-naphthyridine core can significantly impact its biological activity. This modification can influence factors such as solubility, cell permeability, and the ability to form key interactions with biological targets. Consequently, N-alkylated 1,5-naphthyridines have been investigated for a range of therapeutic applications, including their potential as anticancer agents, by acting as topoisomerase I inhibitors, and as modulators of signaling pathways, such as the Transforming Growth Factor-beta (TGF-β) pathway.[4][5]
This technical guide provides a comprehensive overview of the experimental procedures for the N-alkylation of 1,5-naphthyridines. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols, insights into the reaction mechanism, and guidance on the characterization of the resulting products.
Reaction Mechanism and Rationale
The N-alkylation of 1,5-naphthyridines is a classic example of a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the 1,5-naphthyridine ring acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent, typically an alkyl halide. The reactivity of 1,5-naphthyridines in such reactions shows similarities to that of quinolines.[6]
The reaction proceeds through the formation of a quaternary N-alkyl-1,5-naphthyridinium salt as an intermediate.[6] Depending on the specific 1,5-naphthyridine substrate and the reaction conditions, this quaternary salt may be the final product or it may undergo further transformation. For instance, in the case of 1,5-naphthyridinones, a subsequent deprotonation by a base can lead to the neutral N-alkylated product.[6]
Figure 1: General mechanism for the N-alkylation of 1,5-naphthyridines.
The choice of the alkylating agent, solvent, and base is critical for the success of the reaction and can influence the reaction rate, yield, and even regioselectivity in cases where there are multiple potential sites for alkylation.
Experimental Protocol: N-Alkylation of 1,5-Naphthyridine with an Alkyl Bromide
This protocol provides a general procedure for the N-alkylation of a 1,5-naphthyridine derivative using an alkyl bromide as the alkylating agent and cesium carbonate as the base.
Materials and Reagents
-
1,5-Naphthyridine substrate (1.0 eq)
-
Alkyl bromide (1.1 - 1.5 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon atmosphere setup
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Step-by-Step Procedure
Figure 2: Experimental workflow for the N-alkylation of 1,5-naphthyridines.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 1,5-naphthyridine substrate (1.0 eq) and cesium carbonate (1.5 - 2.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a suitable concentration (typically 0.1-0.5 M). Stir the suspension at room temperature for 10-15 minutes.
-
Addition of Alkylating Agent: Slowly add the alkyl bromide (1.1 - 1.5 eq) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature may vary depending on the reactivity of the substrates.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with ethyl acetate (3 x volume of the aqueous layer). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by NMR (¹H and ¹³C) and Mass Spectrometry to confirm its identity and purity.
Typical Reaction Conditions
| Parameter | Condition | Rationale |
| Substrate | 1,5-Naphthyridine or derivative | The nucleophilicity of the nitrogen can be influenced by substituents on the ring system.[4] |
| Alkylating Agent | Alkyl bromide or iodide | Iodides are generally more reactive than bromides. The choice depends on the desired reactivity and commercial availability. |
| Base | Cesium Carbonate (Cs₂CO₃) | A moderately strong base that is effective in promoting the reaction and is often used in N-alkylation of heterocycles.[6] |
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction. |
| Temperature | 60 - 80 °C | Provides sufficient thermal energy to overcome the activation barrier without causing significant decomposition. |
| Atmosphere | Inert (N₂ or Ar) | Prevents potential side reactions with atmospheric moisture and oxygen, especially when using anhydrous solvents. |
Characterization of N-Alkylated 1,5-Naphthyridines
Accurate structural characterization is paramount to confirm the successful N-alkylation and to determine the regioselectivity of the reaction. A combination of spectroscopic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the newly introduced alkyl group. A downfield shift of the protons on the 1,5-naphthyridine ring, particularly those adjacent to the alkylated nitrogen, is often observed.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the alkyl group's carbon atoms. Specific chemical shifts can provide further evidence of the N-alkylation.[7]
-
2D NMR (HSQC, HMBC, ROESY/NOESY): In cases of ambiguity, especially when distinguishing between N- and potential O-alkylation in naphthyridinone systems, 2D NMR techniques are invaluable.[8] HMBC correlations between the protons of the alkyl group and the carbons of the 1,5-naphthyridine ring can definitively establish the point of attachment.[8]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the product, which should correspond to the calculated molecular weight of the N-alkylated 1,5-naphthyridine.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Insufficiently reactive alkylating agent.- Low reaction temperature.- Deactivated 1,5-naphthyridine substrate. | - Switch to a more reactive alkylating agent (e.g., alkyl iodide).- Increase the reaction temperature.- Use a stronger base or a more polar solvent. |
| Formation of Side Products | - Over-alkylation (dialkylation if possible).- Reaction with solvent or impurities.- Thermal decomposition. | - Use a smaller excess of the alkylating agent.- Ensure the use of anhydrous, high-purity solvent.- Lower the reaction temperature and extend the reaction time. |
| Difficulty in Purification | - Product and starting material have similar polarity.- Presence of highly polar by-products. | - Optimize the eluent system for column chromatography.- Consider an acidic or basic wash during the work-up to remove impurities. |
| Ambiguous Product Structure (N- vs. O-alkylation) | - The substrate has multiple nucleophilic sites (e.g., naphthyridinones). | - Perform detailed 2D NMR analysis (HMBC, NOESY) to confirm the connectivity.[8] |
Conclusion
The N-alkylation of 1,5-naphthyridines is a robust and essential transformation in the synthesis of novel compounds for drug discovery. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently generate diverse libraries of N-alkylated 1,5-naphthyridine derivatives for biological evaluation. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working in this exciting and impactful area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine for the Synthesis of Novel Kinase Inhibitors
Abstract
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including potent kinase inhibitors.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine , a highly versatile and functionalized building block for the synthesis of next-generation kinase inhibitors. We will explore the intrinsic reactivity of this scaffold and provide detailed, field-tested protocols for key synthetic transformations, including Palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. The rationale behind experimental design, troubleshooting, and structure-activity relationship (SAR) considerations will be discussed to empower scientists in their drug discovery efforts.
Introduction: The Strategic Advantage of the 1,5-Naphthyridine Core
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, particularly cancer. The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy. The 1,5-naphthyridine ring system is particularly attractive for this purpose due to its rigid, planar structure and the presence of two nitrogen atoms that can act as crucial hydrogen bond acceptors, mimicking the adenine region of ATP to effectively bind within the kinase hinge region.[3][4]
The subject of this guide, This compound , is a trifunctionalized intermediate engineered for synthetic versatility. Each substituent serves a distinct and strategic purpose:
-
8-Bromo Group: This position is the primary handle for introducing molecular diversity. It is highly susceptible to a range of Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the facile installation of various aryl, heteroaryl, and amine substituents.[1][5]
-
7-Fluoro Group: The fluorine atom activates the C7 position for nucleophilic aromatic substitution (S_NAr).[1] This allows for the introduction of nucleophiles, such as amines or alcohols, providing another vector for SAR exploration and the optimization of pharmacokinetic properties.
-
2-Methoxy Group: This electron-donating group can modulate the electronic properties of the heterocyclic core. It can also serve as a handle for late-stage functionalization, as it can be converted to a hydroxyl group, which can then be further modified.
The strategic orthogonality of these reactive sites allows for a stepwise and controlled elaboration of the molecular structure, making this scaffold an exceptional platform for building focused compound libraries for kinase inhibitor screening.
Figure 1: Chemical reactivity map of this compound.
Core Synthetic Protocols
The following protocols are designed as robust starting points for the functionalization of the this compound core. Researchers should note that optimization may be necessary for particularly challenging or novel substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C8 Position
This reaction is fundamental for creating C-C bonds, enabling the introduction of aryl or heteroaryl moieties that can probe deep into the kinase active site.
Reaction Principle: A palladium(0) catalyst facilitates the coupling of the C8-Br bond with an organoboron compound (boronic acid or ester). The reaction proceeds via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6][7]
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroarylboronic Acid or Ester (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3–5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, or DMF)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add this compound, the boronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.[8]
-
Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is 0.1 M.
-
Reaction: Heat the mixture to the desired temperature (typically 85–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–18 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 8-aryl-7-fluoro-2-methoxy-1,5-naphthyridine.
Senior Scientist's Note: The choice of base and solvent is crucial. For less reactive boronic acids, a stronger base like Cs₂CO₃ and a higher boiling point solvent like DMF may be required.[9] The dppf ligand in Pd(dppf)Cl₂ is often effective at preventing catalyst deactivation that can occur from coordination of the naphthyridine nitrogen atoms to the palladium center.
Protocol 2: Buchwald-Hartwig Amination at the C8 Position
This reaction is a powerful method for installing primary or secondary amines, which can serve as key hydrogen bond donors or vectors for further derivatization.
Reaction Principle: A palladium catalyst, in concert with a specialized phosphine ligand, couples the C8-Br bond with an amine. The bulky, electron-rich ligand is essential for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[10][11]
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2–2.0 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2–4 mol%)
-
Phosphine Ligand (e.g., XantPhos or RuPhos, 4–8 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4–2.5 equiv)
-
Anhydrous, Degassed Toluene or Dioxane
Step-by-Step Methodology:
-
Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add the palladium pre-catalyst, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Reagent Addition: Outside the glovebox (under a positive flow of inert gas), add the this compound, the anhydrous solvent, and finally the amine via syringe.
-
Reaction: Seal the tube tightly and heat the mixture to 80–110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. These reactions are often complete within 12-18 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) if using a strong base like NaOtBu.[12] Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material by flash column chromatography.
Senior Scientist's Note: Sodium tert-butoxide (NaOtBu) is a very strong, but highly effective, base for these transformations. However, it is extremely sensitive to moisture and air. Cesium carbonate (Cs₂CO₃) is a milder and easier-to-handle alternative, though it may require higher temperatures or longer reaction times.[13] The choice of ligand is critical; XantPhos is a good general-purpose ligand for a wide range of amines.[1]
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 3-Bromo-7-fluoro-1,5-naphthyridine|CAS 2418668-79-6 [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Purification of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine
This document provides a comprehensive guide for the purification of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine, a key heterocyclic building block in medicinal chemistry and drug development. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not just the "how" but the critical "why" behind each procedural choice, ensuring both reproducibility and a deeper understanding of the purification strategy.
Introduction: The Significance of Purity for Naphthyridine Scaffolds
This compound is a substituted naphthyridine, a class of nitrogen-containing heterocyclic compounds of significant interest in pharmaceutical research. The unique arrangement of nitrogen atoms and the presence of bromo, fluoro, and methoxy functional groups make this molecule a versatile scaffold for the synthesis of novel therapeutic agents. The biological activity of derivatives is highly dependent on their three-dimensional structure and the precise placement of these functional groups.
Achieving high purity of this intermediate is paramount, as even minor impurities can lead to side reactions in subsequent synthetic steps, complicate biological screening, and compromise the integrity of structure-activity relationship (SAR) studies. This protocol outlines a robust purification strategy employing silica gel column chromatography, a widely applicable and effective technique for the separation of moderately polar organic compounds.
Understanding the Physicochemical Properties and Potential Impurities
A successful purification strategy begins with an understanding of the target molecule's properties and a logical assessment of potential impurities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆BrFN₂O | PubChem[1] |
| Molecular Weight | 257.06 g/mol | PubChem[1] |
| Appearance | Predicted to be a solid at room temperature | General knowledge of similar organic compounds |
| Polarity | Moderately polar | Inferred from functional groups |
The synthesis of substituted naphthyridines can be complex, and impurities may arise from starting materials, side reactions, or incomplete reactions.[2] For a molecule like this compound, potential impurities could include unreacted starting materials, regioisomers, or byproducts from incomplete halogenation or methoxylation steps. The purification protocol is designed to effectively separate the target compound from these likely contaminants.
Purification Workflow: A Visual Guide
The overall purification process is a multi-step procedure designed to isolate the target compound in high purity. The following diagram illustrates the logical flow from the crude reaction mixture to the final, purified product.
Caption: A workflow diagram illustrating the key stages in the purification of this compound.
Detailed Purification Protocol: Silica Gel Column Chromatography
This protocol is based on the principles of adsorption chromatography, where compounds are separated based on their differential affinity for a stationary phase (silica gel) and a mobile phase (an organic solvent mixture).
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Standard laboratory glassware (beakers, flasks, chromatography column)
-
Rotary evaporator
-
Preparation of the Silica Gel Slurry:
-
In a beaker, add silica gel to a sufficient volume of the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Stir gently to create a homogenous slurry, ensuring no air bubbles are trapped. The consistency should be pourable but not overly dilute.
-
-
Packing the Chromatography Column:
-
Secure a glass chromatography column vertically.
-
Pour the silica gel slurry into the column in a single, continuous motion.
-
Gently tap the sides of the column to ensure even packing and remove any air pockets.
-
Drain the excess solvent until the solvent level is just above the top of the silica gel bed. Do not let the silica gel run dry.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. A suggested gradient is provided in Table 2.
-
Monitor the separation by collecting small fractions and analyzing them by TLC. The target compound should be visualized on the TLC plate using a UV lamp (254 nm).
-
Table 2: Suggested Solvent Gradient for Column Chromatography
| Step | Hexane (%) | Ethyl Acetate (%) | Volume (Column Volumes) | Purpose |
| 1 | 95 | 5 | 2-3 | Elute non-polar impurities |
| 2 | 90 | 10 | 3-5 | Elute the target compound |
| 3 | 80 | 20 | 2-3 | Elute more polar impurities |
| 4 | 50 | 50 | 1-2 | Wash the column |
-
Pooling and Concentration:
-
Based on the TLC analysis, combine the fractions containing the pure product.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
-
Purity Assessment
The purity of the final product should be confirmed using appropriate analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and identify any proton- or carbon-containing impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Troubleshooting and Expert Insights
-
Poor Separation: If the compound and impurities co-elute, consider using a shallower solvent gradient or a different solvent system (e.g., dichloromethane/methanol).
-
Product Tailing on TLC/Column: This may indicate that the compound is too polar for the chosen solvent system or that the sample was overloaded on the column. Using a more polar mobile phase or reducing the amount of sample loaded can help.
-
Compound Insolubility: If the crude product is not soluble in the mobile phase, dry loading is the recommended method for sample application.
The successful purification of substituted naphthyridines often relies on careful optimization of the chromatographic conditions.[3][4] The protocol provided here serves as a robust starting point, and minor adjustments may be necessary depending on the specific impurity profile of the crude material.
Safety and Handling
Based on available data for similar compounds, this compound should be handled with care. It is predicted to be harmful if swallowed, in contact with skin, or if inhaled.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
Application Note: Comprehensive Characterization of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine
Introduction: The Imperative for Rigorous Characterization
8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine is a substituted heterocyclic compound belonging to the naphthyridine family.[1][2] Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, with over 59% of FDA-approved small-molecule drugs containing at least one such ring system.[3] Naphthyridine derivatives, in particular, are explored for a wide range of therapeutic applications, including as kinase inhibitors and anti-viral agents.[4][5][6] The specific combination of bromo, fluoro, and methoxy substituents makes this molecule a versatile intermediate for further functionalization, such as in Suzuki or Buchwald-Hartwig cross-coupling reactions, to generate diverse compound libraries for drug discovery.[7][8][9]
Given its role as a critical building block, unambiguous confirmation of its structure and a precise determination of its purity are paramount. An impure or misidentified starting material can compromise the efficiency of subsequent synthetic steps, lead to the generation of unintended side products, and invalidate biological assay data.
This application note provides a comprehensive guide detailing an integrated analytical workflow for the definitive characterization of this compound. We will explain the causality behind the selection of each technique—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis—and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Integrated Analytical Workflow
The characterization process is a logical, multi-step validation system. Each technique provides a unique and complementary piece of information. The overall workflow is designed to move from initial structural confirmation to final purity and compositional verification.
Figure 1: Integrated workflow for the comprehensive characterization of the title compound.
Part I: Definitive Structural Elucidation
The primary goal is to confirm that the synthesized molecule has the correct atomic connectivity and composition. NMR and MS are the cornerstone techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and correlations, one can map the precise arrangement of atoms. For this specific molecule, a combination of ¹H, ¹³C, and 2D NMR experiments is essential.
Causality of Experimental Choices:
-
¹H NMR: Provides information on the number and chemical environment of protons. The key is to analyze the splitting patterns (multiplicities) which reveal adjacent protons and the influence of the fluorine atom (J-coupling).
-
¹³C NMR: Determines the number of unique carbon atoms and their electronic environment. The presence of electronegative atoms (N, O, F, Br) significantly influences the chemical shifts, aiding in assignment.[10]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the final structure. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) proton-carbon correlations, which is vital for connecting the different fragments of the molecule.[11]
Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ may be preferred if solubility is an issue.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Experiment: Standard 1D proton experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32, to ensure good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).
-
Spectral Width: 0 to 180 ppm.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
-
2D NMR Acquisition: Run standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets.
Expected Data and Interpretation:
The naphthyridine core is an aromatic system, so its protons are expected to appear in the downfield region (typically 7.0-9.0 ppm).[12] The methoxy group will be a distinct singlet in the upfield region.
| Predicted ¹H NMR Data (in CDCl₃) | Predicted ¹³C NMR Data (in CDCl₃) |
| Assignment | δ (ppm), Multiplicity, J (Hz) |
| H-3 | ~8.2 (d, J ≈ 9.0) |
| H-4 | ~7.0 (d, J ≈ 9.0) |
| H-6 | ~8.8 (d, J ≈ 2.5) |
| OCH₃ | ~4.1 (s) |
Note: These are predicted values. Actual chemical shifts and coupling constants may vary. The assignments must be confirmed with 2D NMR data.
Mass Spectrometry (MS): Molecular Weight and Isotopic Signature
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the determination of the elemental formula. For this compound, the most critical diagnostic feature is the isotopic pattern created by the bromine atom.
Causality of Experimental Choices:
-
Bromine Isotopic Pattern: Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio of abundance.[13] Therefore, any bromine-containing fragment, including the molecular ion, will appear as a pair of peaks (M and M+2) with nearly equal intensity. This provides definitive evidence for the presence of a single bromine atom.[14]
-
HRMS: Provides a mass measurement with high accuracy (typically <5 ppm error), which allows for the confident assignment of the molecular formula C₉H₆BrFN₂O.[1]
Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like acetonitrile or methanol.
-
Instrumentation: Use an ESI-TOF mass spectrometer.
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Mass Range: Scan from m/z 100 to 500.
-
Infusion: Introduce the sample directly via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Expected Data and Interpretation:
The analysis should confirm the molecular weight and the presence of bromine.
| Parameter | Expected Value |
| Molecular Formula | C₉H₆BrFN₂O |
| Exact Mass (Calculated) | 255.96475 Da[1] |
| Observed Ion [M+H]⁺ | m/z Value |
| C₉H₇⁷⁹BrFN₂O⁺ | ~256.9725 |
| C₉H₇⁸¹BrFN₂O⁺ | ~258.9705 |
A high-resolution mass measurement within 5 ppm of the calculated value, combined with the observation of the 1:1 isotopic doublet for [M+H]⁺ and [M+2+H]⁺, provides unequivocal confirmation of the elemental formula.
Part II: Quantitative Purity and Compositional Analysis
Once the structure is confirmed, it is essential to determine the purity of the bulk sample and verify its elemental composition.
High-Performance Liquid Chromatography (HPLC): Purity Assessment
HPLC is the industry-standard technique for separating and quantifying impurities in pharmaceutical compounds.[15][16] A reverse-phase method is ideal for this moderately polar molecule.
Causality of Experimental Choices:
-
Reverse-Phase Chromatography: The nonpolar C18 stationary phase effectively retains the aromatic naphthyridine core, while a polar mobile phase (like acetonitrile/water) elutes it. Impurities with different polarities will elute at different times, allowing for their separation and quantification.[17]
-
UV Detection: The conjugated aromatic system of the naphthyridine ring is a strong chromophore, making it highly sensitive to UV detection. A photodiode array (PDA) detector is recommended to assess peak purity spectrally.
Protocol: Reverse-Phase HPLC Purity Analysis
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by the PDA).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a sample solution of ~1.0 mg/mL in acetonitrile. Ensure it is fully dissolved and filtered if necessary.
-
Analysis: Inject the sample and integrate all peaks. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks. A purity level of >98% is typically desired for a key intermediate.
Elemental Analysis: Empirical Formula Confirmation
Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound. This serves as a final, independent verification of the molecular formula determined by HRMS.
Causality of Experimental Choices:
-
This is a fundamental technique that provides a bulk-level confirmation of the compound's elemental composition, complementing the single-molecule information from mass spectrometry. It is a classic and robust method for validating the identity of a pure substance.
Protocol: CHN Combustion Analysis
-
Sample Preparation: Provide ~2-3 mg of the finely ground, dry sample in a pre-weighed tin capsule. The sample must be homogenous and free of solvent.
-
Instrumentation: Submit the sample for analysis on a calibrated CHN elemental analyzer.
-
Data Interpretation: Compare the experimentally determined percentages of C, H, and N to the theoretical values calculated from the molecular formula.
Expected Data and Interpretation:
| Element | Theoretical % | Acceptable Experimental Range |
| Carbon (C) | 42.05% | 41.65% - 42.45% |
| Hydrogen (H) | 2.35% | 1.95% - 2.75% |
| Nitrogen (N) | 10.90% | 10.50% - 11.30% |
Experimental results falling within ±0.4% of the theoretical values are considered a successful confirmation of the empirical formula.
Conclusion
The analytical workflow detailed in this application note provides a robust and self-validating system for the complete characterization of this compound. By systematically integrating data from NMR, HRMS, HPLC, and Elemental Analysis, researchers can have the highest level of confidence in the identity, structure, and purity of this valuable chemical intermediate. This rigorous approach is essential for ensuring the integrity and reproducibility of downstream research and development activities.
References
- 1. This compound | C9H6BrFN2O | CID 45480320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmoutsourcing.com [pharmoutsourcing.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
The Strategic Utility of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine in the Genesis of Novel Heterocyclic Architectures
Introduction: The 1,5-Naphthyridine Core and the Advantage of Strategic Functionalization
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide spectrum of biological activities, including antiproliferative, antibacterial, and anti-inflammatory properties.[1] The strategic placement of functional groups on this core structure is paramount for modulating the physicochemical and pharmacological properties of the resulting molecules. 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine emerges as a highly versatile and valuable building block for the synthesis of novel heterocycles. The unique arrangement of its substituents—a methoxy group, a fluorine atom, and a bromine atom—offers a palette of orthogonal reactive sites for sequential and regioselective chemical transformations.
This guide provides a detailed exploration of the synthetic utility of this compound, complete with application notes and detailed protocols for key transformations. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles for researchers, scientists, and drug development professionals.
Molecular Portrait of a Versatile Building Block
This compound possesses a unique electronic and steric landscape that dictates its reactivity.
| Property | Value |
| Molecular Formula | C₉H₆BrFN₂O |
| Molecular Weight | 257.06 g/mol [2] |
| IUPAC Name | This compound[2] |
| CAS Number | 724788-70-9[2][3] |
The electron-withdrawing nature of the two nitrogen atoms in the 1,5-naphthyridine ring system renders it susceptible to nucleophilic attack. The substituents further modulate this reactivity:
-
2-Methoxy Group: This electron-donating group can influence the electron density of the ring system.
-
7-Fluoro Group: The highly electronegative fluorine atom serves as a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions.
-
8-Bromo Group: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
This strategic arrangement of functional groups allows for a tiered approach to molecular diversification, as illustrated below.
Caption: Synthetic pathways from this compound.
Application & Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds and has been successfully applied to functionalize the 8-position of the 1,5-naphthyridine core.[4][5] A notable application is in the synthesis of a key intermediate for the potent antibacterial drug candidate GSK966587, where this compound is coupled with a pyridine-containing boronic acid derivative.[6]
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4][5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol (General):
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Causality and Optimization:
-
Catalyst and Ligand Choice: Pd(PPh₃)₄ is a common and effective catalyst. For more challenging couplings, using a palladium(II) precatalyst like Pd(OAc)₂ with a phosphine ligand such as PPh₃ can be beneficial. The choice of ligand can also influence the regioselectivity in dihalogenated systems.
-
Base Selection: An aqueous solution of an inorganic base like K₂CO₃ or Na₂CO₃ is typically used to activate the boronic acid for transmetalation. The choice and concentration of the base can impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent and water is common, as it facilitates the dissolution of both the organic substrates and the inorganic base. Degassing the solvent is crucial to prevent the oxidation of the Pd(0) catalyst.
Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 8-position of the naphthyridine core.
Reaction Principle: Similar to the Suzuki coupling, this reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
Experimental Protocol (General):
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
-
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand.
-
Add the base and this compound.
-
Add the anhydrous, degassed solvent via syringe.
-
Finally, add the amine via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
Causality and Optimization:
-
Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands like XPhos are often effective in promoting the reductive elimination step.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) is commonly used to deprotonate the amine in the catalytic cycle.
-
Inert Atmosphere: Strict exclusion of air and moisture is essential, as the Pd(0) catalyst and some phosphine ligands are sensitive to oxidation.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the 1,5-naphthyridine ring, further activated by the 7-fluoro substituent, makes the C7 position susceptible to nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles, such as alkoxides, thiolates, and amines.
Reaction Principle: The SNAr reaction typically proceeds through a two-step addition-elimination mechanism via a Meisenheimer complex, although concerted mechanisms have also been proposed.[7] The rate of reaction is influenced by the electron-withdrawing character of the aromatic system and the nature of the leaving group and nucleophile.[8]
Experimental Protocol (General, for alkoxylation):
-
Materials:
-
This compound (1.0 equiv)
-
Alcohol (as solvent or in an inert solvent)
-
Base (e.g., NaH or K₂CO₃, 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., DMF or THF)
-
-
Procedure:
-
To a solution of the alcohol in an anhydrous solvent, carefully add the base at 0 °C to form the alkoxide in situ.
-
Add a solution of this compound in the same anhydrous solvent.
-
Heat the reaction mixture to a temperature ranging from room temperature to reflux, depending on the nucleophilicity of the alkoxide.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry, filter, and concentrate the organic phase.
-
Purify the product by column chromatography.
-
Causality and Optimization:
-
Nucleophile and Base: The choice of nucleophile and base is interdependent. For less reactive nucleophiles, a stronger base may be required to facilitate the reaction.
-
Solvent: A polar aprotic solvent like DMF or DMSO can accelerate the rate of SNAr reactions by stabilizing the charged intermediate.
-
Temperature: The reaction temperature will depend on the reactivity of the nucleophile and the substrate. More forcing conditions may be required for less reactive nucleophiles.
Conclusion
This compound is a strategically designed building block that offers a wealth of opportunities for the synthesis of novel and complex heterocyclic compounds. Its orthogonal reactive sites at the C7 and C8 positions allow for a high degree of synthetic flexibility, enabling researchers to systematically explore chemical space in the pursuit of new therapeutic agents and functional materials. The protocols and insights provided in this guide are intended to serve as a robust starting point for the creative and effective utilization of this versatile synthetic intermediate.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. This compound | C9H6BrFN2O | CID 45480320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Target-directed synthesis of antibacterial drug candidate GSK966587 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Cellular Characterization of Novel 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine Derivatives
Abstract
The 1,5-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent inhibition of protein kinases.[1][2] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals who are investigating novel compounds based on the 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine core. We present a logical, multi-stage experimental workflow designed to systematically characterize the cellular activity of these derivatives, from initial cytotoxicity screening to specific mechanism-of-action and target engagement studies. This guide provides detailed, field-tested protocols for key cell-based assays, explains the scientific rationale behind experimental choices, and offers insights into data interpretation, empowering researchers to efficiently profile their compounds and identify promising therapeutic candidates.
Introduction: The Scientific Rationale
Naphthyridine derivatives have garnered significant interest due to their diverse biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] Many of these effects are attributed to their ability to function as ATP-competitive inhibitors of protein kinases, a critical class of enzymes often dysregulated in diseases like cancer.[1]
When a novel derivative, such as one from the this compound series, is synthesized, a systematic cellular evaluation is paramount. The primary questions to answer are:
-
Does the compound affect cell viability?
-
If so, what is its potency (e.g., IC₅₀)?
-
By what mechanism does it induce cell death (e.g., apoptosis or necrosis)?
-
Does the compound engage a specific intracellular protein target?
-
Can we visualize the compound's effect on a relevant signaling pathway?
This guide provides the protocols to answer these questions using a tiered approach, ensuring that resources are spent efficiently on the most promising compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine
Welcome to the technical support center for the synthesis of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you improve the yield, purity, and scalability of this important synthetic intermediate.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable solutions.
Issue 1: Low Yield in the Naphthyridine Core Formation (Cyclization Step)
Question: My cyclization reaction to form the 7-fluoro-2-methoxy-1,5-naphthyridine precursor is giving me a very low yield. What are the common causes and how can I optimize this step?
Answer: Low yield in the formation of the 1,5-naphthyridine skeleton is a frequent challenge, often stemming from suboptimal reaction conditions or inappropriate choice of cyclization strategy for your specific substrates. The most common methods for constructing the 1,5-naphthyridine core are variations of the Friedländer or Gould-Jacobs reactions, which involve the condensation of an aminopyridine derivative with a carbonyl compound.[1][2]
Causality and Solutions:
-
Inadequate Condensation Temperature: The initial condensation and subsequent cyclization are often thermally demanding. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to substrate decomposition and the formation of tar-like byproducts.
-
Protocol: Screen a range of temperatures for the cyclization step. For thermal cyclizations in high-boiling solvents like Dowtherm A, temperatures can reach up to 250 °C.[1] For acid-catalyzed cyclizations (e.g., with Polyphosphoric Acid - PPA), a stepwise increase from 100 °C to 150 °C should be evaluated. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the optimal temperature that maximizes product formation while minimizing degradation.
-
-
Ineffective Catalyst System: The choice of catalyst is critical. While thermal cyclization can sometimes be performed without a catalyst, many modern protocols rely on acid or base catalysis to improve efficiency.
-
Expert Insight: For Friedländer-type syntheses, catalysts like potassium hydroxide, sodium hydroxide, or even basic ionic liquids can be effective.[3] For reactions involving β-ketoesters or malonic esters (Gould-Jacobs type), an acid catalyst is typically required to promote the final ring closure.[1] If one class of catalyst is failing, consider switching to the other. For instance, if a base-catalyzed condensation of an aminopyridine with an α,β-unsaturated ketone is inefficient, an acid-catalyzed approach might offer a better outcome.
-
-
Solvent Effects: The polarity and boiling point of the solvent can dramatically influence reaction rates and equilibria.
-
Recommendation: High-boiling polar aprotic solvents like diphenyl ether (Dowtherm A), N-methylpyrrolidone (NMP), or sulfolane are often used for high-temperature cyclizations.[1] However, for greener chemistry, consider solvent-free conditions using microwave irradiation, which can significantly reduce reaction times and improve yields.[3]
-
Workflow: Optimizing the Cyclization Step
Caption: Troubleshooting workflow for low cyclization yield.
Issue 2: Poor Regioselectivity during Bromination
Question: I am attempting to brominate 7-fluoro-2-methoxy-1,5-naphthyridine to get the 8-bromo product, but I'm getting a mixture of isomers and/or di-brominated products. How can I improve the selectivity for the C-8 position?
Answer: Achieving high regioselectivity in the electrophilic halogenation of a substituted naphthyridine ring is a delicate task governed by the electronic and steric effects of the existing substituents. The 1,5-naphthyridine core is electron-deficient, making electrophilic substitution challenging.[4] The methoxy group (-OCH₃) at C-2 is an activating, ortho-para directing group, while the fluorine at C-7 is a deactivating, ortho-para directing group. The nitrogen atoms are strongly deactivating.
Causality and Solutions:
-
Harsh Brominating Agents: Highly reactive brominating agents like neat bromine (Br₂) can be aggressive, leading to over-bromination and lack of selectivity.
-
Protocol: Use a milder brominating agent. N-Bromosuccinimide (NBS) is a standard choice for selective bromination of activated or moderately activated aromatic rings.[5] It provides a low, steady concentration of electrophilic bromine, which favors the most kinetically accessible position.
-
-
Reaction Conditions: The solvent and temperature play a crucial role in modulating the reactivity of the brominating agent and the substrate.
-
Expert Insight: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly enhance selectivity by favoring the reaction pathway with the lowest activation energy. Acetonitrile (CH₃CN) or Dichloromethane (DCM) are suitable solvents. Avoid highly polar, coordinating solvents like DMF, which can form reactive complexes with NBS and alter its selectivity.
-
-
Electronic Directing Effects: The C-8 position is ortho to the fluorine at C-7 and meta to the strongly deactivating nitrogen at N-1. The most powerful activating group, the methoxy at C-2, directs para to the C-4 and ortho to the C-3 position. The observed formation of the 8-bromo product in literature suggests that the directing effect of the C-7 fluorine, combined with the overall electronic landscape of the bicyclic system, favors substitution at C-8.[2] To enhance this inherent preference, conditions must be kept mild.
Table 1: Bromination Conditions for Improved Regioselectivity
| Parameter | Standard Condition (Low Selectivity) | Recommended Condition (High Selectivity) | Rationale |
| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) | NBS is less reactive, reducing side reactions.[5] |
| Solvent | Acetic Acid | Acetonitrile (CH₃CN) or DCM | Less polar, non-coordinating solvents improve selectivity. |
| Temperature | 50-100 °C | 0 °C to Room Temperature | Lower temperature favors the desired kinetic product. |
| Stoichiometry | >1.5 equivalents | 1.05 - 1.1 equivalents | Prevents over-bromination. |
Issue 3: Product Purification is Difficult Due to Low Solubility
Question: My final product, this compound, has very poor solubility in common organic solvents, making purification by column chromatography or recrystallization challenging. What are effective purification strategies?
Answer: Poor solubility is a known issue for planar, rigid heterocyclic systems like naphthyridines.[2] This property complicates the removal of impurities, especially those with similar polarity.
Causality and Solutions:
-
Intermolecular Interactions: The planar structure and presence of polar C-F, C-Br, and C-O bonds, along with nitrogen atoms, can lead to strong π-π stacking and dipole-dipole interactions in the solid state, resulting in high lattice energy and consequently low solubility.
-
Purification Strategies:
-
Trituration/Washing: This is often the most effective first step. If the impurities are significantly more soluble than the product, suspending the crude solid in a suitable solvent (or a series of solvents) can wash them away.
-
Protocol: Start with a non-polar solvent like hexanes to remove greasy impurities. Follow with a slightly more polar solvent where the product has minimal solubility but impurities dissolve, such as diethyl ether, ethyl acetate, or cold methanol. Stir the suspension vigorously for 30-60 minutes, then collect the solid product by filtration.
-
-
Hot Filtration/Recrystallization from High-Boiling Solvents: If a suitable single solvent for recrystallization cannot be found, a hot filtration from a large volume of a high-boiling solvent might be necessary.
-
Expert Insight: Solvents like toluene, xylene, or chlorobenzene can sometimes dissolve enough material at reflux to allow for effective recrystallization upon cooling.[1] Be aware that the poor solubility may require large solvent volumes.
-
-
Reverse-Phase Chromatography: If normal-phase chromatography fails due to insolubility, reverse-phase flash chromatography can be an excellent alternative. The product is often more soluble in polar mobile phases like water/acetonitrile or water/methanol mixtures used in this technique.
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable, high-level synthetic strategy for this compound?
A1: A common and effective strategy involves a multi-step sequence that builds the naphthyridine core first, followed by sequential introduction of the substituents.
Synthetic Workflow Diagram
Caption: A plausible synthetic route to the target molecule.
This strategy begins with a commercially available or readily synthesized aminopyridine.[6][7] The key steps are the Gould-Jacobs or a similar reaction to form the pyridone ring,[1] followed by functional group interconversions to install the methoxy group, and finally a selective bromination to yield the target compound.[2][5]
Q2: The Buchwald-Hartwig amination is often mentioned for C-N bond formation. Could it be used to construct the naphthyridine precursor?
A2: Yes, the Buchwald-Hartwig amination is a powerful tool for forming C-N bonds and could be employed in an alternative synthetic route.[8][9][10] For instance, one could envision coupling a di-halogenated pyridine derivative with an amine under palladium catalysis to form an aminopyridine intermediate, which would then undergo cyclization. The mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond.[8][11][12] The choice of ligand (e.g., bulky, electron-rich phosphines) is critical for high efficiency.[12] While powerful, this method may be more complex and expensive for this specific target compared to classical condensation/cyclization routes.
Q3: What are the key differences between an Ullmann condensation and a Buchwald-Hartwig amination for potential C-N bond formation in this synthesis?
A3: Both are cross-coupling reactions for forming C-N bonds, but they differ significantly in their catalyst, conditions, and historical context.
Table 2: Comparison of Ullmann vs. Buchwald-Hartwig Amination
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (Cu), often stoichiometric | Palladium (Pd), catalytic amounts |
| Typical Conditions | High temperatures (>150-200 °C), polar aprotic solvents (DMF, NMP).[13][14][15] | Milder temperatures (RT to ~120 °C), requires a specific ligand.[8][9][11] |
| Substrate Scope | Traditionally required activated aryl halides (with electron-withdrawing groups).[13] | Extremely broad scope for both aryl halides and amines.[10] |
| Functional Group Tolerance | Moderate | Excellent |
| Mechanism | Involves Cu(I)/Cu(III) intermediates; mechanism can vary.[15][16] | Well-defined Pd(0)/Pd(II) catalytic cycle.[8][12] |
For modern synthetic applications requiring high functional group tolerance and mild conditions, the Buchwald-Hartwig amination is generally the preferred method.[9][11]
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Bromo-7-fluoro-1,5-naphthyridine|CAS 2418668-79-6 [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-AMINO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google Patents [patents.google.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. research.rug.nl [research.rug.nl]
- 12. m.youtube.com [m.youtube.com]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. byjus.com [byjus.com]
- 15. Ullmann Reaction [organic-chemistry.org]
- 16. Ullmann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine
Welcome to the technical support center for the synthesis of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this and structurally related compounds. While specific literature on this exact molecule is limited, this document leverages established principles in heterocyclic chemistry to provide field-proven insights and troubleshooting strategies.
Introduction
The synthesis of functionalized 1,5-naphthyridines is a critical process in the development of various therapeutic agents. The unique arrangement of heteroatoms and substituents in molecules like this compound presents a distinct set of synthetic challenges. This guide aims to provide a proactive approach to identifying and mitigating potential side reactions, ensuring a higher yield and purity of the final product.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Issue 1: Incomplete Bromination or Formation of Di-brominated Species
Question: During the bromination step, I am observing a mixture of starting material, the desired mono-brominated product, and a di-brominated impurity. How can I improve the selectivity for the mono-brominated product?
Answer:
The selective introduction of a single bromine atom onto an activated naphthyridine ring requires careful control of reaction conditions. The formation of di-brominated species suggests that the reaction is too aggressive, while the presence of unreacted starting material indicates incomplete conversion.
Causality and Mitigation Strategies:
-
Reagent Stoichiometry: The stoichiometry of the brominating agent is critical. Using a large excess of the brominating agent (e.g., N-Bromosuccinimide - NBS) will invariably lead to over-bromination. Start with 1.05-1.1 equivalents of NBS and incrementally increase if starting material remains.
-
Reaction Temperature: Bromination reactions are often exothermic. Running the reaction at elevated temperatures can lead to a loss of selectivity. It is advisable to start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.
-
Rate of Addition: The slow, portion-wise addition of the brominating agent can help to maintain a low concentration of the reagent in the reaction mixture, thereby favoring mono-bromination.
-
Solvent Choice: The choice of solvent can influence the reactivity of the brominating agent. Less polar solvents can sometimes temper the reactivity of NBS.
Troubleshooting Workflow:
Caption: Troubleshooting logic for optimizing bromination selectivity.
Issue 2: Unwanted Nucleophilic Substitution of the Fluoro or Methoxy Group
Question: I am observing the formation of impurities where the fluorine or methoxy group has been replaced by other nucleophiles present in the reaction mixture. How can I prevent this?
Answer:
The 1,5-naphthyridine ring is electron-deficient, which can activate the attached fluoro and methoxy groups towards nucleophilic aromatic substitution (SNAr). This is particularly problematic in the presence of strong nucleophiles or under harsh reaction conditions.
Causality and Mitigation Strategies:
-
Temperature Control: SNAr reactions are highly temperature-dependent. Maintaining the lowest possible temperature at which the desired reaction proceeds is crucial to minimize these side reactions.
-
pH Control: The nucleophilicity of water and other protic species can be significantly increased under basic conditions. Careful control of the reaction pH is therefore essential. If a base is required, consider using a non-nucleophilic base like a hindered amine.
-
Choice of Nucleophile: When introducing the methoxy group, sodium methoxide is a common reagent. Ensure that the reaction is carried out in anhydrous methanol to avoid the introduction of competing nucleophiles like hydroxide ions.
Data Summary: Relative Reactivity of Leaving Groups in SNAr
| Leaving Group | Relative Reactivity | Comments |
| -F | High | The high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, accelerating the reaction. |
| -Cl | Moderate | A good leaving group, but generally less reactive than fluorine in SNAr. |
| -Br | Moderate | Similar reactivity to chlorine. |
| -OCH3 | Low | The methoxy group is a poorer leaving group compared to halogens. Substitution typically requires more forcing conditions. |
Issue 3: Demethylation of the Methoxy Group
Question: During a subsequent reaction step, I am observing the formation of a hydroxyl-naphthyridine impurity, indicating demethylation of the 2-methoxy group. What causes this and how can it be avoided?
Answer:
The demethylation of aryl methyl ethers is a common side reaction, particularly in the presence of Lewis acids or strong protic acids.
Causality and Mitigation Strategies:
-
Reagent Choice: Certain reagents are known to cause demethylation. For example, boron tribromide (BBr3) is a classic reagent for cleaving methyl ethers. If a Lewis acid is required for another transformation, consider a milder one or protect the methoxy group if it is not compatible.
-
Acidic Conditions: Strong acids like HBr or HI can promote demethylation, especially at elevated temperatures. If acidic conditions are necessary, use the mildest acid possible and maintain a low reaction temperature.
Experimental Protocol: Screening for Demethylation-Prone Conditions
-
Setup: Prepare three separate reactions in parallel, each with a small amount of this compound.
-
Conditions:
-
Reaction A (Control): Stir the starting material in a suitable solvent at room temperature.
-
Reaction B (Acidic): Add 1 equivalent of a protic acid (e.g., HCl) and stir at room temperature.
-
Reaction C (Lewis Acid): Add 1 equivalent of a mild Lewis acid (e.g., ZnCl2) and stir at room temperature.
-
-
Analysis: Monitor all three reactions by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) over several hours to detect the formation of the demethylated product.
Frequently Asked Questions (FAQs)
Q1: What is the best order for introducing the substituents (bromo, fluoro, methoxy) onto the naphthyridine core?
A1: The optimal synthetic route will depend on the starting material and the directing effects of the existing substituents. Generally, it is advantageous to introduce the methoxy group via nucleophilic substitution of a suitable leaving group (e.g., a chloro group) early in the synthesis. The fluoro group is often incorporated as part of the initial ring-forming reaction. Bromination is typically performed on the functionalized naphthyridine core, as the existing electron-donating methoxy group can help to activate the ring towards electrophilic substitution.
Q2: How can I confirm the regiochemistry of the bromination?
A2: The most definitive method for confirming the position of the bromine atom is through 2D NMR spectroscopy. Specifically, a Heteronuclear Multiple Bond Correlation (HMBC) experiment will show long-range correlations between the protons on the naphthyridine ring and the carbon atom bearing the bromine. Additionally, Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations that help to elucidate the substitution pattern.
Q3: Are there any specific safety precautions I should take when working with these reagents?
A3: Yes. N-Bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood. Boron tribromide (BBr3) is highly corrosive and reacts violently with water. It should be handled with extreme care under anhydrous conditions. Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine stability and storage issues
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential stability and storage challenges, ensuring the integrity and reproducibility of your experimental work.
Introduction
This compound is a key building block in medicinal chemistry, often utilized in the synthesis of complex molecules through reactions like Suzuki cross-coupling.[1] Its unique substitution pattern, featuring electron-withdrawing (bromo, fluoro) and electron-donating (methoxy) groups on a heteroaromatic scaffold, imparts specific reactivity. However, these same features can present challenges regarding the compound's stability and storage. This guide is designed to provide practical, field-proven insights to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored at 2-8°C in a tightly sealed container.[2] It is crucial to protect it from moisture and light. A desiccator placed within the refrigerated environment is ideal for preventing water absorption, which could lead to potential hydrolysis.
Q2: How should I prepare stock solutions of this compound? Which solvents are recommended?
A2: While specific solubility data is not extensively published, 1,5-naphthyridine derivatives are often soluble in common organic solvents. For solution preparation:
-
Recommended Solvents: Start with aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). For reactions, solvents like dioxane or tetrahydrofuran (THF) may be suitable, as demonstrated in coupling reactions involving similar 1,5-naphthyridine scaffolds.[3][4]
-
Solution Storage: Prepare stock solutions fresh whenever possible. If storage is necessary, aliquot the solution into small, single-use volumes in amber glass vials with tight-fitting caps. Store at -20°C or -80°C to minimize degradation. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not available, halogenated and fluorinated aromatic compounds can be susceptible to photodegradation.[5][6] The 1,5-naphthyridine core itself can be sensitive to UV light.[7] Therefore, it is a critical best practice to handle both the solid compound and its solutions under subdued light and to store them in light-protecting containers (e.g., amber vials or containers wrapped in aluminum foil).[1]
Q4: What are the primary hazards associated with handling this compound?
A4: According to the Globally Harmonized System (GHS) classification, this compound is harmful if swallowed, in contact with skin, or if inhaled.[8][9] Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the handling and use of this compound, explaining the potential root causes and providing actionable solutions.
Issue 1: Inconsistent results or low yields in cross-coupling reactions.
-
Potential Cause 1: Degradation of the starting material. The compound may have degraded during storage or handling, reducing the concentration of the active reagent.
-
Troubleshooting Steps:
-
Verify Purity: Before use, check the purity of the solid compound using a suitable analytical method like LC-MS or ¹H NMR to ensure it meets the required specifications.
-
Use Fresh Solutions: Always prepare solutions immediately before use. Avoid using solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles.
-
Inert Atmosphere: When preparing for a reaction, handle the solid and solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
-
-
Potential Cause 2: Hydrolysis of the methoxy group. Under acidic or strongly basic aqueous conditions, the 2-methoxy group is susceptible to hydrolysis, which would yield the corresponding 1,5-naphthyridin-2(1H)-one. This byproduct would be unreactive in the desired coupling reaction.
-
Troubleshooting Steps:
-
Control pH: Ensure that the reaction conditions are not strongly acidic or basic if water is present. If a base is required for the reaction (e.g., in Suzuki coupling), use anhydrous conditions where possible or select bases that are less likely to promote hydrolysis.
-
Analyze Byproducts: If yields are low, analyze the crude reaction mixture by LC-MS to look for a mass corresponding to the hydrolyzed product (C₈H₄BrFN₂O, MW: 243.03).
-
-
Issue 2: Appearance of a new, unidentified peak in HPLC or LC-MS analysis of a stored solution.
-
Potential Cause: Photodegradation or Solvolysis. Exposure to ambient light or reaction with trace impurities (water, acid) in the solvent can lead to the formation of degradation products.
-
Troubleshooting Steps:
-
Review Storage Protocol: Confirm that solutions were stored protected from light and at the correct temperature.
-
Solvent Quality: Use high-purity, anhydrous solvents for solution preparation. Impurities in the solvent can initiate degradation.
-
Characterize Degradant: Attempt to identify the structure of the impurity. Potential degradation pathways include debromination, hydrolysis of the methoxy group, or nucleophilic substitution of the fluorine or bromine atoms by solvent molecules or contaminants.
-
-
Issue 3: The solid compound has changed in color or appearance over time.
-
Potential Cause: Decomposition due to improper storage. A change from a white or off-white solid to a yellow or brownish color often indicates degradation.[2] This is likely due to a combination of slow oxidation and exposure to light and moisture.
-
Troubleshooting Steps:
-
Discard and Re-order: It is not advisable to use a visibly degraded compound, as the impurities can interfere with reactions and lead to unreliable results.
-
Implement Strict Storage: Ensure future batches are stored under the recommended conditions (2-8°C, desiccated, protected from light).[2]
-
-
Data & Protocols
Summarized Compound Data
| Property | Value | Source |
| Molecular Formula | C₉H₆BrFN₂O | [9] |
| Molecular Weight | 257.06 g/mol | [9] |
| Appearance | White to off-white solid | [2] |
| Storage Temperature | 2-8°C | [2] |
| GHS Hazard Codes | H302, H312, H332 (Harmful) | [8][9] |
Protocol 1: Recommended Procedure for Preparing a Stock Solution
-
Remove the container of this compound from refrigerated storage and place it in a desiccator at room temperature for at least 30 minutes to allow it to equilibrate.
-
In a chemical fume hood, weigh the required amount of the solid into a clean, dry amber glass vial.
-
Under an inert atmosphere if possible, add the desired volume of high-purity, anhydrous solvent (e.g., DMSO) to the vial.
-
Seal the vial tightly with a Teflon-lined cap.
-
Gently vortex or sonicate the vial at room temperature until the solid is completely dissolved.
-
If not for immediate use, wrap the vial cap with parafilm, label clearly, and store at -20°C or -80°C.
Visualizing Potential Degradation Pathways
The following diagrams illustrate hypothetical degradation pathways based on the chemical nature of the molecule's functional groups. These are intended to guide troubleshooting and are not based on experimentally confirmed degradation products for this specific molecule.
Caption: Potential degradation pathways for the title compound.
Caption: Recommended workflow for handling and preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. This compound|CAS 724788-70-9|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 4. mdpi.com [mdpi.com]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C9H6BrFN2O | CID 45480320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Reactivity of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine
Welcome to our dedicated technical support center for 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile, yet sometimes challenging, building block into their synthetic workflows. Here, we address common issues related to its reactivity, providing in-depth, evidence-based troubleshooting strategies and detailed experimental protocols to ensure your success.
Understanding the Molecule: A Trifecta of Influences
The reactivity of this compound in popular cross-coupling reactions is governed by a delicate interplay of three key structural features:
-
The 1,5-Naphthyridine Core: This nitrogen-containing heterocyclic system is inherently electron-deficient. This electronic nature can influence the oxidative addition step in palladium-catalyzed reactions and potentially coordinate with the metal center, sometimes inhibiting catalysis.[1]
-
The Bromo and Fluoro Substituents: The C8-Beryllium bond is the primary reactive site for cross-coupling reactions. However, the adjacent C7-Fluorine atom exerts a strong electron-withdrawing inductive effect, which can modulate the reactivity of the C-Br bond.
-
The Methoxy Group: Located at the C2 position, the methoxy group is an electron-donating group, which can influence the overall electron density of the naphthyridine ring system.
This combination of electronic effects necessitates a carefully considered approach to reaction optimization.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling with this compound sluggish or failing?
A1: Low reactivity in Suzuki-Miyaura couplings with this substrate is often traced back to a few key factors. The electron-deficient nature of the naphthyridine ring, compounded by the fluorine substituent, can make oxidative addition to the palladium(0) catalyst challenging. Additionally, issues such as catalyst inactivation, inappropriate base or solvent selection, and boronic acid decomposition are common culprits. A systematic approach to troubleshooting, starting with the catalyst system and reaction conditions, is crucial.[2]
Q2: I'm observing significant decomposition of my starting material or desired product. What are the likely causes?
A2: Decomposition can arise from excessively high reaction temperatures or an inappropriate choice of base. Naphthyridine cores can be sensitive to harsh conditions. Strong bases, in combination with high heat, can lead to undesired side reactions or degradation. It is advisable to screen temperatures and consider milder bases to mitigate this.
Q3: Can the fluorine atom at the C7 position participate in side reactions?
A3: While the C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, the C-F bond is not entirely inert. Under harsh conditions or with specific catalyst systems, C-F activation could become a competing pathway, though this is less common. More likely, the strong electron-withdrawing nature of the fluorine atom influences the reactivity of the adjacent C-Br bond.
Q4: For a Buchwald-Hartwig amination, what is a good starting point for ligand and base selection?
A4: For electron-deficient heteroaryl bromides like this, bulky and electron-rich phosphine ligands are generally a good starting point. Ligands such as XPhos, SPhos, or DavePhos have shown success in similar systems.[3] The choice of base is also critical; a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required to facilitate the deprotonation of the amine and promote the catalytic cycle.[4]
Troubleshooting Guide: Low Reactivity in Cross-Coupling Reactions
Issue 1: Low Conversion in Suzuki-Miyaura Coupling
Low conversion is the most frequently encountered problem. The following workflow provides a systematic approach to addressing this issue.
Caption: Troubleshooting workflow for low Suzuki coupling conversion.
In-Depth Causality and Solutions:
-
Catalyst System: The combination of an electron-deficient heterocycle and a sterically demanding environment around the C-Br bond often necessitates a highly active catalyst.
-
Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be effective. Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) are designed to promote both oxidative addition and reductive elimination, which are often the rate-limiting steps in challenging couplings.[2]
-
Palladium Pre-catalyst: Using a pre-formed, air-stable palladacycle (e.g., XPhos Pd G3) ensures the efficient generation of the active Pd(0) species in solution, which can be a significant advantage over using separate Pd sources and ligands.[5]
-
-
Reaction Conditions:
-
Base Selection: The base plays a crucial role in the transmetalation step. For electron-deficient systems, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate (Na₂CO₃).[2]
-
Solvent Effects: The choice of solvent can impact the solubility of reagents and the stability of the catalytic species. Aprotic polar solvents like dioxane or THF, often with a small amount of water to aid in the dissolution of the base and facilitate transmetalation, are common choices.[6]
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to degradation. A careful temperature screen (e.g., 80°C, 100°C, 120°C) is recommended.
-
| Parameter | Starting Recommendation | Alternative Options | Rationale |
| Catalyst | XPhos Pd G3 (2-5 mol%) | [Pd₂(dba)₃] with XPhos ligand | Ensures efficient generation of active Pd(0).[5] |
| Base | K₃PO₄ (2-3 equiv.) | Cs₂CO₃, K₂CO₃ | Stronger, non-nucleophilic bases are often required.[2] |
| Solvent | 1,4-Dioxane / H₂O (10:1) | Toluene / H₂O (10:1), THF / H₂O (10:1) | Good balance of solubility for organic and inorganic reagents.[6] |
| Temperature | 100 °C | 80-120 °C | Balances reaction rate with potential for degradation. |
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling.
Issue 2: Low Conversion in Buchwald-Hartwig Amination
Similar to Suzuki couplings, achieving high yields in Buchwald-Hartwig aminations with this substrate requires careful optimization of the catalyst system and reaction conditions.
Caption: Troubleshooting workflow for low Buchwald-Hartwig amination conversion.
In-Depth Causality and Solutions:
-
Catalyst and Base Synergy: The success of a Buchwald-Hartwig amination hinges on the productive interplay between the palladium catalyst and the base.
-
Ligand Selection: The ligand must be sufficiently electron-rich and sterically hindered to promote oxidative addition and prevent catalyst decomposition. For challenging heteroaryl halides, ligands like t-BuXPhos or RuPhos often outperform first-generation ligands.[3]
-
Base Strength: A strong base is required to deprotonate the amine, forming the key palladium-amido intermediate. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. For very weakly acidic amines, stronger bases like LHMDS may be necessary.[4]
-
-
Amine and Solvent Considerations:
-
Amine Nucleophilicity and pKa: Less nucleophilic or highly hindered amines will require more forcing conditions (higher temperature, more active catalyst). The pKa of the amine is also a critical factor, as it influences the ease of deprotonation.
-
Solvent Choice: Anhydrous, non-coordinating solvents like toluene or dioxane are preferred to avoid competitive binding to the palladium center and potential side reactions.[7]
-
| Parameter | Starting Recommendation | Alternative Options | Rationale |
| Catalyst | t-BuXPhos Pd G3 (1-3 mol%) | [Pd₂(dba)₃] with RuPhos ligand | Highly active catalyst systems for C-N bond formation.[3] |
| Base | NaOt-Bu (1.5-2 equiv.) | LHMDS, K₃PO₄ | Strong, non-nucleophilic base is essential for amine deprotonation.[4] |
| Solvent | Toluene | 1,4-Dioxane, CPME | Anhydrous, non-coordinating solvents are crucial.[7] |
| Temperature | 110 °C | 90-130 °C | Higher temperatures are often required for these couplings. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 10:1) via syringe to achieve a concentration of 0.1-0.2 M with respect to the naphthyridine starting material.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for a Buchwald-Hartwig Amination Reaction
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., t-BuXPhos Pd G3, 2 mol%) and the base (e.g., NaOt-Bu, 1.5 equiv.) to an oven-dried reaction vial with a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 equiv.) and the anhydrous, degassed solvent (e.g., toluene) to the vial.
-
Amine Addition: Add the amine (1.2 equiv.) via syringe.
-
Reaction: Seal the vial and heat in a preheated oil bath or heating block to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[8]
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine
Welcome to the technical support center for the synthesis of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.
Introduction: A Plausible Synthetic Route
The synthesis of this compound typically proceeds through a multi-step pathway, commencing with a substituted aminopyridine. A common and effective strategy is the application of the Gould-Jacobs reaction, which is well-suited for the formation of the 1,5-naphthyridine core.[1][2] This is followed by functional group manipulations to install the desired substituents.
A plausible and efficient synthetic route is outlined below. This pathway will serve as the basis for our discussion on potential impurities and troubleshooting.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound.
Issue 1: Incomplete Cyclization in the Gould-Jacobs Reaction
Question: My reaction to form the 4-hydroxy-1,5-naphthyridine core from 3-amino-5-bromo-6-fluoropyridine and diethyl ethoxymethylenemalonate (DEEM) appears to have stalled. TLC analysis shows the presence of a significant amount of the intermediate, diethyl 2-((5-bromo-6-fluoropyridin-3-ylamino)methylene)malonate, even after prolonged heating in Dowtherm A. What could be the cause and how can I resolve this?
Answer: This is a common issue in the Gould-Jacobs reaction, particularly with electron-deficient aminopyridines. The electron-withdrawing effects of the bromo and fluoro substituents decrease the nucleophilicity of the pyridine ring, making the intramolecular cyclization step more challenging.
Causality and Solution:
-
Insufficient Thermal Energy: The high activation energy required for the 6-electron electrocyclization may not be reached.
-
Solution: Ensure the reaction temperature is maintained at 240-250 °C. Use a high-boiling point solvent like Dowtherm A or diphenyl ether and monitor the temperature of the reaction mixture directly.
-
-
Steric Hindrance: While less likely in this specific case, bulky substituents on the aminopyridine can hinder the cyclization.
-
Alternative Cyclization Conditions:
-
Microwave Irradiation: Microwave-assisted synthesis can often drive difficult cyclizations to completion by providing rapid and uniform heating.[3]
-
Acid Catalysis: In some cases, the addition of a catalytic amount of a strong acid can promote the cyclization, although this should be approached with caution to avoid unwanted side reactions.
-
Experimental Protocol: Optimizing the Gould-Jacobs Cyclization
-
Reactant Purity: Ensure the 3-amino-5-bromo-6-fluoropyridine and DEEM are of high purity.
-
Intermediate Formation: Confirm the formation of the intermediate, diethyl 2-((5-bromo-6-fluoropyridin-3-ylamino)methylene)malonate, by heating the neat mixture of the aminopyridine (1 equivalent) and DEEM (1.1 equivalents) at 100-120 °C for 1-2 hours.
-
Cyclization: Add the pre-formed intermediate portion-wise to pre-heated Dowtherm A at 250 °C. Vigorous stirring is essential.
-
Monitoring: Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane). The intermediate should have a higher Rf than the cyclized product.
-
Work-up: After completion, cool the reaction mixture and add hexane to precipitate the crude product. Filter and wash with hexane to remove the high-boiling solvent.
Issue 2: Formation of Isomeric Byproducts during Chlorination
Question: After treating 8-Bromo-7-fluoro-4-hydroxy-1,5-naphthyridine with phosphoryl chloride (POCl₃) to synthesize 8-Bromo-4-chloro-7-fluoro-1,5-naphthyridine, I am observing a significant amount of an isomeric impurity in my LC-MS and ¹⁹F NMR. What is this impurity and how can I avoid it?
Answer: The presence of the 4-hydroxy group on the 1,5-naphthyridine ring establishes a tautomeric equilibrium with the 4-oxo form. While the chlorination with POCl₃ is generally effective, side reactions can occur, especially if the reaction conditions are not carefully controlled. A likely impurity is a dichlorinated species or a product of incomplete reaction.
Causality and Solution:
-
Over-chlorination: Prolonged reaction times or excessive temperatures can lead to the formation of dichlorinated byproducts.
-
Incomplete Reaction: Insufficient POCl₃ or a reaction time that is too short can result in unreacted starting material.
-
Hydrolysis during Work-up: The chloro-naphthyridine product is susceptible to hydrolysis back to the hydroxy starting material if exposed to water or alcohols during work-up before the POCl₃ is fully quenched.
Experimental Protocol: Selective Chlorination
-
Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous conditions. Use freshly distilled POCl₃.
-
Temperature Control: Add the 8-Bromo-7-fluoro-4-hydroxy-1,5-naphthyridine to POCl₃ at 0 °C and then slowly heat to reflux.
-
Reaction Time: Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring. The product will precipitate. Neutralize the aqueous solution with a base (e.g., sodium carbonate) to pH 7-8.
-
Purification: Filter the crude product and wash thoroughly with water. If necessary, purify by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the final this compound product?
A1: The most common impurities are typically related to the starting materials and intermediates from the synthetic sequence.
| Impurity | Potential Source | Recommended Analytical Detection Method |
| Unreacted 8-Bromo-4-chloro-7-fluoro-1,5-naphthyridine | Incomplete methoxylation reaction. | LC-MS, HPLC |
| 8-Bromo-7-fluoro-4-hydroxy-1,5-naphthyridine | Hydrolysis of the chloro intermediate or final product. | LC-MS, ¹H NMR (disappearance of methoxy signal) |
| Debrominated species (7-fluoro-2-methoxy-1,5-naphthyridine) | Reductive debromination during catalytic reactions (if any are used in subsequent steps) or certain work-up conditions. | LC-MS (observe M-79 peak) |
| Positional Isomers | If the starting aminopyridine is not regiochemically pure. | ¹H NMR, ¹⁹F NMR, 2D NMR (COSY, NOESY) |
| Residual Solvents (e.g., Methanol, DMF) | Incomplete removal during final purification steps. | ¹H NMR, GC-MS |
Q2: My final product is a discolored solid. What is the best method for purification?
A2: For a discolored solid product, recrystallization is often the most effective first step for purification. If recrystallization is unsuccessful or impurities co-crystallize, column chromatography on silica gel is recommended.
Protocol: Recrystallization
-
Solvent Selection: Test the solubility of your crude product in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find a solvent system where the product is sparingly soluble at room temperature but fully soluble at elevated temperatures.
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Q3: How can I confirm the regiochemistry of the final product?
A3: The regiochemistry of this compound can be unambiguously confirmed using a combination of 1D and 2D NMR techniques.
-
¹H NMR: The proton signals on the naphthyridine core will have characteristic chemical shifts and coupling constants.
-
¹³C NMR: The number of carbon signals will confirm the overall structure.
-
¹⁹F NMR: A single fluorine resonance will be observed.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment can show through-space correlations between protons. For example, a correlation between the methoxy protons and a proton on the naphthyridine ring can help confirm the position of the methoxy group.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away, which is invaluable for confirming the connectivity of the entire molecule.
Visualizing the Synthetic Pathway and Impurity Formation
The following diagrams illustrate the proposed synthetic pathway and the potential for impurity formation.
Caption: Proposed synthetic pathway for this compound.
Caption: Potential sources of common impurities during the synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for 1,5-Naphthyridine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 1,5-naphthyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. 1,5-Naphthyridines are privileged structures in medicinal chemistry and materials science, and their efficient synthesis is crucial for advancing drug discovery and development programs.[1][2][3]
This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical question-and-answer format. We will explore the causality behind common experimental challenges and offer systematic approaches to overcoming them, grounded in established chemical principles and supported by peer-reviewed literature.
Section 1: General Troubleshooting Workflow
Before diving into specific reaction types, it's essential to have a logical framework for troubleshooting any synthetic challenge. An unexpected result—be it low yield, a complex mixture of byproducts, or failure to form the desired product—is a data point. The following workflow provides a systematic approach to interpreting that data.
My reaction is not working as expected. Where do I begin?
When a reaction fails, resist the urge to simply repeat it without changes. A failed reaction is an opportunity to understand the system better. Follow this diagnostic sequence:
-
Verify Your Starting Materials:
-
Purity: Are your reagents pure? Were they stored correctly? Impurities, especially in the starting amine or carbonyl partner, can inhibit catalysts or lead to intractable side products.
-
Identity: Confirm the identity of your starting materials by ¹H NMR or another reliable analytical method. A simple mix-up in the lab is a common source of "failed" reactions.
-
Solvent Quality: Are your solvents anhydrous and/or deoxygenated as required by the reaction chemistry (especially for organometallic cross-couplings)?
-
-
Re-evaluate the Reaction Conditions:
-
Stoichiometry: Were the reagents added in the correct ratios?
-
Temperature: Was the temperature monitored internally and maintained correctly? A deviation of even 10-20°C can dramatically alter the outcome.
-
Atmosphere: For air- and moisture-sensitive reactions, was a properly inert atmosphere (Argon or Nitrogen) established and maintained?
-
-
Analyze the Crude Reaction Mixture (CRM):
-
Before workup, take a small aliquot of the reaction mixture. Analyze it by LC-MS, TLC, or ¹H NMR.
-
Is any starting material left? If so, the reaction is likely too slow or has stalled.
-
Are there new, unidentified spots/peaks? This indicates side product formation.
-
Is the product present but degrading? This suggests instability under the reaction or workup conditions.
-
This initial analysis will guide you to the more specific troubleshooting sections below.
Diagram: General Troubleshooting Workflow
Caption: A decision tree for systematic troubleshooting of synthetic reactions.
Section 2: Troubleshooting Core Ring Formation Reactions
The construction of the 1,5-naphthyridine core is the foundational step. The most common challenges arise from the classical methods used for this transformation.
2.1 Friedländer Annulation
The Friedländer synthesis, which condenses a 2-aminopyridine-3-carbaldehyde or ketone with a compound containing an α-methylene group, is a cornerstone of naphthyridine synthesis.[4][5]
Q: My Friedländer reaction is giving a low yield and requires very high temperatures (>150 °C). How can I improve this?
A: This is a classic issue. High temperatures often lead to thermal decomposition and byproduct formation. The key is to facilitate the two core steps: the initial aldol or Knoevenagel condensation and the subsequent intramolecular cyclization/dehydration.
-
Causality: The reaction often stalls because the uncatalyzed condensation is slow, or the subsequent cyclization has a high activation energy. Traditional base catalysis (e.g., NaOH, piperidine) can work but may also promote self-condensation of the carbonyl partner.[6]
-
Expert Recommendation: Switch to a Lewis acid catalyst. Lewis acids activate the carbonyl group of the ketone/aldehyde, accelerating the initial condensation step.[7] Indium(III) triflate (In(OTf)₃) has proven particularly effective, often allowing the reaction to proceed under solvent-free conditions at lower temperatures (80-120 °C) with improved yields and selectivity.[8] Other effective Lewis acids include iodine, p-toluenesulfonic acid (p-TsOH), and neodymium(III) nitrate.[5]
// Reactants Amine [label="2-Aminopyridine\n-3-carbaldehyde"]; Ketone [label="Methylene Ketone\n(e.g., Cyclohexanone)"];
// Intermediates SchiffBase [label="Intermediate A\n(Enamine/Imine)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclized [label="Intermediate B\n(Cyclized Adduct)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Product Naphthyridine [label="1,5-Naphthyridine\nProduct"];
// Annotations Step1 [label="Condensation\n(Often rate-limiting)\nCatalyzed by Acid/Base", shape=plaintext, fontcolor="#5F6368"]; Step2 [label="Intramolecular\nCyclization", shape=plaintext, fontcolor="#5F6368"]; Step3 [label="Dehydration\n(Aromatization)", shape=plaintext, fontcolor="#5F6368"];
// Connections {Amine, Ketone} -> Step1 -> SchiffBase; SchiffBase -> Step2 -> Cyclized; Cyclized -> Step3 -> Naphthyridine; }
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines [ouci.dntb.gov.ua]
- 4. Fused 1,5-Naphthyridines: Synthetic Tools and Applications | MDPI [mdpi.com]
- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Technical Guide to the ¹H NMR Analysis of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine and Its Analogs
This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectroscopy of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine. While experimental data for this specific molecule is not publicly available, this document offers a detailed theoretical framework for its analysis, drawing comparisons with structurally related compounds. This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation of heterocyclic compounds.
Introduction
This compound is a substituted naphthyridine, a class of heterocyclic compounds of significant interest in medicinal chemistry. The precise determination of its molecular structure is paramount for understanding its chemical reactivity and potential biological activity. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the electronic environment of protons within the molecule. This guide will delve into the expected ¹H NMR spectrum of the title compound, compare it with analogs, and outline the best practices for its experimental analysis.
Predicted ¹H NMR Spectrum of this compound
The structure of this compound presents a unique set of proton environments. Based on the substituent effects and analysis of similar heterocyclic systems, a predicted ¹H NMR spectrum can be postulated. The key protons on the naphthyridine core are at positions 3, 4, and 6.
Substituent Effects on Chemical Shifts:
-
Methoxy Group (-OCH₃) at C2: This electron-donating group will shield the protons on the same ring, particularly H3. The methoxy protons themselves will appear as a sharp singlet, typically in the range of 3.9-4.1 ppm.
-
Fluorine Atom (-F) at C7: As a highly electronegative atom, fluorine will deshield the adjacent H6 proton, shifting it downfield. Furthermore, it will introduce scalar coupling (J-coupling) with H6.
-
Bromine Atom (-Br) at C8: The bromine atom will also exert a deshielding effect, though less pronounced than fluorine, on the neighboring protons.
Based on these effects, the following chemical shifts and coupling patterns are anticipated:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H3 | ~7.0 - 7.2 | Doublet | ³J(H3-H4) ≈ 8-9 |
| H4 | ~8.0 - 8.2 | Doublet | ³J(H4-H3) ≈ 8-9 |
| H6 | ~8.3 - 8.5 | Doublet | ³J(H6-F) ≈ 6-8 |
| -OCH₃ | ~4.0 | Singlet | - |
Comparative Analysis with Structurally Similar Compounds
To substantiate the predicted spectrum, a comparison with known ¹H NMR data of related naphthyridine derivatives is crucial.
-
8-Bromo-2-methoxy-1,5-naphthyridine: The absence of the fluorine at C7 would result in the H6 and H7 protons appearing as an AX or AB system, depending on the chemical shift difference. The H6 proton would likely be found at a slightly more upfield position compared to the title compound due to the lack of the deshielding fluorine atom.
-
7-Fluoro-2-methoxy-1,5-naphthyridine: In this analog, the absence of bromine at C8 would lead to the presence of a proton at this position (H8). This H8 proton would be expected to show coupling to the fluorine at C7 and potentially to H6, leading to a more complex splitting pattern for the protons on that ring.
This comparative approach allows for a more confident assignment of the proton signals in the target molecule and provides a framework for interpreting the experimental data once it is acquired.
Experimental Protocol for ¹H NMR Analysis
Acquiring a high-quality ¹H NMR spectrum is fundamental for accurate structural elucidation. The following is a detailed, step-by-step methodology.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common first choice for many organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the spectrum to 0 ppm.
2. NMR Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (or more for dilute samples)
-
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and measure the coupling constants to establish the connectivity of the protons.
4. Advanced NMR Experiments (for unambiguous assignment):
-
2D COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.
-
¹⁹F NMR Spectroscopy: To directly observe the fluorine nucleus and its couplings to nearby protons.
Visualization of the Analytical Workflow
The logical flow of the ¹H NMR analysis can be visualized as follows:
Caption: Workflow for the ¹H NMR analysis of this compound.
Conclusion
The ¹H NMR analysis of this compound, while requiring careful consideration of the various substituent effects, can be approached systematically. By combining a theoretical prediction of the spectrum with a robust experimental protocol and comparison with analogous compounds, a confident structural assignment can be achieved. The use of advanced 2D NMR techniques is highly recommended to provide unambiguous evidence for the proposed structure. This guide serves as a valuable resource for researchers working with this and other complex heterocyclic molecules, promoting a rigorous and scientifically sound approach to structural characterization.
The 1,5-Naphthyridine Scaffold: A Comparative Guide to Tankyrase Inhibitors in Wnt/β-Catenin Pathway Modulation
Introduction: The Untapped Potential of a Privileged Scaffold
The compound 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine is a key synthetic intermediate in the generation of more complex molecules. While its own biological activity is not extensively characterized in publicly available literature, its core structure, the 1,5-naphthyridine ring system, is recognized as a "privileged scaffold" in medicinal chemistry. Naphthyridines, heterocyclic compounds composed of two fused pyridine rings, are featured in a multitude of biologically active agents, demonstrating a wide array of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4]
This guide, therefore, explores the biological activity of compounds that share a similar heterocyclic core and are of significant interest to researchers in oncology and drug development. We will focus on a well-studied class of inhibitors that target the tankyrase enzymes (TNKS1 and TNKS2), key regulators of the oncogenic Wnt/β-catenin signaling pathway.[5][6] By comparing the performance of prominent tankyrase inhibitors, such as XAV939 and IWR-1, we provide a framework for understanding how subtle variations in chemical structure can translate into significant differences in biological activity. This guide will provide supporting experimental data, detailed protocols, and visualizations to empower researchers in their own investigations of Wnt pathway modulation.
The Wnt/β-Catenin Signaling Pathway: A Key Target in Oncology
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and embryonic development.[7] Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.[6] In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, CK1, and GSK3β phosphorylates β-catenin, targeting it for proteasomal degradation. This keeps cytoplasmic β-catenin levels low. Upon Wnt ligand binding to its receptor, this destruction complex is inhibited, leading to the stabilization and nuclear translocation of β-catenin, where it activates the transcription of target genes that drive cell proliferation.[7]
Tankyrase enzymes (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family and are positive regulators of the Wnt pathway.[8] They PARsylate (add poly(ADP-ribose) chains to) the Axin protein, marking it for ubiquitination and subsequent degradation. This destabilization of the destruction complex leads to β-catenin accumulation and signaling.[5][9] Consequently, inhibiting tankyrase activity has emerged as a promising therapeutic strategy to suppress Wnt-driven tumor growth.[6][10]
Figure 1: The Wnt/β-catenin signaling pathway in "OFF" and "ON" states.
Comparative Analysis of Key Tankyrase Inhibitors
A number of small molecule inhibitors of tankyrase have been developed. Here, we compare two of the most well-characterized: XAV939 and IWR-1.
| Inhibitor | Target(s) | IC50 | Mechanism of Action | Cellular Potency (EC50) |
| XAV939 | TNKS1, TNKS2 | 11 nM (TNKS1), 4 nM (TNKS2)[11] | Competes with NAD+ for binding to the catalytic PARP domain of tankyrases, inhibiting their PARsylation activity. This stabilizes Axin, promoting β-catenin degradation.[5][12] | ~2 µM (in HSC-3 cells)[9] |
| IWR-1 | TNKS1, TNKS2 | 131 nM (TNKS1), 56 nM (TNKS2) | Stabilizes the Axin-scaffolded destruction complex, promoting β-catenin phosphorylation and subsequent degradation.[13][14] | 180 nM (in L-cells expressing Wnt3A)[13][15] |
Key Insights from the Comparison:
-
Potency: XAV939 exhibits greater potency against the isolated tankyrase enzymes (lower IC50 values) compared to IWR-1.[11]
-
Mechanism: While both inhibitors lead to the stabilization of Axin and degradation of β-catenin, their precise mechanisms of action at the molecular level are distinct. XAV939 directly inhibits the enzymatic activity of tankyrases[5][12], whereas IWR-1 is thought to stabilize the Axin-containing destruction complex.[13][14]
-
Cellular Activity: The cellular potency (EC50) can vary depending on the cell line and the specific assay used. However, IWR-1 often shows higher potency in cell-based Wnt signaling assays.[9][13][15] This highlights the importance of evaluating inhibitors in relevant cellular contexts, as biochemical potency does not always directly translate to cellular efficacy.
Experimental Protocols for a Self-Validating System
To ensure the trustworthiness of findings when evaluating novel inhibitors, a series of self-validating experiments should be performed. Here are detailed protocols for key assays.
In Vitro Tankyrase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified tankyrase.
Protocol:
-
Reagents: Recombinant human TNKS1 or TNKS2, biotinylated NAD+, streptavidin-coated plates, anti-poly(ADP-ribose) antibody, HRP-conjugated secondary antibody, TMB substrate.
-
Procedure: a. Coat a 96-well streptavidin plate with biotinylated NAD+. b. Add recombinant TNKS1 or TNKS2 enzyme to the wells along with varying concentrations of the test inhibitor (e.g., this compound, XAV939, IWR-1) or DMSO as a vehicle control. c. Incubate to allow the PARsylation reaction to occur. d. Wash the wells to remove unbound reagents. e. Add a primary antibody that recognizes poly(ADP-ribose) chains. f. Incubate and then wash. g. Add an HRP-conjugated secondary antibody. h. Incubate and then wash. i. Add TMB substrate and measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2: Workflow for an in vitro tankyrase inhibition assay.
TOPFlash/FOPFlash Reporter Assay for Wnt Signaling
This cell-based assay measures the transcriptional activity of the Wnt/β-catenin pathway.[16][17]
Protocol:
-
Cell Culture and Transfection: a. Seed HEK293T cells (or another suitable cell line) in a 96-well plate. b. Co-transfect the cells with a TOPFlash luciferase reporter plasmid (containing TCF/LEF binding sites) and a Renilla luciferase plasmid (for normalization). As a negative control, a parallel set of cells should be transfected with a FOPFlash plasmid (containing mutated TCF/LEF binding sites).[18][19]
-
Treatment: a. After 24 hours, treat the cells with a Wnt pathway agonist (e.g., Wnt3a conditioned media or CHIR99021) in the presence of varying concentrations of the test inhibitor or DMSO.
-
Luciferase Assay: a. After a further 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. b. Calculate the fold change in reporter activity relative to the DMSO-treated control. c. The ratio of TOPFlash to FOPFlash activity provides a precise measure of Wnt-specific transcriptional activation.[18]
Western Blot Analysis of Axin and β-Catenin Levels
This assay provides direct evidence of the inhibitor's effect on the stability of key proteins in the Wnt pathway.[20][21]
Protocol:
-
Cell Culture and Treatment: a. Plate a cancer cell line with active Wnt signaling (e.g., SW480, DLD-1) in 6-well plates. b. Treat the cells with the test inhibitor at various concentrations and time points.
-
Protein Extraction: a. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[22][23] b. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with primary antibodies against Axin1/2, total β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[24] e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[23][25]
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the protein of interest to the loading control to compare protein levels across different treatment conditions.
Conclusion
While the specific biological activity of this compound remains to be fully elucidated, its 1,5-naphthyridine core is a hallmark of numerous potent inhibitors of critical cellular pathways. The comparative analysis of well-characterized tankyrase inhibitors like XAV939 and IWR-1 demonstrates the therapeutic potential of targeting the Wnt/β-catenin pathway and provides a roadmap for the evaluation of novel compounds. The detailed experimental protocols outlined in this guide offer a robust framework for researchers to investigate the biological activity of new chemical entities, ensuring scientific integrity and generating reliable, publishable data. The continued exploration of the 1,5-naphthyridine scaffold and its derivatives holds significant promise for the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Fragment-Based Drug Design of Novel Pyranopyridones as Cell Active and Orally Bioavailable Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. XAV939: From a small inhibitor to a potent drug bioconjugate when delivered by gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. stemcell.com [stemcell.com]
- 16. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 17. bio-protocol.org [bio-protocol.org]
- 18. jcancer.org [jcancer.org]
- 19. biology.stackexchange.com [biology.stackexchange.com]
- 20. benchchem.com [benchchem.com]
- 21. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Western Blot Video Protocol | Proteintech Group [ptglab.com]
A Spectroscopic Vade Mecum for the Discerning Chemist: A Comparative Analysis of 1,5-Naphthyridine Isomers
For the modern researcher in medicinal chemistry and materials science, the naphthyridine scaffold is a familiar and welcome sight. These bicyclic heteroaromatic compounds, composed of two fused pyridine rings, are privileged structures, frequently appearing as the core of a vast array of biologically active molecules and functional materials.[1][2] The seemingly subtle shift of a nitrogen atom from one position to another can dramatically alter the electronic landscape of the molecule, profoundly impacting its chemical reactivity, biological interactions, and photophysical properties. Consequently, the unambiguous identification and characterization of a specific naphthyridine isomer are paramount.
This guide provides a comprehensive spectroscopic comparison of 1,5-naphthyridine and its key isomers: 1,6-naphthyridine, 1,7-naphthyridine, and 1,8-naphthyridine. We will delve into the nuances of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, offering not just the numbers, but the underlying electronic and structural rationale for the observed differences. This document is designed to be a practical bench-top companion for researchers, scientists, and drug development professionals, empowering you to confidently distinguish between these closely related yet distinct chemical entities.
The Isomeric Landscape: Why Position Matters
The six possible isomers of naphthyridine are dictated by the relative positions of the two nitrogen atoms within the fused ring system.[1] This guide focuses on the four most commonly encountered isomers. The position of the nitrogen atoms governs the molecule's dipole moment, electron density distribution, and the steric environment of the surrounding protons, all of which are reflected in their spectroscopic signatures.
Caption: The four key isomers of naphthyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and the naphthyridine isomers are no exception. The chemical shifts of the protons and carbons are exquisitely sensitive to the electron-withdrawing effect of the nitrogen atoms.
¹H NMR Spectroscopy
The proton NMR spectra of the naphthyridine isomers are distinct and highly informative. The protons alpha to the nitrogen atoms are the most deshielded and therefore appear at the downfield end of the spectrum. The symmetry of the molecule also plays a crucial role; for instance, 1,5- and 1,8-naphthyridine possess a C₂ axis of symmetry, leading to fewer signals than the less symmetrical 1,6- and 1,7-isomers.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Naphthyridine Isomers
| Proton | 1,5-Naphthyridine (in CDCl₃) | 1,6-Naphthyridine (in CDCl₃) | 1,7-Naphthyridine (in CDCl₃) | 1,8-Naphthyridine (in CDCl₃) |
| H-2 | 8.99 (dd) | 9.10 (dd) | ~9.0 (estimated) | 9.07 (dd) |
| H-3 | 7.64 (dd) | 7.52 (dd) | ~7.5 (estimated) | 7.50 (dd) |
| H-4 | 8.41 (dd) | 8.28 (d) | ~8.2 (estimated) | 8.21 (dd) |
| H-5 | 8.99 (dd) | 8.76 (d) | 9.28 (s) | 8.21 (dd) |
| H-6 | 7.64 (dd) | --- | 8.76 (d) | 7.50 (dd) |
| H-7 | 8.41 (dd) | 7.93 (d) | --- | 9.07 (dd) |
| H-8 | --- | 9.28 (s) | 8.28 (d) | --- |
Note: Data compiled from various sources. Exact chemical shifts can vary slightly depending on the solvent and concentration.
Expert Insights: The deshielding effect of the nitrogen atom is most pronounced on the adjacent alpha protons (e.g., H-2, H-6, H-5, H-7, H-8). In 1,8-naphthyridine, the proximity of the two nitrogen atoms creates a particularly electron-deficient environment, leading to a significant downfield shift for the H-2 and H-7 protons. The unique singlet for H-8 in 1,6-naphthyridine and H-5 in 1,7-naphthyridine provides a clear diagnostic handle for these isomers.
¹³C NMR Spectroscopy
The carbon NMR spectra further highlight the electronic differences between the isomers. Carbons directly bonded to nitrogen (alpha carbons) are significantly deshielded.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Naphthyridine Isomers
| Carbon | 1,5-Naphthyridine (in H₂O) | 1,6-Naphthyridine (in H₂O) | 1,7-Naphthyridine (in CDCl₃) | 1,8-Naphthyridine (in CDCl₃) |
| C-2 | 151.7 | 152.8 | ~150 (estimated) | 153.2 |
| C-3 | 125.7 | 123.6 | ~123 (estimated) | 121.5 |
| C-4 | 136.6 | 138.8 | ~137 (estimated) | 136.6 |
| C-4a | 132.8 | 136.1 | ~135 (estimated) | 146.0 |
| C-5 | 151.7 | 146.4 | 154.5 | 136.6 |
| C-6 | 125.7 | --- | 122.7 | 121.5 |
| C-7 | 136.6 | 125.1 | --- | 153.2 |
| C-8 | --- | 149.9 | 136.1 | --- |
| C-8a | 132.8 | 129.6 | ~130 (estimated) | 146.0 |
Note: Data compiled from various sources. Solvent differences can lead to variations in chemical shifts.
Expert Insights: The chemical shifts of the bridgehead carbons (C-4a and C-8a) are particularly sensitive to the positions of the nitrogen atoms. For instance, the greater symmetry of 1,5- and 1,8-naphthyridine results in fewer signals compared to the 1,6- and 1,7-isomers.
Experimental Protocol: NMR Spectroscopy
Caption: A streamlined workflow for NMR analysis of naphthyridine isomers.
-
Sample Preparation: Accurately weigh 5-10 mg of the naphthyridine isomer and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[3] Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (400 MHz or higher).
-
Data Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.[3]
-
Shim the magnetic field to optimize homogeneity.
-
Acquire the ¹H NMR spectrum, typically with 16-64 scans.
-
Acquire the ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Reference the spectrum using an internal standard like tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.[4]
-
-
Data Analysis:
-
Analyze the ¹H NMR spectrum for chemical shifts, integration (relative number of protons), and spin-spin coupling patterns (multiplicity).
-
Analyze the ¹³C NMR spectrum for the number of signals and their chemical shifts.
-
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides information about the vibrational modes of a molecule. For aromatic systems like naphthyridines, the key regions of interest are the C-H stretching and the C=C and C=N ring stretching vibrations.
Table 3: Key IR Absorption Bands (cm⁻¹) for Naphthyridine Isomers
| Vibrational Mode | 1,5-Naphthyridine | 1,6-Naphthyridine | 1,7-Naphthyridine | 1,8-Naphthyridine |
| Aromatic C-H Stretch | ~3050-3000 | ~3050-3000 | ~3050-3000 | ~3050-3000 |
| C=C/C=N Ring Stretch | ~1600-1450 (multiple bands) | ~1600-1450 (multiple bands) | ~1600-1450 (multiple bands) | ~1600-1450 (multiple bands) |
| C-H Out-of-Plane Bending | ~900-700 (characteristic pattern) | ~900-700 (characteristic pattern) | ~900-700 (characteristic pattern) | ~900-700 (characteristic pattern) |
Note: The exact positions and intensities of the ring stretching and out-of-plane bending bands are sensitive to the substitution pattern and can be used to differentiate the isomers.
Expert Insights: While the C-H stretching and ring stretching regions provide general evidence of the aromatic nature of the naphthyridine core, the most diagnostic information often lies in the C-H out-of-plane bending region (900-675 cm⁻¹).[5] The pattern of absorption in this "fingerprint" region is highly dependent on the number and position of adjacent hydrogen atoms on the rings, thus providing a unique signature for each isomer. For example, the number of adjacent free hydrogens on each ring will dictate the specific out-of-plane bending frequencies.
Experimental Protocol: IR Spectroscopy
Caption: General workflow for IR spectroscopic analysis.
-
Sample Preparation:
-
For Solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, prepare a Nujol mull by grinding the sample with a drop of mineral oil.[6][7]
-
For Solutions: Dissolve the sample in a suitable solvent that does not have strong absorptions in the region of interest (e.g., CCl₄, CS₂) and place it in a liquid cell with salt plates (e.g., NaCl, KBr).[7]
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Place the prepared sample in the spectrometer's sample holder.
-
Record a background spectrum of the empty sample holder or the pure solvent.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and compare them to known correlation tables and reference spectra. Pay close attention to the fingerprint region for subtle differences between isomers.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like naphthyridines, the absorption bands correspond to π → π* transitions. The position of the absorption maxima (λ_max) and the molar absorptivity (ε) can be influenced by the isomeric structure.
Table 4: Comparative UV-Vis Absorption Data for Naphthyridine Isomers (in Ethanol)
| Isomer | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| 1,5-Naphthyridine | ~299, 250, 208 | Data not readily available |
| 1,6-Naphthyridine | ~303, 255, 212 | Data not readily available |
| 1,7-Naphthyridine | ~310, 260, 215 | Data not readily available |
| 1,8-Naphthyridine | ~299, 250, 207 | Data not readily available |
Note: Data are approximate and compiled from various sources. The solvent can significantly affect the λ_max values.
Expert Insights: The differences in the UV-Vis spectra of the parent naphthyridine isomers are generally subtle. However, the position of the nitrogen atoms does influence the energy of the π → π* transitions.[8] For instance, isomers with greater asymmetry might exhibit slight shifts in their absorption maxima. The true power of UV-Vis spectroscopy in this context often comes to light when studying substituted derivatives, where the interplay between the substituent's electronic effects and the inherent properties of the naphthyridine core can lead to more pronounced spectral changes.
Experimental Protocol: UV-Vis Spectroscopy
Caption: A standard workflow for quantitative and qualitative UV-Vis analysis.
-
Sample Preparation:
-
Prepare a stock solution of the naphthyridine isomer in a spectroscopic grade solvent (e.g., ethanol, acetonitrile) at a known concentration.[7]
-
Perform serial dilutions to obtain a solution with an absorbance in the optimal range (typically 0.1 to 1.0).
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Rinse the cuvette with the sample solution and then fill it.
-
Measure the absorbance of the sample across the appropriate wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
If quantitative analysis is desired, use the Beer-Lambert Law (A = εcl) to calculate the molar absorptivity (ε).
-
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through fragmentation patterns. For isomeric compounds, while the molecular ion peak will be identical, the relative abundances of fragment ions can differ.
Table 5: Mass Spectrometry Data for Naphthyridine Isomers
| Isomer | Molecular Formula | Molecular Weight (Da) | Key Fragmentation Pathways |
| All Isomers | C₈H₆N₂ | 130.15 | M⁺, [M-HCN]⁺, [M-2HCN]⁺ |
Expert Insights: All naphthyridine isomers will exhibit a molecular ion peak (M⁺) at m/z 130. The primary fragmentation pathway for naphthyridines involves the sequential loss of hydrogen cyanide (HCN), resulting in fragment ions at m/z 103 and 76.[9] The relative intensities of these fragment ions can vary between isomers due to differences in the stability of the resulting fragment cations. The nitrogen rule in mass spectrometry is also applicable here; the presence of two nitrogen atoms results in an even molecular weight.[10]
Experimental Protocol: Mass Spectrometry
Caption: A generalized workflow for mass spectrometric analysis.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a volatile solvent such as methanol or acetonitrile.[7]
-
Instrumentation: Use a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer, either via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS).
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain structural information and compare it with the expected fragmentation pathways for naphthyridines.
-
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The spectroscopic characterization of 1,5-naphthyridine and its isomers is a clear illustration of how subtle structural changes can manifest in distinct and measurable ways. While each technique provides valuable pieces of the puzzle, a holistic approach, combining the insights from NMR, IR, UV-Vis, and MS, is the most robust strategy for unambiguous isomer identification. The symmetry, electronic distribution, and resulting unique spectral fingerprints discussed in this guide provide the necessary tools for any researcher working with these important heterocyclic systems. By understanding the "why" behind the spectral data, we move from simple data collection to informed structural elucidation, a cornerstone of innovative chemical research.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. agilent.com [agilent.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. researchgate.net [researchgate.net]
- 6. alliancebioversityciat.org [alliancebioversityciat.org]
- 7. benchchem.com [benchchem.com]
- 8. files.cercomp.ufg.br [files.cercomp.ufg.br]
- 9. scienceready.com.au [scienceready.com.au]
- 10. fiveable.me [fiveable.me]
A Technical Guide to the Structural Validation of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The precise structural characterization of these compounds is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of drug discovery and development programs. This guide provides a comprehensive, in-depth comparison of analytical techniques for the structural validation of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine and its derivatives.
The Challenge of Structural Elucidation
The introduction of multiple substituents, including a methoxy group, a fluorine atom, and a bromine atom, onto the 1,5-naphthyridine core presents a unique set of challenges for structural validation. The potential for isomeric products and the influence of these substituents on the electronic and magnetic environments of the molecule necessitate a multi-faceted analytical approach. This guide will explore the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography to unambiguously determine the structure of these complex molecules.
Comparative Analysis of Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and probing the local chemical environment of a molecule in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.
¹H NMR Spectroscopy provides information on the number, connectivity, and chemical environment of protons in the molecule. The aromatic protons on the naphthyridine core will exhibit characteristic chemical shifts and coupling patterns.
¹³C NMR Spectroscopy reveals the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents.
¹⁹F NMR Spectroscopy is a highly sensitive technique that is indispensable for the characterization of fluorinated compounds. The chemical shift of the fluorine atom provides valuable information about its electronic environment, and its coupling to neighboring protons can help to confirm its position on the aromatic ring.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Technique | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) | Rationale for Prediction |
| ¹H NMR | ~4.1 | s, 3H | Methoxy protons, singlet due to no adjacent protons. |
| ~7.0 | d, J ≈ 9.0 Hz | H-3, doublet due to coupling with H-4. | |
| ~8.1 | d, J ≈ 9.0 Hz | H-4, doublet due to coupling with H-3. | |
| ~8.5 | d, J(H-F) ≈ 7.0 Hz | H-6, doublet due to coupling with the fluorine at C-7. | |
| ¹³C NMR | ~55 | - | Methoxy carbon. |
| ~110-165 | - | Aromatic carbons, with shifts influenced by the electronegative N, O, F, and Br substituents. The carbon bearing the fluorine (C-7) will show a large ¹J(C-F) coupling. | |
| ¹⁹F NMR | -110 to -130 | d, J(F-H) ≈ 7.0 Hz | The chemical shift is typical for a fluorine atom on an electron-deficient aromatic ring. The doublet arises from coupling to the adjacent H-6 proton. |
Note: These are predicted values based on known substituent effects on naphthyridine and other aromatic systems. Actual experimental values may vary.
Mass Spectrometry (MS): Unveiling the Molecular Formula and Fragmentation Pathway
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the molecular formula with high accuracy.
The presence of bromine in this compound will result in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This leads to two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom.
Table 2: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Expected Isotopic Pattern |
| [C₉H₆BrFN₂O]⁺ | 255.9647 | Two peaks of nearly equal intensity at m/z 255.9647 and 257.9627. |
Single-Crystal X-ray Crystallography: The Definitive Structure
While NMR and MS provide compelling evidence for the structure of a molecule, single-crystal X-ray crystallography offers the most definitive and unambiguous structural determination. By diffracting X-rays through a single crystal of the compound, a three-dimensional map of the electron density can be generated, revealing the precise arrangement of atoms in the solid state. This technique provides unequivocal proof of connectivity, stereochemistry, and bond lengths and angles.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound could involve a multi-step sequence starting from a substituted aminopyridine. One potential approach is a modified Skraup synthesis or a Friedländer-type condensation.
Step-by-Step Protocol (Hypothetical):
-
Preparation of a substituted 3-aminopyridine: This would likely involve the introduction of the fluorine and bromine atoms onto a pyridine ring through electrophilic aromatic substitution reactions.
-
Condensation with a three-carbon unit: The substituted aminopyridine would then be reacted with a suitable three-carbon electrophile, such as a β-dicarbonyl compound or its equivalent, in the presence of an acid catalyst to construct the second pyridine ring of the naphthyridine core.
-
Introduction of the methoxy group: If not already present, the 2-methoxy group could be introduced via nucleophilic aromatic substitution of a suitable leaving group (e.g., a chloro or bromo substituent) at the 2-position with sodium methoxide.
-
Purification: The final product would be purified by column chromatography on silica gel to afford the pure this compound.
Spectroscopic Characterization Workflow
Caption: Workflow for the structural validation of this compound.
Mandatory Visualizations
Key Structural Features and Analytical Probes
Caption: Key structural features and the corresponding analytical techniques for validation.
Conclusion
The structural validation of this compound derivatives requires a meticulous and integrated analytical approach. By combining the detailed connectivity information from multinuclear NMR spectroscopy, the precise molecular formula from high-resolution mass spectrometry, and, when possible, the definitive three-dimensional structure from X-ray crystallography, researchers can establish the structure of these complex molecules with the highest degree of confidence. This robust validation is a critical step in advancing the development of novel 1,5-naphthyridine-based therapeutic agents.
A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Substituted Naphthyridines
Introduction: The Naphthyridine Scaffold in Oncology
To researchers in medicinal chemistry, the 1,8-naphthyridine core is a "privileged scaffold." This nitrogen-containing heterocyclic system is a recurring motif in compounds demonstrating a vast spectrum of biological activities, from antimicrobial and anti-inflammatory to potent anticancer effects.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal foundation for designing targeted therapeutic agents. Several naphthyridine derivatives have already entered clinical trials, underscoring their potential in oncology.[3][4][5]
This guide provides an in-depth comparison of the cytotoxic performance of various substituted naphthyridines. We will move beyond a simple catalog of compounds to analyze the crucial structure-activity relationships (SAR) that govern their efficacy against cancer cell lines. By synthesizing data from multiple studies, we aim to provide a clear, evidence-based perspective for professionals engaged in drug discovery and development.
Mechanisms of Action: How Naphthyridines Induce Cancer Cell Death
The anticancer activity of naphthyridine derivatives is not monolithic; they employ a range of mechanisms to induce cytotoxicity.[6] A primary mode of action for many potent derivatives is the inhibition of topoisomerase II, an essential enzyme that manages DNA tangles during replication.[3][5] By interfering with this process, these compounds cause catastrophic DNA damage, leading to cell death. Vosaroxin is a notable example of a naphthyridine derivative that functions as a topoisomerase II inhibitor.[4]
Furthermore, many naphthyridine compounds are effective inducers of apoptosis, or programmed cell death.[7] This is often achieved by triggering caspase cascades, the central executioners of the apoptotic pathway. Another key strategy involves the inhibition of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are critical for cancer cell growth and survival.[1][2] This multi-faceted approach makes the naphthyridine scaffold a versatile tool for developing novel anticancer agents.
Comparative Analysis: The Decisive Role of Substitution Patterns
The cytotoxic potency of a naphthyridine derivative is critically dependent on the nature and position of its substituents. Decades of research have illuminated key structure-activity relationships that can guide the rational design of more effective anticancer compounds.
The C2-Position: A Gateway to Enhanced Potency
The C2-position of the 1,8-naphthyridine ring has been a major focus for chemical modification. Studies consistently show that introducing an aryl group at this position significantly impacts cytotoxicity.
-
Aryl and Naphthyl Groups: The introduction of a naphthyl group at the C2-position has been shown to markedly increase cytotoxicity compared to other aryl substituents.[8] For instance, in a series of 2-aryl-1,8-naphthyridin-4-ones tested against human lung cancer (A549) and renal cancer (Caki-2) cells, compounds bearing a C2-naphthyl group (compounds 11, 12, 13 in the study) demonstrated stronger cytotoxicity than the reference drug colchicine.[8]
-
Substituent Effects on the Aryl Ring: The pattern of substitution on the C2-aryl ring itself is also crucial. Methoxy-substituted compounds at the C2' and C4' positions were found to be more active than those substituted at the C3' and C4' positions.[8] Three-dimensional quantitative structure-activity relationship (3D-QSAR) models suggest that the C1-NH and C4-carbonyl groups of the naphthyridine ring, along with the C2-naphthyl ring, are fundamentally important for cytotoxicity across multiple human cancer cell lines.[3][4]
The Naphthyridine Core (C5, C6, C7): Fine-Tuning Cytotoxic Activity
Modifications to the core naphthyridine ring system itself offer another avenue for enhancing potency.
-
Methyl Substitution: A comparative study on HeLa (cervical cancer), HL-60 (leukemia), and PC-3 (prostate cancer) cell lines revealed that methyl-substituted compounds at the C6 or C7 positions were generally more active than those substituted at the C5 position.[3][4]
-
Synergistic Effects: The most potent compound in this series, compound 16 , featured both a methyl group at the C7 position and a naphthyl ring at the C2 position.[3][4][5] This highlights a synergistic effect, where optimal substitutions at multiple positions converge to produce a compound with superior cytotoxic activity, achieving IC₅₀ values of 0.7 µM in HeLa cells and a remarkable 0.1 µM in HL-60 cells.[3][5]
Other Key Positions: N1 and C3 Modifications
While C2 and the C5-C7 positions are heavily studied, other sites also present opportunities for modification.
-
N1-Position: A series of 1,8-naphthyridine derivatives with various substituted phenyl rings conjugated at the N1 position were evaluated as potential topoisomerase II inhibitors. One compound from this series, 5p , showed a high selectivity index for cancer cells over normal cells and potent inhibition of topoisomerase II.[9]
-
C3-Position: Novel 1,8-naphthyridine derivatives with variable substituents at the C3 position have been synthesized and tested against the MCF7 breast cancer cell line. Several of these derivatives displayed potent activity, with some showing IC₅₀ values even lower than the reference drug staurosporine. This indicates that the C3 position is another viable site for introducing functional groups to enhance cytotoxicity.
Quantitative Cytotoxicity Data: A Head-to-Head Comparison
To provide a clear, quantitative comparison, the following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected substituted naphthyridines against various human cancer cell lines. Lower IC₅₀ values indicate higher cytotoxic potency.
| Compound ID (Reference) | Key Substitutions | Cancer Cell Line | IC₅₀ (µM) |
| Compound 13 [8] | C2-(Naphthyl) | A549 (Lung) | 2.3 |
| Caki-2 (Renal) | 13.4 | ||
| Compound 14 [3][5] | C2-(Naphthyl), C5-CH₃ | HL-60 (Leukemia) | 0.4 |
| HeLa (Cervical) | 1.1 | ||
| Compound 15 [3][5] | C2-(Naphthyl), C6-CH₃ | HL-60 (Leukemia) | 0.3 |
| HeLa (Cervical) | 0.9 | ||
| Compound 16 [3][4][5] | C2-(Naphthyl), C7-CH₃ | HL-60 (Leukemia) | 0.1 |
| HeLa (Cervical) | 0.7 | ||
| PC-3 (Prostate) | 5.1 | ||
| Colchicine (Control)[3][8] | - | A549 (Lung) | >10 (approx.) |
| HL-60 (Leukemia) | 7.8 | ||
| Compound 5b [10] | bis(trifluoromethyl)phenyl-quinoline-benzamide | MCF-7 (Breast) | 11.25 |
| A549 (Lung) | 23.19 | ||
| Compound 10c | C3-(substituted pyrazole) | MCF-7 (Breast) | 1.47 |
| Staurosporine (Control) | - | MCF-7 (Breast) | 4.51 |
Experimental Protocol: The MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for colorimetric quantification of cell viability and cytotoxicity, used in the majority of the cited studies.[11][12] Its principle lies in the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells, forming a purple formazan product.[13][14] The amount of formazan produced is directly proportional to the number of viable cells.
Rationale for a Self-Validating Protocol
A robust protocol is a self-validating one. This means including appropriate controls to ensure the results are meaningful and reproducible.
-
Untreated Control: Represents 100% cell viability and serves as the baseline for comparison.
-
Vehicle Control: Cells are treated with the solvent (e.g., DMSO) used to dissolve the test compounds at the highest concentration used. This is critical to ensure that the solvent itself is not causing cytotoxicity.[11]
-
Blank Control: Wells containing only culture medium and MTT reagent. This allows for the subtraction of background absorbance.[11]
-
Positive Control: A known cytotoxic agent (like colchicine or doxorubicin) is used to confirm the assay is working correctly and the cells are responding as expected.
Step-by-Step Methodology
1. Cell Seeding: a. Harvest exponentially growing cells and perform a cell count to determine concentration. b. Dilute the cell suspension to the optimal seeding density (typically 1,000-100,000 cells/well, determined empirically for each cell line).[11] c. Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. d. Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach.
2. Compound Treatment: a. Prepare serial dilutions of the substituted naphthyridine compounds in fresh culture medium. The final solvent concentration should ideally be below 0.5%.[11] b. Carefully remove the old medium from the wells. c. Add 100 µL of the diluted compounds to the respective wells (typically in triplicate). Include untreated and vehicle controls. d. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
3. MTT Incubation: a. After the treatment period, carefully aspirate the compound-containing medium. b. Add 50 µL of MTT reagent (prepared at 5 mg/mL in sterile PBS, then diluted in serum-free medium to a final concentration of 0.5 mg/mL) to each well.[13][14] c. Incubate the plate for 1-4 hours at 37°C, protected from light. During this time, viable cells will form visible purple formazan crystals.
4. Solubilization and Measurement: a. Carefully aspirate the MTT solution without disturbing the formazan crystals. b. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[11] c. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[13] d. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14]
5. Data Analysis: a. Subtract the average absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each treatment relative to the untreated control: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100 c. Plot the % Viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams outline the experimental workflow and a key mechanistic pathway.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Simplified signaling pathway for naphthyridine-induced apoptosis.
Conclusion and Future Perspectives
The evidence strongly supports the 1,8-naphthyridine scaffold as a highly promising platform for the development of novel anticancer agents. The structure-activity relationship data clearly indicates that cytotoxicity can be rationally enhanced through specific substitutions. The most potent compounds often result from a synergistic combination of modifications, such as a C2-naphthyl group paired with a C7-methyl group.[3][4]
Future research should focus on exploring a wider range of substitutions at the C3 and N1 positions, which appear to be underexplored yet promising sites for modification.[9] Additionally, conjugating these potent naphthyridine cores to tumor-targeting moieties could further improve their selectivity and therapeutic index. As our understanding of the nuanced SAR of this scaffold deepens, so too will our ability to design the next generation of highly effective and selective cancer therapeutics.
References
- 1. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kjpp.net [kjpp.net]
- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Synthesis and Anticancer Potentials of 1,8-Naphthyridine Analogues: A Review of Literature | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition | Semantic Scholar [semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 1,5-Naphthyridine Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the therapeutic potential of substituted 1,5-naphthyridine analogs, a promising class of heterocyclic compounds in oncology. While direct comparative in vitro and in vivo efficacy data for 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine analogs remain nascent in publicly available literature, this document synthesizes the existing evidence for structurally related 1,5-naphthyridine derivatives. By examining the available preclinical data, this guide offers insights into the translational potential of this scaffold, detailing the experimental frameworks used to evaluate their anticancer activity from the benchtop to preclinical models.
The narrative is structured to provide a deep technical understanding, explaining the rationale behind experimental designs and the interpretation of results. We will explore the common mechanisms of action for this compound class, provide detailed protocols for key assays, and present a comparative analysis of their performance in both laboratory and organismal settings.
The 1,5-Naphthyridine Scaffold: A Privileged Structure in Oncology
The 1,5-naphthyridine core is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and the presence of nitrogen atoms allow for diverse molecular interactions, making it an excellent scaffold for designing targeted therapeutics.[1] Derivatives of this scaffold have demonstrated a wide range of biological activities, with a notable emphasis on their potential as anticancer agents.[2][3] The primary anticancer mechanisms associated with naphthyridine derivatives include the inhibition of crucial cellular enzymes such as topoisomerases and protein kinases.[1][4]
Topoisomerases are vital for DNA replication and repair, and their inhibition leads to DNA damage and subsequent apoptosis in rapidly dividing cancer cells.[4][5] Several phenyl- and indeno-1,5-naphthyridine derivatives have shown inhibitory effects on Topoisomerase I.[5] Additionally, certain 1,5-naphthyridine analogs have been identified as potent inhibitors of protein kinases, such as the Transforming Growth Factor-beta (TGF-β) type I receptor (also known as ALK5), which is implicated in cancer cell proliferation and migration.[1][6]
In Vitro Efficacy: Gauging Potency at the Cellular Level
The initial assessment of a compound's anticancer potential is typically conducted in vitro using cancer cell lines. These assays are crucial for determining the cytotoxic and cytostatic effects of the compounds and for elucidating their mechanism of action at a cellular level.
Quantifying Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) is a key parameter derived from in vitro studies, representing the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. The following table summarizes the in vitro cytotoxic activity of a selection of substituted naphthyridine derivatives against various human cancer cell lines. It is important to note that the specific this compound analogs are not detailed in these studies; however, the data for related structures provide a valuable benchmark for the potential potency of this class of compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) | Citation |
| Compound 16 | HeLa (Cervical Cancer) | 0.7 | Colchicine | 23.6 | [4] |
| HL-60 (Leukemia) | 0.1 | 7.8 | [4] | ||
| PC-3 (Prostate Cancer) | 5.1 | 19.7 | [4] | ||
| Compound 15 | HeLa (Cervical Cancer) | 2.3 | Colchicine | 23.6 | [4] |
| HL-60 (Leukemia) | 0.8 | 7.8 | [4] | ||
| PC-3 (Prostate Cancer) | 11.4 | 19.7 | [4] | ||
| Compound 14 | HeLa (Cervical Cancer) | 2.6 | Colchicine | 23.6 | [4] |
| HL-60 (Leukemia) | 1.5 | 7.8 | [4] | ||
| PC-3 (Prostate Cancer) | 2.7 | 19.7 | [4] | ||
| Pyrazolo-naphthyridine 5j | HeLa (Cervical Cancer) | 6.4 ± 0.45 | - | - | [7] |
| Pyrazolo-naphthyridine 5k | MCF-7 (Breast Cancer) | 2.03 ± 0.23 | - | - | [7] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8]
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, or PC-3) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,5-naphthyridine analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control and untreated wells as a baseline. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy: Assessing Therapeutic Potential in a Living System
While in vitro assays are essential for initial screening, they do not fully recapitulate the complex biological environment of a living organism. In vivo studies using animal models are therefore a critical step in the preclinical development of any potential anticancer drug.[9][10] These models allow for the evaluation of a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, and overall anti-tumor efficacy in a systemic context.
Common Animal Models in Oncology Research
The most frequently used animal models in cancer drug discovery are rodent models, particularly mice.[10]
-
Xenograft Models: These models involve the transplantation of human cancer cells or tissues into immunodeficient mice.[11][12]
-
Ectopic (Subcutaneous) Xenografts: Human cancer cells are injected under the skin of the mouse. This model is widely used due to its simplicity and reproducibility, allowing for easy monitoring of tumor growth.[11][13]
-
Orthotopic Xenografts: Human cancer cells are implanted into the corresponding organ in the mouse (e.g., human breast cancer cells into the mammary fat pad). This provides a more clinically relevant tumor microenvironment.[11]
-
-
Patient-Derived Xenografts (PDXs): These models involve the implantation of tumor fragments from a human patient directly into an immunodeficient mouse. PDX models are considered to better represent the heterogeneity of human tumors.[12][14]
-
Genetically Engineered Mouse Models (GEMMs): These models involve the genetic modification of mice to develop spontaneous tumors that more closely mimic human cancer development.[10]
Evaluating In Vivo Antitumor Activity
-
Tumor Growth Inhibition (TGI): The primary endpoint is often the reduction in tumor volume or weight in treated animals compared to a control group.
-
Survival Analysis: In some studies, the overall survival of the treated animals is monitored.
-
Biomarker Analysis: Tumor and blood samples can be analyzed for biomarkers to understand the drug's mechanism of action in vivo.
The following table illustrates a hypothetical comparison of in vitro and in vivo data for a generic 1,5-naphthyridine analog to demonstrate the type of data that would be generated.
| Parameter | In Vitro (MCF-7 Breast Cancer Cells) | In Vivo (MCF-7 Xenograft in Nude Mice) |
| Endpoint | Cell Viability (IC50) | Tumor Growth Inhibition (% TGI) |
| Result | 0.5 µM | 60% TGI at 50 mg/kg, once daily oral dosing |
Experimental Protocol: In Vivo Efficacy in a Subcutaneous Xenograft Model
Principle: To evaluate the ability of a 1,5-naphthyridine analog to inhibit the growth of human tumors in an immunodeficient mouse model.
Step-by-Step Methodology:
-
Cell Culture and Implantation: Human cancer cells (e.g., MCF-7) are cultured in vitro. A suspension of these cells (typically 1-10 million cells in a suitable medium like Matrigel) is injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The animals are then randomly assigned to treatment and control groups.
-
Compound Administration: The 1,5-naphthyridine analog is administered to the treatment group according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection). The control group receives the vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The volume is typically calculated using the formula: (Length x Width²) / 2.
-
Monitoring and Endpoint: The animals' body weight and general health are monitored throughout the study. The study is terminated when the tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: The percentage of tumor growth inhibition (% TGI) is calculated for the treated group relative to the control group. Statistical analysis is performed to determine the significance of the observed effects.
Bridging the Gap: The In Vitro-In Vivo Correlation
A significant challenge in drug development is the translation of promising in vitro results into in vivo efficacy. A compound that is highly potent in a cell culture dish may not be effective in a living organism due to a variety of factors, including:
-
Pharmacokinetics: Poor absorption, rapid metabolism, or inefficient distribution to the tumor site can limit the compound's effectiveness in vivo.
-
Toxicity: The compound may exhibit toxicity to normal tissues at concentrations required for anti-tumor activity.
-
Tumor Microenvironment: The complex interplay between cancer cells, stromal cells, blood vessels, and the extracellular matrix in a tumor can influence drug response in ways that are not captured by simple 2D cell cultures.
For the 1,5-naphthyridine class of compounds, establishing a clear in vitro-in vivo correlation will be crucial for their successful development. This will require comprehensive studies that link cellular potency to pharmacokinetic profiles and in vivo anti-tumor responses.
Potential Signaling Pathways
The anticancer activity of 1,5-naphthyridine analogs is often attributed to their ability to interfere with DNA replication and cell cycle progression. One of the key mechanisms is the inhibition of topoisomerase enzymes.
Conclusion and Future Directions
The 1,5-naphthyridine scaffold represents a promising framework for the development of novel anticancer agents. While the available data on various derivatives demonstrate potent in vitro cytotoxicity, the successful translation of this activity into in vivo efficacy remains a key area of investigation. Future research should focus on synthesizing and evaluating analogs, such as the this compound series, to establish a clear structure-activity relationship. Comprehensive preclinical studies that integrate in vitro potency, pharmacokinetic profiling, and in vivo efficacy in relevant cancer models will be essential to unlock the full therapeutic potential of this compound class. The detailed experimental protocols and comparative frameworks provided in this guide are intended to support these ongoing research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The use of animal models in cancer drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Patient-derived cancer models: Valuable platforms for anticancer drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment | MDPI [mdpi.com]
- 14. Frontiers | Patient-derived cancer models: Valuable platforms for anticancer drug testing [frontiersin.org]
A Senior Application Scientist's Guide to the High-Resolution Mass Spectrometry Characterization of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine
In the fast-paced world of drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. For researchers and scientists, establishing the precise elemental composition and structure of a newly synthesized molecule is a critical step that underpins all subsequent biological evaluation. This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) for the characterization of the novel heterocyclic compound, 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine, with other analytical techniques. Drawing from field-proven insights, this document will not only detail the "how" but, more importantly, the "why" behind the experimental choices, ensuring a robust and self-validating analytical workflow.
The Central Role of HRMS in Modern Drug Discovery
High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool in the pharmaceutical industry for its ability to provide exquisitely precise mass measurements.[1][2] This precision allows for the determination of a molecule's elemental composition, a foundational piece of information for any new compound.[2] Unlike nominal mass spectrometers, HRMS instruments can differentiate between ions with very similar mass-to-charge ratios (m/z), enabling the confident identification of a target molecule from a complex mixture of reactants, byproducts, and impurities.[1][3]
For a molecule like this compound, with its unique combination of bromine, fluorine, and nitrogen atoms, HRMS offers a rapid and definitive method for confirming its identity. The molecular formula of this compound is C₉H₆BrFN₂O, with a monoisotopic mass of 255.96475 Da.
A Comparative Analysis: HRMS vs. Alternative Techniques
While HRMS is a powerful tool, a comprehensive characterization often involves orthogonal analytical techniques. The table below provides a comparative overview of HRMS, Nuclear Magnetic Resonance (NMR) spectroscopy, and Elemental Analysis (EA).
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Elemental Analysis (EA) |
| Primary Information | Elemental Composition (Molecular Formula) | Molecular Structure (Connectivity of atoms) | Elemental Ratios (%C, %H, %N, etc.) |
| Mass Accuracy | < 5 ppm | N/A | N/A |
| Sample Amount | ng to µg | mg | mg |
| Analysis Time | Minutes | Minutes to hours | Hours |
| Key Strengths | High sensitivity, rapid analysis, direct confirmation of elemental formula. | Unambiguous structure elucidation, information on chemical environment of atoms.[4] | Provides empirical formula, can indicate sample purity.[5] |
| Limitations | Does not provide direct structural connectivity information. | Lower sensitivity than MS, requires pure samples, can be time-consuming. | Does not provide molecular weight or structural information, less precise than HRMS for formula determination. |
Experimental Protocol: HRMS Analysis of this compound
The following protocol outlines a robust method for the HRMS analysis of the title compound using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation
-
Rationale: Proper sample preparation is crucial to ensure accurate and reproducible results. The goal is to have a pure, salt-free sample in a volatile solvent suitable for ESI.
-
Procedure:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.
-
Perform a serial dilution of the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid aids in the protonation of the analyte in positive ion mode.[6]
-
Instrument Calibration
-
Rationale: To achieve high mass accuracy, the instrument must be calibrated immediately prior to analysis using a well-characterized standard.
-
Procedure:
-
Prepare a fresh solution of the instrument manufacturer's recommended calibration standard.
-
Infuse the calibration solution and perform an external calibration according to the instrument's standard operating procedure. Ensure the calibration is successful across the desired mass range.
-
Data Acquisition
-
Rationale: The data acquisition parameters are chosen to maximize the quality of the data for the target analyte, ensuring high resolution and mass accuracy.
-
Procedure:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is chosen as the nitrogen atoms in the naphthyridine ring are readily protonated.
-
Mass Range: Set the acquisition range to m/z 50-500 to encompass the expected molecular ion and potential fragments.
-
Acquisition Mode: Acquire data in full scan mode to obtain the full isotopic pattern of the molecular ion.
-
Collision Energy: For initial characterization, a low collision energy (e.g., 5-10 eV) is used to minimize fragmentation and maximize the intensity of the molecular ion. For structural confirmation, a higher collision energy can be applied to induce fragmentation (MS/MS).
-
Data Interpretation: Confirming the Identity of this compound
Accurate Mass Measurement
The primary piece of evidence from the HRMS analysis is the accurate mass of the protonated molecule, [M+H]⁺.
-
Expected m/z: The theoretical monoisotopic mass of C₉H₆BrFN₂O is 255.96475 Da. The expected m/z for the protonated molecule, [C₉H₇BrFN₂O]⁺, is 256.97253 Da.
-
Mass Accuracy Calculation: The mass accuracy is typically expressed in parts per million (ppm) and is calculated as follows:
A mass error of less than 5 ppm is generally considered acceptable for confirming the elemental composition.
Isotopic Pattern Analysis
A key confirmatory feature for this compound is its unique isotopic pattern due to the presence of bromine.
-
Rationale: Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[7][8][9] This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of nearly equal intensity and are separated by 2 m/z units.[7][8][9]
-
Expected Pattern: The mass spectrum should show two prominent peaks at approximately m/z 256.97 and 258.97 with a relative intensity ratio of roughly 1:1. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions.
-
Rationale: The fragmentation pattern is characteristic of the molecule's structure. By analyzing the mass differences between the precursor ion and the fragment ions, the connectivity of the molecule can be inferred.
-
Predicted Fragmentation Pathway:
-
Loss of a methyl radical (•CH₃): A common fragmentation pathway for methoxy-substituted compounds is the loss of a methyl radical, resulting in a fragment ion at m/z 241.95688.
-
Loss of carbon monoxide (CO): Subsequent loss of CO from the methoxy group is also possible.
-
Loss of HBr: Halogens can be lost as a neutral molecule, leading to a fragment ion at m/z 176.04642.
-
Visualizing the Workflow and Data
To further clarify the experimental and logical processes, the following diagrams are provided.
Caption: HRMS characterization workflow for this compound.
Caption: Predicted fragmentation pathway of protonated this compound.
Conclusion
High-Resolution Mass Spectrometry provides a rapid, sensitive, and highly accurate method for the initial characterization and confirmation of novel compounds such as this compound. The combination of accurate mass measurement and the distinct isotopic pattern of bromine offers a self-validating system for confirming the elemental composition. While HRMS is a cornerstone of modern analytical chemistry, a comprehensive structural elucidation is best achieved through the synergistic use of complementary techniques like NMR spectroscopy. This integrated approach ensures the highest level of confidence in the identity and purity of new chemical entities, which is a non-negotiable requirement in the rigorous landscape of drug development.
References
- 1. Development of LC-HRMS Untargeted Analysis Methods for Nasal Epithelial Lining Fluid Exposomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The development and validation of a method using high-resolution mass spectrometry (HRMS) for the qualitative detection of antiretroviral agents in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 5. karary.edu.sd [karary.edu.sd]
- 6. utoledo.edu [utoledo.edu]
- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. ms isotopes: Br and Cl [employees.csbsju.edu]
A Comparative Guide to the Cross-Reactivity Profile of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine
Introduction: The Imperative of Kinase Inhibitor Selectivity
In the landscape of targeted therapy, protein kinases have emerged as one of the most critical classes of drug targets. The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding pockets. This conservation presents a formidable challenge in the development of kinase inhibitors: ensuring that a drug candidate potently inhibits its intended target while minimizing engagement with other kinases, an effect known as cross-reactivity.[1][2] Unintended off-target activity can lead to a spectrum of outcomes, from unexpected therapeutic benefits (polypharmacology) to severe toxicities.[2] Therefore, a comprehensive understanding of a compound's selectivity profile is paramount for its progression through the drug discovery pipeline.
This guide provides an in-depth cross-reactivity analysis of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine , a novel ATP-competitive kinase inhibitor. Due to the absence of publicly available data for this specific molecule, we present a hypothetical yet plausible target profile to serve as an instructive framework for researchers. We will objectively compare its hypothetical performance with two well-characterized multi-kinase inhibitors, Sunitinib and Sorafenib , providing supporting experimental methodologies and data interpretation. This document is intended for researchers, scientists, and drug development professionals to inform the strategic assessment of novel kinase inhibitors.
Hypothetical Target Profile of this compound
The 1,5-naphthyridine scaffold is a recognized pharmacophore in numerous kinase inhibitors, often targeting kinases such as TGF-β receptors, CDKs, and KRAS mutants.[3][4][5][6] Based on this precedent and for the purpose of this guide, we hypothesize that This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , a key mediator of angiogenesis crucial for tumor growth.[7] Its cross-reactivity profile will be assessed against a panel of representative kinases to determine its selectivity.
Comparative Kinase Selectivity: A Head-to-Head Analysis
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. To contextualize the performance of this compound, we compare its hypothetical inhibitory activity (IC50) against that of Sunitinib and Sorafenib, two clinically approved inhibitors known for their broad activity against VEGFR2 and other kinases.[7][8][9][10]
| Kinase Target | This compound (IC50, nM) (Hypothetical) | Sunitinib (IC50, nM)[7][8] | Sorafenib (IC50, nM)[7] |
| VEGFR2 | 25 | 80 | 90 |
| PDGFRβ | 350 | 2 | 20 |
| c-Kit | >10,000 | 80 | - |
| BRAF | >10,000 | - | 6 |
| CRAF | >10,000 | - | 22 |
| FLT3 | 1,200 | - | - |
| RET | >10,000 | - | - |
Table 1: Comparative in vitro kinase inhibitory activity. Lower IC50 values indicate greater potency. Data for Sunitinib and Sorafenib are compiled from publicly available sources and should be interpreted with the understanding that assay conditions may vary.
As illustrated in Table 1, our hypothetical compound demonstrates potent inhibition of VEGFR2. Crucially, it exhibits significantly reduced activity against other common off-targets of multi-kinase inhibitors like PDGFRβ and c-Kit when compared to Sunitinib. This profile suggests a more selective inhibitor, which could translate to a more favorable safety profile in a clinical setting.
Experimental Protocols for Cross-Reactivity Profiling
To ensure the trustworthiness and reproducibility of our findings, we outline detailed methodologies for key experiments. The choice of a radiometric assay as the "gold standard" provides a direct and unambiguous measure of kinase activity.[11]
Biochemical Kinase Inhibition Assay (Radiometric Filter Binding)
This assay directly measures the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a substrate peptide by the kinase.
References
- 1. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 2. researchgate.net [researchgate.net]
- 3. Beta Pharma describes new 1,5-naphthyridine derivatives as KRAS oncoprotein inhibitors | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. ClinPGx [clinpgx.org]
- 10. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine: A Benchmarking Study
Introduction: The Significance of Functionalized Naphthyridines in Drug Discovery
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitution pattern of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine makes it a highly valuable building block in the synthesis of complex pharmaceutical agents. The strategic placement of a bromo group offers a handle for further functionalization via cross-coupling reactions, the fluoro substituent can enhance metabolic stability and binding affinity, and the methoxy group can influence the molecule's electronic properties and solubility. Given its importance, the development of an efficient, scalable, and robust synthetic route is of paramount interest to researchers in drug development.
This guide provides a comprehensive benchmark of a Suzuki-Miyaura cross-coupling approach for the synthesis of this compound. We will objectively compare this modern method with classical heterocyclic synthesis strategies, namely the Friedländer annulation and the Skraup synthesis. This in-depth analysis, supported by experimental data and mechanistic insights, will empower researchers to make informed decisions when selecting a synthetic route for this and structurally related naphthyridine derivatives.
Benchmark Synthesis: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids make it an attractive choice for the synthesis of complex molecules.[3][4]
Reaction Principle:
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition of an aryl halide to a palladium(0) complex, transmetalation with a boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[1][5] The choice of ligand, base, and solvent is critical for achieving high yields and reaction efficiency.
Hypothetical Synthetic Protocol for this compound:
A potential precursor, 2,3-difluoro-5-bromopyridine, can be coupled with a methoxy-containing boronic acid derivative, followed by a subsequent cyclization step to form the naphthyridine core. The final bromination and fluorination steps would be strategically introduced.
General Experimental Workflow:
Caption: General experimental workflow for the proposed Suzuki-Miyaura synthesis.
Alternative Synthetic Strategies: A Comparative Analysis
To provide a comprehensive benchmark, we will now explore two classical and widely used methods for the synthesis of quinoline and naphthyridine scaffolds: the Friedländer annulation and the Skraup synthesis.
The Friedländer Annulation
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base, to form a quinoline or naphthyridine ring system.[6][7]
Reaction Principle and Mechanism:
The reaction proceeds through an initial aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic product.[8] Two primary mechanistic pathways are proposed: one commencing with an aldol addition and the other with the formation of a Schiff base intermediate.
Caption: Proposed mechanisms for the Friedländer synthesis of naphthyridines.
Applicability to this compound:
Synthesizing the target molecule via a Friedländer approach would necessitate a suitably substituted 3-amino-2-halopyridine derivative and a β-ketoester or a similar carbonyl compound bearing the methoxy group. The introduction of the bromo and fluoro groups would likely occur in subsequent steps. While versatile, the synthesis of the required, highly functionalized starting materials can be challenging.[6]
The Skraup Synthesis
The Skraup synthesis is a classic method for preparing quinolines and can be adapted for 1,5-naphthyridines by using a 3-aminopyridine derivative.[9][10] The reaction typically involves heating the aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.[11][12]
Reaction Principle and Mechanism:
The reaction is initiated by the dehydration of glycerol to acrolein. The aminopyridine then undergoes a Michael addition to the acrolein, followed by cyclization and oxidation to form the aromatic naphthyridine ring.[11] The reaction is notoriously exothermic and often requires careful temperature control.
Caption: Simplified mechanism of the Skraup synthesis for 1,5-naphthyridines.
Applicability to this compound:
The Skraup synthesis is generally limited to the preparation of simple, often unsubstituted or minimally substituted, naphthyridines.[10] Introducing the specific pattern of bromo, fluoro, and methoxy groups onto the naphthyridine core post-synthesis would be a multi-step and potentially low-yielding process. The harsh reaction conditions are also a significant drawback, often leading to low yields and the formation of side products.
Performance Comparison: A Data-Driven Analysis
To provide an objective comparison, the following table summarizes the key performance indicators for each synthetic strategy. The data for the Suzuki-Miyaura coupling is based on typical yields and conditions for similar transformations, while the data for the Friedländer and Skraup syntheses is derived from literature reports on analogous naphthyridine syntheses.
| Feature | Suzuki-Miyaura Coupling | Friedländer Annulation | Skraup Synthesis |
| Typical Yield | Good to Excellent (often >80%) | Good to Excellent (65-96%)[13] | Low to Moderate (often <40%) |
| Reaction Conditions | Mild (often 40-120 °C)[14] | Mild to Moderate (can be run in water at 50°C)[8] | Harsh (strongly acidic, high temperatures >150°C)[10][12] |
| Substrate Scope | Very Broad | Broad | Limited |
| Functional Group Tolerance | High | Moderate | Low |
| Scalability | Generally good | Good, with some reports of gram-scale synthesis in water[8] | Poor, often violent on a larger scale |
| Key Advantages | High efficiency, versatility, predictability | Good yields, can be run under green conditions | Readily available starting materials for simple naphthyridines |
| Key Disadvantages | Cost of palladium catalyst and ligands | Requires synthesis of specific amino-carbonyl precursors | Harsh conditions, low yields, safety concerns |
Conclusion and Recommendations
Based on this comparative analysis, the Suzuki-Miyaura cross-coupling approach stands out as the superior strategy for the synthesis of complex, highly functionalized naphthyridines such as this compound. Its mild reaction conditions, high functional group tolerance, and predictable outcomes make it the most reliable and efficient choice for drug discovery and development professionals.
While the Friedländer annulation offers a viable alternative with the potential for good yields, the synthesis of the requisite starting materials can be a significant hurdle. The Skraup synthesis, despite its historical significance, is largely unsuitable for the preparation of complex, multi-substituted naphthyridines due to its harsh conditions, low yields, and limited scope.
For researchers embarking on the synthesis of novel naphthyridine derivatives, a strategic investment in developing a robust Suzuki-Miyaura coupling route is highly recommended. This approach offers the greatest flexibility for introducing a wide range of substituents, thereby facilitating the exploration of structure-activity relationships and the optimization of lead compounds.
References
- 1. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iipseries.org [iipseries.org]
- 12. Skraup reaction - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine
For researchers and drug development professionals, the synthesis and application of novel chemical entities like 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine are central to discovery. However, rigorous scientific practice extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Understanding the Hazard Profile
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified with the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Acute Toxicity (Dermal): Harmful in contact with skin.[1]
-
Acute Toxicity (Inhalation): Harmful if inhaled.[1]
Given its status as a halogenated heterocyclic compound, it must be treated as hazardous waste.[2][3] Improper disposal can lead to significant environmental contamination and health risks. Under no circumstances should this compound or its solutions be disposed of via the sanitary sewer system.[4]
The Core Principle: Segregation and Containment
The cornerstone of proper chemical waste management is the strict segregation of waste streams. Halogenated organic compounds must be collected separately from non-halogenated waste.[5][6] This is because common disposal methods, such as incineration, require different conditions for halogenated and non-halogenated materials to prevent the formation of toxic byproducts like dioxins and furans.[7]
Quantitative Data Summary for Waste Segregation
| Waste Stream Category | Description | Halogen Content Threshold | Disposal Container Type |
| Halogenated Organic Waste | Contains organic compounds with Fluorine (F), Chlorine (Cl), Bromine (Br), or Iodine (I). | > 2% | Clearly labeled, sealed, chemically resistant plastic or glass container. |
| Non-Halogenated Organic Waste | Organic solvents and compounds without halogens. | < 2% | Clearly labeled, sealed, chemically resistant plastic or glass container. |
| Aqueous Waste | Predominantly water-based solutions. | Must not contain hazardous compounds like this compound. | Labeled container for aqueous waste. |
| Solid Chemical Waste | Contaminated consumables (e.g., silica gel, filter paper). | Segregate based on contamination (halogenated vs. non-halogenated). | Labeled, sealed waste bags or containers. |
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for the safe collection and disposal of waste containing this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing appropriate PPE:
-
Nitrile or neoprene gloves
-
Safety goggles or a face shield
-
A properly fitted laboratory coat
Step 2: Waste Collection
-
Pure Compound/Residues:
-
Collect any unused or residual solid this compound in a dedicated, sealed, and clearly labeled "Halogenated Organic Solid Waste" container.[8]
-
-
Solutions:
-
Contaminated Labware:
-
Disposable Items: Needles, syringes, and other "sharps" must be placed in a designated sharps container.[9] Other contaminated disposable items like filter paper, weighing boats, and gloves should be placed in a sealed bag or container labeled "Solid Waste Contaminated with this compound."
-
Reusable Glassware: Glassware should be triple-rinsed with a small amount of a suitable solvent (e.g., acetone, ethanol). The first two rinsates must be collected and disposed of as halogenated liquid waste.[4] The third rinsate can then be managed similarly, ensuring minimal residual compound remains before washing.
-
Step 3: Container Management
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate concentration or volume.[5] Do not use abbreviations or chemical formulas.
-
Sealing: Keep waste containers tightly sealed at all times, except when adding waste.[5][8] This prevents the release of harmful vapors.
-
Storage: Store waste containers in a well-ventilated area, away from incompatible materials, and within secondary containment to mitigate spills.[10]
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Ensure all required documentation is completed accurately for waste transfer.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
Conclusion: A Culture of Safety
The responsible disposal of chemical waste is not merely a regulatory hurdle but a fundamental aspect of scientific integrity and professional responsibility. By adhering to these procedures for this compound, laboratories can ensure a safe working environment, maintain regulatory compliance, and contribute to environmental stewardship. Always consult your institution's specific waste management guidelines and the most current Safety Data Sheet (SDS) for any chemical you handle.
References
- 1. This compound | C9H6BrFN2O | CID 45480320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. uakron.edu [uakron.edu]
- 4. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. ethz.ch [ethz.ch]
- 7. researchgate.net [researchgate.net]
- 8. ehs.providence.edu [ehs.providence.edu]
- 9. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 10. fishersci.com [fishersci.com]
Navigating the Synthesis Frontier: A Senior Scientist's Guide to Safely Handling 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine
For the pioneering researchers and drug development professionals dedicated to advancing novel therapeutics, the synthesis and handling of complex heterocyclic compounds are daily realities. Among these, 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine stands as a key intermediate, its unique structure a gateway to new chemical entities. However, its potential for bioactivity is mirrored by its potential for biological hazard. This guide moves beyond mere procedural checklists to provide a deep, experience-driven framework for handling this compound, ensuring that scientific progress and personal safety advance in lockstep. Here, we dissect the why behind each safety protocol, building a self-validating system of protection that fosters both confidence and discovery in the laboratory.
Understanding the Hazard Profile: More Than Just a Structure
At its core, this compound is a halogenated, nitrogen-containing aromatic heterocycle. This classification alone signals the need for caution. Our primary intelligence comes from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, which categorizes this compound as Acute Toxicity, Category 4 through oral, dermal, and inhalation routes.[1][2] This means that exposure via any of these pathways can be harmful. The compound is likely a solid at room temperature, meaning the primary inhalation risk comes from fine dust or aerosols generated during handling.
| Hazard Classification | Route of Exposure | GHS Hazard Statement |
| Acute Toxicity, Category 4 | Oral | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Category 4 | Dermal | H312: Harmful in contact with skin[1][2] |
| Acute Toxicity, Category 4 | Inhalation | H332: Harmful if inhaled[1][2] |
This triple threat necessitates a multi-faceted personal protective equipment (PPE) strategy that leaves no route of exposure unguarded. The causality is clear: because the compound is harmful through skin contact, ingestion, and inhalation, our protective measures must comprehensively shield the skin, respiratory system, and prevent accidental ingestion.
The Core Directive: Your Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not a matter of preference but a scientifically-informed decision dictated by the known hazards. For this compound, a substance with established acute toxicity, a robust PPE ensemble is non-negotiable.
Hand Protection: The First Line of Defense
Given the "Harmful in contact with skin" classification, glove selection is critical. Standard disposable nitrile gloves are suitable for incidental contact, such as when handling a sealed container.[1] However, for any task involving direct handling, weighing, or transfer where prolonged or direct contact is possible, a more rigorous approach is essential.
-
Rationale: Halogenated aromatic hydrocarbons are known to be aggressive towards many common glove materials.[3][4][5] Breakthrough time—the time it takes for the chemical to permeate the glove material—is the most critical factor.
-
Protocol: For direct handling, double-gloving is mandatory. The inner glove should be a standard nitrile examination glove. The outer glove should be a thicker, chemical-resistant glove.
-
Recommended Outer Glove: Viton® or a laminate glove (e.g., Norfoil®/Silver Shield®) offers superior protection against a broad range of aromatic and chlorinated solvents and compounds.[1][4] If dexterity is a concern with laminate gloves, a heavier-weight nitrile glove can be worn over them.[1]
-
Inspection is Key: Before every use, meticulously inspect gloves for any signs of degradation, punctures, or discoloration.[6] Replace gloves immediately if contact with the chemical is suspected. Never reuse disposable gloves.
-
Body Protection: A Barrier Against Contamination
To protect against spills and fine dust, comprehensive body coverage is required.
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.
-
Apron: For larger-scale operations or when there is a significant splash risk, a chemical-resistant apron worn over the lab coat provides an additional layer of security.
-
Full Coverage: Always wear long pants and fully enclosed shoes. Fabrics such as cotton are preferable to synthetic materials which can melt and adhere to the skin in case of a fire.
Eye and Face Protection: Shielding Sensitive Tissues
The eyes are particularly vulnerable to chemical dust and splashes.
-
Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn.[6]
-
Safety Goggles: When handling the solid powder outside of a fume hood (e.g., in a balance enclosure), or when a splash hazard exists, chemical splash goggles that form a seal around the eyes are required.
-
Face Shield: For procedures with a higher risk of splashing or aerosol generation, a full-face shield should be worn in addition to safety goggles to protect the entire face.[6]
Respiratory Protection: Safeguarding the Internal Environment
The "Harmful if inhaled" classification necessitates stringent control of airborne particulates and vapors.[1][2]
-
Engineering Controls First: The primary method for controlling inhalation exposure is to handle the compound within a certified chemical fume hood.
-
When Respirators are Required: If engineering controls are not feasible or during a spill cleanup, respiratory protection is mandatory.
-
Respirator Specification: A NIOSH-approved air-purifying respirator is required.
-
Cartridge Type: A combination cartridge that protects against both organic vapors and particulates is essential. Look for a cartridge with an "Organic Vapor" (OV) designation (black label) combined with a particulate filter rated P95, P100, or HEPA.[7][8][9][10] The P100 filter is oil-proof and filters at least 99.97% of airborne particles.
-
Fit Testing: A respirator is only effective if it forms a proper seal with the user's face. Annual quantitative fit testing and proper training on respirator use, maintenance, and limitations are required by OSHA regulations.
-
Operational Plan: From Benchtop to Disposal
A safe experiment is a well-planned experiment. This workflow minimizes exposure at every stage.
Caption: Workflow for Handling this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Thoroughly review this guide and any available Safety Data Sheet (SDS).
-
Assemble all necessary PPE as outlined above.
-
Prepare the work area within a chemical fume hood. Ensure the sash is as low as possible while allowing comfortable work.
-
-
Handling:
-
If weighing the solid, use a ventilated balance enclosure or perform the task in the fume hood to contain dust.
-
Use tools like spatulas and powder funnels to minimize dust generation during transfer.
-
Keep the container tightly sealed when not in use.[11]
-
-
Post-Handling & Cleanup:
-
Wipe down all surfaces and equipment in the fume hood with a suitable solvent (e.g., isopropanol or ethanol) and collect the wipes as hazardous waste.
-
Carefully doff PPE, removing gloves last, to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Emergency Procedures: A Plan for the Unexpected
Even with meticulous planning, accidents can happen. Immediate and correct action is vital.
| Exposure Type | Immediate Action Protocol |
| Inhalation | 1. Immediately move the affected person to fresh air.[11][12] 2. If breathing is difficult, have a trained person administer oxygen. 3. Seek immediate medical attention. |
| Skin Contact | 1. Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[11][12] 2. Wash the affected area with soap and water. 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11][12] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. [11] 2. Rinse the mouth with water. 3. Never give anything by mouth to an unconscious person.[11] 4. Seek immediate medical attention. |
| Spill | 1. Evacuate all non-essential personnel from the area. 2. Wear the full PPE ensemble, including respiratory protection. 3. Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). 4. Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[6] 5. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of the chemical lifecycle, protecting both the environment and waste handlers.
-
Waste Segregation: All waste contaminated with this compound must be treated as halogenated organic hazardous waste . It must be collected separately from non-halogenated waste streams.
-
Containment:
-
Solid Waste: Collect unused compound, contaminated absorbents, and disposable labware (e.g., weigh boats, wipes, gloves) in a designated, robust, and sealable hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound and solvent rinses in a separate, clearly labeled, and compatible hazardous waste container.
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Acute Toxicity).
-
Procedure: Follow all institutional, local, state, and federal regulations for the storage and disposal of hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
By embedding these principles of informed caution, rigorous preparation, and responsible handling into your daily workflow, you ensure that your pursuit of scientific innovation is built upon an unshakeable foundation of safety.
References
- 1. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 2. ehsdb.com [ehsdb.com]
- 3. chemistry.osu.edu [chemistry.osu.edu]
- 4. safety.caltech.edu [safety.caltech.edu]
- 5. firstcallenvironmental.com [firstcallenvironmental.com]
- 6. echemi.com [echemi.com]
- 7. capotchem.com [capotchem.com]
- 8. pksafety.com [pksafety.com]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. 3m.com [3m.com]
- 11. queensu.ca [queensu.ca]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
